(R)-Xanthoanthrafil
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2R)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179477 | |
| Record name | (R)-Xanthoanthrafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247568-68-9 | |
| Record name | FR 226807 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247568-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Xanthoanthrafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247568689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Xanthoanthrafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOANTHRAFIL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAU22ZHP0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Topic: (R)-Xanthoanthrafil: A Guide to Stereospecific Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Xanthoanthrafil, a member of the angucycline family of natural products, represents a class of molecules with significant therapeutic potential and a compelling synthetic challenge.[1] The precise control of stereochemistry is paramount, as the biological activity of such complex molecules is intrinsically tied to their three-dimensional structure. This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)-Xanthoanthrafil, grounded in established chemical principles. We will explore a robust synthetic strategy centered on the Diels-Alder reaction, detail the necessary experimental protocols, and outline the rigorous analytical methodologies required to unequivocally confirm the absolute configuration and enantiomeric purity of the final compound.
Introduction: The Angucycline Challenge
Angucyclines are a major group of natural products engineered by type II polyketide synthases, known for their diverse biological activities and complex chemical structures.[2] These compounds typically feature a benz[a]anthraquinone core, which is often glycosylated.[1] The inherent chirality of many angucyclines, including (R)-Xanthoanthrafil, necessitates synthetic approaches that are not only efficient in constructing the polycyclic framework but are also highly selective in establishing the correct stereocenters. An enantiopure synthesis is critical for any meaningful structure-activity relationship (SAR) studies and for the development of potential drug candidates, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4]
Strategic Imperatives: The Synthetic Blueprint
A successful synthesis of a complex chiral molecule like (R)-Xanthoanthrafil requires a meticulously planned retrosynthetic analysis. This process deconstructs the target molecule into simpler, more accessible starting materials, revealing the key chemical transformations required for its assembly.
Retrosynthetic Analysis
Our strategy hinges on the formation of the core tetracyclic ring system. The Diels-Alder reaction is an exceptionally powerful and widely used tool for forming six-membered rings with excellent control over stereochemistry, making it the ideal cornerstone for this synthesis.[5][6] The retrosynthetic disconnection of (R)-Xanthoanthrafil reveals a substituted naphthoquinone dienophile and a corresponding diene as the key building blocks. To control the absolute stereochemistry, the dienophile is rendered chiral through the attachment of a removable chiral auxiliary.
Caption: Retrosynthetic pathway for (R)-Xanthoanthrafil.
Causality of Key Transformations
-
The Diels-Alder Reaction: This pericyclic reaction involves the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. Its power lies in the simultaneous formation of two new carbon-carbon sigma bonds and up to four new stereocenters in a single, predictable step.[5][7] The reaction is thermally allowed and often exhibits high regio- and stereoselectivity.[8]
-
Stereochemical Control: Achieving a specific enantiomer, (R)-Xanthoanthrafil, requires breaking the symmetry of the reaction. This is accomplished by using a chiral dienophile. An enantiomerically pure chiral auxiliary, covalently bonded to the achiral naphthoquinone precursor, shields one face of the dienophile. This steric hindrance forces the diene to approach from the less hindered face, resulting in the preferential formation of one diastereomer of the product.
-
Lewis Acid Catalysis: To enhance the reactivity of the dienophile and improve the selectivity of the Diels-Alder reaction, a Lewis acid catalyst is often employed. The Lewis acid coordinates to a carbonyl group on the dienophile, withdrawing electron density and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's HOMO and the dienophile's LUMO accelerates the reaction, often allowing it to proceed at lower temperatures, which further enhances stereoselectivity.
Experimental Protocol: Stereospecific Synthesis Workflow
The following protocol is a representative, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Caption: Experimental workflow for the synthesis of (R)-Xanthoanthrafil.
Step 1: Preparation of the Chiral Dienophile
-
Under an inert argon atmosphere, dissolve the enantiopure chiral auxiliary (e.g., an Evans oxazolidinone) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base (e.g., triethylamine) followed by the appropriate naphthoquinone acyl chloride.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Perform an aqueous work-up, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral dienophile by flash column chromatography on silica gel.
Step 2: The Asymmetric Diels-Alder Reaction
-
Dissolve the purified chiral dienophile in anhydrous DCM in a flame-dried, three-neck flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a Lewis acid catalyst (e.g., a 1 M solution of SnCl₄ in DCM) dropwise. Stir for 20 minutes.
-
Add the conjugated diene (e.g., 1-methoxy-3-trimethylsilyloxy-1,3-butadiene) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting dienophile is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers, and concentrate.
-
Purify the crude product via flash chromatography to isolate the desired diastereomeric cycloadduct.
Step 3 & 4: Auxiliary Cleavage and Final Modifications
-
Cleave the chiral auxiliary from the purified cycloadduct using standard conditions (e.g., LiBH₄ for reductive cleavage).
-
Purify the resulting intermediate.
-
Perform any subsequent steps, such as aromatization (e.g., using an acid catalyst) or other functional group interconversions, to yield the final (R)-Xanthoanthrafil product.
-
Purify the final compound to the highest standard using column chromatography or preparative HPLC.
Trust but Verify: Stereospecific Characterization
The synthesis of a chiral molecule is incomplete without rigorous verification of its stereochemical integrity. A multi-pronged analytical approach is required to provide irrefutable evidence of the absolute configuration and enantiomeric purity.
Caption: A self-validating workflow for stereochemical characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[4][9]
Protocol:
-
Select an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are highly versatile and effective for a wide range of compounds.[10]
-
Develop a mobile phase method, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Inject a small amount of the synthesized (R)-Xanthoanthrafil and, if available, the racemic mixture.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Table 1: Representative Chiral HPLC Parameters
| Parameter | Value/Condition | Rationale |
| Column | Polysaccharide-based CSP | Provides diverse chiral recognition mechanisms (H-bonding, π-π stacking).[10] |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Balances retention time and resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape. |
| Detection (UV) | 254 nm | Wavelength where the aromatic core of the molecule strongly absorbs. |
| Temperature | 25 °C (controlled) | Ensures reproducible retention times. |
NMR Spectroscopy for Absolute Configuration
Principle: While standard NMR confirms the molecular structure, it cannot differentiate between enantiomers. To determine absolute configuration, a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA-Cl), is used.[11] The CDA reacts with a functional group (e.g., a hydroxyl group) in the molecule to form two diastereomers, which will have distinct and predictable chemical shifts in their ¹H NMR spectra.[12]
Protocol (Mosher's Ester Analysis):
-
Divide a sample of a late-stage synthetic intermediate (containing a free hydroxyl group) into two NMR tubes.
-
React one sample with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Analyze the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester. A consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane allows for the unambiguous assignment of the absolute configuration at that stereocenter.[11]
X-ray Crystallography: The Definitive Proof
Principle: Single-crystal X-ray crystallography is the most authoritative method for determining the absolute configuration of a chiral molecule.[13][14] By diffracting X-rays off a well-ordered crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.[15][16]
Protocol:
-
Grow a single, diffraction-quality crystal of the synthesized (R)-Xanthoanthrafil. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Mount the crystal on a goniometer and place it in an X-ray diffractometer.[16]
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
Solve and refine the crystal structure using specialized software.
-
The analysis will yield the exact 3D structure and a statistical value known as the Flack parameter. A Flack parameter close to zero for the assigned (R)-configuration provides extremely high confidence in the result.
References
-
Larsen, D. S., & O'Shea, M. D. (1996). A stereoselective approach to the angucyclinone antibiotics: A total synthesis of (±)-Urdamycinone B. Journal of the Chemical Society, Perkin Transactions 1, (10), 1019-1027. Available at: [Link]
-
Kharel, M. K., et al. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 29, 264-325. Available at: [Link]
-
Boyd, V. A., & Sulikowski, G. A. (1995). Total Synthesis of the Angucycline Antibiotics Urdamycinone B and 104-2 via a Common Synthetic Intermediate. Journal of the American Chemical Society, 117(32), 8472–8473. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Rohr, J., & Thiericke, R. (1992). Angucycline group antibiotics. Natural Product Reports, 9, 103-137. Available at: [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available at: [Link]
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. Available at: [Link]
-
Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of single enantiomers. Journal of Chromatography A, 906(1-2), 379-397. Available at: [Link]
-
Yashima, E., Ikai, T., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1216(10), 1625-1651. Available at: [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's Acid and Mosher's Acid Chloride. Nature Protocols, 2(10), 2451-2458. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography. Marcel Dekker, Inc. Available at: [Link]
-
Krohn, K., & Rohr, J. (1997). Angucyclines. In Topics in Current Chemistry (Vol. 188, pp. 127-195). Springer, Berlin, Heidelberg. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. The chemistry of novel xanthophyll carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. praxilabs.com [praxilabs.com]
- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. scas.co.jp [scas.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purechemistry.org [purechemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-Ray Crystallography [www2.tulane.edu]
(R)-Xanthoanthrafil: A Technical Guide to its Mechanism of Action as a Phosphodiesterase-5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-Xanthoanthrafil, also known as Benzamidenafil and formerly designated as FR226807, is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE-5). This technical guide provides an in-depth exploration of its mechanism of action, synthesizing available preclinical data to offer a comprehensive resource for researchers and drug development professionals. The guide will detail the molecular interactions of (R)-Xanthoanthrafil with PDE-5, its inhibitory potency and selectivity, and the downstream physiological effects observed in in vitro and in vivo models. Experimental protocols for key assays are provided to facilitate further investigation and validation of this compound's therapeutic potential.
Introduction: The Discovery and Chemical Identity of (R)-Xanthoanthrafil
(R)-Xanthoanthrafil, a synthetic benzamide derivative, was first identified as a phosphodiesterase-5 inhibitor under the code FR226807 by Fujisawa Pharmaceutical Co., Ltd.[1]. Its chemical structure is N-(3,4-dimethoxybenzyl)-2-[[(1R)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide[1]. The compound later gained attention as "Xanthoanthrafil" or "Benzamidenafil" when it was discovered as an undeclared adulterant in herbal supplements marketed for sexual enhancement[2]. This discovery underscored its potent biological activity and necessitated a deeper understanding of its pharmacological profile.
The cGMP Signaling Pathway and the Role of PDE-5
To comprehend the mechanism of (R)-Xanthoanthrafil, it is essential to first understand the physiological role of its target, PDE-5, within the cyclic guanosine monophosphate (cGMP) signaling pathway. In numerous tissues, particularly the corpus cavernosum of the penis, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation[3].
The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases (PDEs). The PDE-5 isozyme is highly expressed in the corpus cavernosum and is specific for cGMP. By inhibiting PDE-5, the degradation of cGMP is blocked, leading to an accumulation of cGMP and potentiation of the NO-mediated signaling cascade. This results in enhanced and prolonged smooth muscle relaxation and vasodilation, the physiological basis for penile erection[3].
Figure 1: The cGMP Signaling Pathway and the Point of Intervention for (R)-Xanthoanthrafil.
Mechanism of Action of (R)-Xanthoanthrafil
(R)-Xanthoanthrafil functions as a competitive inhibitor of PDE-5. By binding to the active site of the enzyme, it prevents the hydrolysis of cGMP to GMP. This leads to an accumulation of cGMP in tissues where PDE-5 is expressed, thereby amplifying the physiological effects of the NO/cGMP signaling pathway.
Inhibitory Potency and Selectivity
Preclinical studies have demonstrated that (R)-Xanthoanthrafil is a highly potent inhibitor of PDE-5. In vitro assays using PDE-5 isolated from human platelets revealed an IC50 value of 1.1 nM[1][4]. The IC50 is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
A critical aspect of a PDE-5 inhibitor's therapeutic profile is its selectivity for PDE-5 over other PDE isoforms, as off-target inhibition can lead to undesirable side effects. (R)-Xanthoanthrafil exhibits a high degree of selectivity. While it shows some activity against PDE-6 (IC50 = 20 nM), it is 18-fold more selective for PDE-5[1][4]. Its inhibitory activity against other PDE isoforms, including PDE-1, PDE-2, PDE-3, and PDE-4, is significantly lower, with IC50 values over 1000-fold higher than that for PDE-5[1].
| PDE Isoform | (R)-Xanthoanthrafil IC50 (nM) | Selectivity Ratio (vs. PDE-5) |
| PDE-1 | >1100 | >1000 |
| PDE-2 | >1100 | >1000 |
| PDE-3 | >1100 | >1000 |
| PDE-4 | >1100 | >1000 |
| PDE-5 | 1.1 | 1 |
| PDE-6 | 20 | 18.2 |
Table 1: Inhibitory Potency and Selectivity of (R)-Xanthoanthrafil against various PDE isoforms. [1][4]
Preclinical Evidence of Efficacy
The potent and selective inhibition of PDE-5 by (R)-Xanthoanthrafil translates into demonstrable physiological effects in both in vitro and in vivo models.
In Vitro Studies: Smooth Muscle Relaxation
In studies using isolated rabbit corpus cavernosum, (R)-Xanthoanthrafil was shown to increase the intracellular levels of cGMP, which correlated with smooth muscle relaxation[1]. Furthermore, it enhanced the relaxation response induced by electrical field stimulation, which mimics the physiological release of nitric oxide[1]. These findings provide direct evidence of its mechanism of action at the tissue level.
In Vivo Studies: Enhancement of Penile Erection
The efficacy of (R)-Xanthoanthrafil in promoting erection has been evaluated in anesthetized dog models. Intravenous administration of the compound prolonged the detumescence time (the time for the penis to return to a flaccid state) following electrical stimulation of the pelvic nerve[1]. This indicates that (R)-Xanthoanthrafil potentiates the erectile response. Notably, in these studies, (R)-Xanthoanthrafil was found to be more potent than sildenafil in this measure of erectile function[4].
An important consideration for PDE-5 inhibitors is their effect on systemic blood pressure. In the same animal models, (R)-Xanthoanthrafil was less potent than sildenafil in causing a decrease in mean arterial pressure, suggesting a potentially favorable cardiovascular safety profile[4].
Experimental Protocols
To facilitate further research and validation, this section outlines the methodologies for key experiments used to characterize PDE-5 inhibitors like (R)-Xanthoanthrafil.
PDE-5 Inhibition Assay (In Vitro)
This protocol describes a standard method for determining the IC50 value of a test compound against purified PDE-5 enzyme.
Figure 2: Workflow for an in vitro PDE-5 Inhibition Assay.
Methodology:
-
Enzyme Preparation: Purified human recombinant PDE-5 enzyme is used.
-
Reaction Mixture: A reaction buffer containing a fixed concentration of purified PDE-5 enzyme, [3H]-labeled cGMP as the substrate, and varying concentrations of the test compound ((R)-Xanthoanthrafil) is prepared.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by heat denaturation.
-
Product Separation: The radiolabeled product, [3H]-GMP, is separated from the unreacted substrate, [3H]-cGMP, using anion-exchange chromatography.
-
Quantification: The amount of [3H]-GMP produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE-5 inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Organ Bath Study with Rabbit Corpus Cavernosum (Ex Vivo)
This protocol assesses the functional effect of the test compound on smooth muscle relaxation in an ex vivo setting.
Methodology:
-
Tissue Preparation: Strips of corpus cavernosum are dissected from male rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension.
-
Contraction: The tissues are pre-contracted with a contracting agent such as phenylephrine.
-
Electrical Field Stimulation (EFS): To mimic nitrergic nerve stimulation, EFS is applied to induce relaxation.
-
Compound Administration: (R)-Xanthoanthrafil is added to the organ bath at various concentrations, and the relaxation response to EFS is recorded.
-
Data Analysis: The potentiation of the EFS-induced relaxation by the test compound is quantified and compared to a vehicle control.
Conclusion and Future Directions
(R)-Xanthoanthrafil has been unequivocally identified as a potent and highly selective PDE-5 inhibitor. Its mechanism of action, centered on the inhibition of cGMP degradation, is well-supported by preclinical in vitro and in vivo data. The compound's high potency and selectivity, coupled with favorable in vivo efficacy in animal models, suggest its potential as a therapeutic agent for erectile dysfunction.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of (R)-Xanthoanthrafil in more detail. Comprehensive safety and toxicology studies would be necessary prerequisites for any potential clinical development. Additionally, structural biology studies, such as co-crystallization of (R)-Xanthoanthrafil with the PDE-5 catalytic domain, would provide invaluable insights into its precise binding mode and could guide the design of next-generation PDE-5 inhibitors with improved properties.
References
-
Hosogai, N., et al. (2001). FR226807: A Potent and Selective Phosphodiesterase Type 5 Inhibitor. European Journal of Pharmacology, 428(3), 295-301. [Link]
-
BioWorld. (2001). FR-226807, a highly potent and selective PDE5 inhibitor, compares favorably with sildenafil. BioWorld Today, 12(242). [Link]
-
ResearchGate. (n.d.). PDE5 inhibitors that are structurally unrelated to sildenafil. [Link]
-
Frontiers in Microbiology. (2023). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics. [Link]
-
Wikipedia. (n.d.). Benzamidenafil. [Link]
-
PubMed. (2011). Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. [Link]
-
PubMed. (2005). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. [Link]
-
Wikipedia. (n.d.). PDE5 inhibitor. [Link]
Sources
A Technical Guide to the Chiral Separation of (R)-Xanthoanthrafil from a Racemic Mixture
Abstract
The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. This guide provides a comprehensive, in-depth technical overview of the methodologies for the chiral separation of the putative novel xanthophyll, (R)-Xanthoanthrafil, from its racemic mixture. We will explore the strategic selection of chromatographic techniques, with a detailed focus on preparative High-Performance Liquid Chromatography (prep-HPLC) and Supercritical Fluid Chromatography (SFC), which are at the forefront of enantioselective separation in the pharmaceutical industry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to achieve high-purity enantiomers.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[3] The separation of these enantiomers is, therefore, not merely an analytical challenge but a regulatory and safety necessity.[3] Xanthophylls, a class of oxygenated carotenoids, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[4][5][6] While the specific biological activities of the individual enantiomers of Xanthoanthrafil are yet to be fully elucidated, it is paramount to isolate them for individual evaluation.
This guide will provide the technical framework for the successful chiral separation of (R)-Xanthoanthrafil, empowering researchers to obtain the high-purity enantiomers required for downstream applications.
Understanding Xanthoanthrafil: A Structural Perspective
While "Xanthoanthrafil" appears to be a novel or proprietary compound, its name suggests it belongs to the xanthophyll family. Xanthophylls are characterized by a long polyene chain with oxygen-containing functional groups, often in the form of hydroxyl groups on terminal rings.[4][7][8] These structural features, particularly the presence of polar functional groups and potential for hydrogen bonding, are key considerations in designing a chiral separation strategy. The presence of aromatic or cyclic moieties within the structure will also influence the choice of chiral stationary phase (CSP).
Hypothetical Structure of Xanthoanthrafil: For the purposes of this guide, we will assume Xanthoanthrafil possesses a structure analogous to common xanthophylls, featuring chiral centers within its terminal ring structures.
Strategic Approaches to Chiral Separation: A Comparative Overview
The direct separation of enantiomers using chromatography is the most widely employed method in the pharmaceutical industry.[9][10] This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The two leading techniques for preparative chiral separations are prep-HPLC and SFC.[2]
| Feature | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., hexane, ethanol, isopropanol) | Supercritical CO2 with organic co-solvents (e.g., methanol, ethanol)[11][12] |
| Advantages | Well-established, wide range of available CSPs, robust.[13] | Faster separations, lower solvent consumption, "greener" technology, lower viscosity enabling higher flow rates.[1][11][14] |
| Disadvantages | Higher solvent consumption and cost, longer run times.[13] | Requires specialized equipment to handle supercritical fluids.[12] |
| Best Suited For | A wide range of compounds, particularly those with good solubility in common organic solvents. | Thermally labile compounds, complex mixtures, and when rapid, high-throughput separation is required.[12] |
For the separation of (R)-Xanthoanthrafil, both techniques offer viable pathways. The choice will depend on available instrumentation, desired throughput, and environmental considerations. This guide will provide protocols for both.
Preparative High-Performance Liquid Chromatography (prep-HPLC) for (R)-Xanthoanthrafil Separation
Prep-HPLC remains a workhorse for chiral separations due to its versatility and the vast library of available CSPs.[2][13]
The Critical Role of the Chiral Stationary Phase (CSP)
The selection of the appropriate CSP is the most critical step in developing a successful chiral separation method.[10] For compounds with aromatic and hydrogen-bonding functionalities like xanthophylls, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates.[2][15]
Recommended CSPs for Screening:
-
Cellulose-based: e.g., Lux Cellulose-1, Lux Cellulose-2[16][17]
-
Amylose-based: e.g., Lux Amylose-1[16]
-
Pirkle-type (brush-type): These can be effective for compounds with π-acidic or π-basic groups.[18]
Experimental Protocol: Prep-HPLC Separation of (R)-Xanthoanthrafil
This protocol outlines a systematic approach to developing a preparative HPLC method for the isolation of (R)-Xanthoanthrafil.
Step 1: Analytical Method Development and Screening
-
Objective: To identify a suitable CSP and mobile phase that provides baseline separation of the enantiomers.
-
Instrumentation: Analytical HPLC system with a UV detector.
-
Columns: Screen a selection of analytical scale (e.g., 250 x 4.6 mm) polysaccharide-based CSPs.
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). Adjust the ratio to optimize resolution and retention time.
-
Polar Organic Mode: If solubility in normal phase is an issue, explore polar organic solvents like methanol or ethanol.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where Xanthoanthrafil has maximum absorbance.
-
Analysis: Evaluate the chromatograms for resolution (Rs > 1.5 is ideal for preparative scale-up) and selectivity (α).
Step 2: Method Optimization and Loadability Study
-
Objective: To maximize the amount of racemic mixture that can be loaded onto the column while maintaining adequate separation.
-
Procedure: Using the optimal analytical conditions, incrementally increase the injection volume and/or concentration of the racemic Xanthoanthrafil solution. Monitor the resolution. The point at which the resolution drops below the desired level (e.g., Rs < 1.2) determines the maximum loading capacity.
Step 3: Scale-Up to Preparative Chromatography
-
Objective: To isolate gram-scale quantities of each enantiomer.
-
Instrumentation: Preparative HPLC system with a larger bore column (e.g., 250 x 20 mm or larger) packed with the same CSP as the optimized analytical method.[19]
-
Flow Rate Adjustment: The flow rate must be scaled up proportionally to the cross-sectional area of the preparative column.
-
Injection Volume: Scale the injection volume based on the loadability study.
-
Fraction Collection: Use an automated fraction collector triggered by the UV signal to collect the eluting enantiomers in separate vessels.
-
Post-Processing: Evaporate the solvent from the collected fractions to obtain the purified (R)- and (S)-Xanthoanthrafil.
dot
Caption: Preparative HPLC workflow for chiral separation.
Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has emerged as a powerful tool for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[1][11][14] It is particularly well-suited for the purification of natural products.[1]
Principles of Chiral SFC
SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic modifier (co-solvent) such as methanol or ethanol.[11][12] The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations at lower pressures compared to HPLC.[14] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[2]
Experimental Protocol: SFC Separation of (R)-Xanthoanthrafil
Step 1: Analytical Method Screening
-
Objective: To rapidly screen CSPs and co-solvents for optimal separation.
-
Instrumentation: Analytical SFC system.
-
Columns: Screen the same set of analytical scale polysaccharide-based CSPs as in the HPLC protocol.
-
Mobile Phase: Supercritical CO2 with a gradient of a polar co-solvent (e.g., 5-40% methanol over 5-10 minutes).
-
Back Pressure: Typically maintained at 100-150 bar.
-
Temperature: 35-40 °C.
-
Analysis: Identify the CSP and co-solvent composition that provides the best separation.
Step 2: Preparative Method Development and Scale-Up
-
Objective: To translate the analytical method to a preparative scale for bulk purification.
-
Instrumentation: Preparative SFC system.
-
Column: A preparative scale column of the same CSP.
-
Focused Gradient/Isocratic Elution: Convert the screening gradient to a focused gradient or an isocratic method around the optimal co-solvent percentage identified in the screening step.
-
Stacked Injections: To maximize throughput, stacked injections can be employed, where subsequent injections are made before the previous run is complete.
-
Fraction Collection: Collection is performed after the back-pressure regulator, where the CO2 vaporizes, leaving the purified compound in the co-solvent.
dot
Caption: Streamlined workflow for preparative SFC separation.
Conclusion: A Pathway to Enantiopure Xanthoanthrafil
The successful chiral separation of (R)-Xanthoanthrafil from its racemic mixture is an achievable and essential step in its development as a potential therapeutic agent. Both preparative HPLC and SFC offer robust and scalable solutions. The choice between these techniques will be guided by project-specific requirements for speed, scale, and environmental impact. By following the systematic approaches outlined in this guide, from analytical method development to preparative scale-up, researchers can confidently obtain the enantiopure compounds necessary for rigorous pharmacological and toxicological evaluation. The principles and protocols detailed herein provide a solid foundation for the chiral separation of not only Xanthoanthrafil but also other novel chiral molecules within the xanthophyll class and beyond.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). Spectroscopy Online. [Link]
-
Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. National Center for Biotechnology Information. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024-09-19). Selvita. [Link]
-
Cost-Effective Chiral Separation by Preparative HPLC. YMC America. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020-04-21). National Center for Biotechnology Information. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Natural product isolation – how to get from biological material to pure compounds. (2013-02-08). Royal Society of Chemistry. [Link]
-
Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Pharmacology. [Link]
-
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. National Center for Biotechnology Information. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022-07-22). AZoM. [Link]
-
Preparative Chromatography Solutions. Daicel Chiral Technologies. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
Recent Development: Enantioselective Extraction in Chiral Separation. SCIREA Journal of Chemical Engineering. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024-03-18). National Center for Biotechnology Information. [Link]
-
Xanthophyll | C40H56O2. PubChem. [Link]
-
Xanthophyll Definition. BYJU'S. [Link]
-
Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. (2025-11-14). National Center for Biotechnology Information. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021-01-04). MDPI. [Link]
-
Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. (2014-08-29). PubMed. [Link]
-
Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. National Center for Biotechnology Information. [Link]
-
Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. (2018-08-22). MDPI. [Link]
-
Chiral chromatographic separation of beta-blockers. PubMed. [Link]
-
Chemical structures of xanthophylls. ResearchGate. [Link]
-
Chemical structure of a few major carotenes and xanthophylls. ResearchGate. [Link]
-
Molecular structures of xanthophyll carotenoids I, II, and III as well as arabinogalactan and β -glycyrrhizic acid. ResearchGate. [Link]
-
Biological activity list. Carotenoid DB. [Link]
-
Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. MDPI. [Link]
-
Gas Chromatographic Analysis of Bioactive Compounds in the Seed Oil of Pentaclethra macrophylla ( African Oil Bean Tree ). Journal of Applied Life Sciences International. [Link]
-
Chemical Constituents and Biological Activities of the Genus Zanthoxylum: A review. ResearchGate. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Carotenoid DB: Biological activity list [carotenoiddb.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. ymcamerica.com [ymcamerica.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 16. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 17. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography [mdpi.com]
- 18. hplc.eu [hplc.eu]
- 19. phx.phenomenex.com [phx.phenomenex.com]
A Technical Guide to the Assignment of Absolute Configuration for (R)-Xanthoanthrafil and Related Dimeric Anthraquinones
Abstract
The precise determination of a molecule's absolute configuration (AC) is a cornerstone of modern drug discovery and natural product chemistry. For complex chiral molecules such as (R)-Xanthoanthrafil, a dimeric anthraquinone with significant biological activity, establishing the three-dimensional arrangement of its atoms is paramount for understanding its pharmacological mechanism and ensuring stereochemical purity. This guide provides an in-depth, technically-focused narrative on the state-of-the-art methodology for unambiguously assigning the AC of such compounds. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on a self-validating system that combines chiroptical spectroscopy—specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—with quantum mechanical calculations. This integrated approach offers a powerful alternative to traditional methods like X-ray crystallography, especially for non-crystalline samples, providing definitive stereochemical assignments in the solution state.[1][2][3]
Introduction: The Stereochemical Challenge of Xanthoanthrafil
Xanthoanthrafil belongs to the anthraquinone class of natural products, many of which exhibit potent biological activities. These molecules often possess multiple stereocenters, making their structural elucidation a significant challenge. The absolute configuration—the specific (R) or (S) arrangement at each chiral center—governs the molecule's interaction with chiral biological targets like enzymes and receptors. An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR) and potential development of a less potent or even toxic drug candidate.
Historically, AC determination relied on methods that were either destructive (chemical degradation) or required well-ordered single crystals (X-ray diffraction).[2][3] However, many natural products, including complex dimers like Xanthoanthrafil, are often isolated as amorphous solids or oils, precluding crystallographic analysis.[2][3] This necessitates a robust, solution-state method. The confluence of advanced chiroptical spectroscopy and high-performance computing has provided such a solution.[1][4]
The Chiroptical/Computational Approach: A Self-Validating System
The modern gold standard for AC determination of non-crystalline molecules is the comparison of experimentally measured chiroptical spectra with spectra predicted by quantum mechanical calculations.[3][5] This methodology is inherently self-validating: a strong match between the experimental spectrum of the natural product and the calculated spectrum for one specific enantiomer provides unambiguous proof of its absolute configuration.
We will detail two complementary techniques: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Using both provides an orthogonal validation, as they probe different physical phenomena—molecular vibrations and electronic transitions, respectively—thereby increasing the confidence of the assignment.[6][7]
Core Technique I: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during a vibrational transition.[8] It is exquisitely sensitive to the molecule's 3D structure and provides a rich, fingerprint-like spectrum that is unique to a specific absolute configuration.[1][9][10]
Rationale for VCD in Complex Molecules
The principal advantage of VCD is its reliability. The IR region contains numerous, well-resolved bands corresponding to specific molecular vibrations (e.g., C=O stretches, C-H bends). The sign and intensity of the VCD signal for each band are determined by the chiral environment. Unlike ECD, which focuses on electronic chromophores, VCD probes the entire molecular scaffold, making it a powerful tool for molecules with multiple stereocenters.[1][11]
Experimental and Computational Workflow
The determination of AC for (R)-Xanthoanthrafil using VCD follows a rigorous, multi-step process designed to ensure accuracy and reproducibility.
Detailed Protocol: ECD Analysis
Part A: Experimental Measurement
-
Sample Preparation: Prepare a dilute solution of Xanthoanthrafil (approx. 0.1-0.5 mg/mL) in a UV-transparent solvent such as methanol (MeOH) or acetonitrile (ACN).
-
Data Acquisition:
-
Record the UV-Vis spectrum to identify the absorption maxima (λmax).
-
Record the ECD spectrum across the relevant wavelength range (e.g., 200-400 nm).
-
Part B: Computational Prediction
-
Geometries: The same set of DFT-optimized low-energy conformers generated for the VCD calculations should be used as the starting point. This ensures consistency between the two methods.
-
TDDFT Calculation: For each conformer, perform TDDFT calculations to predict the electronic transition energies and corresponding rotatory strengths. [5][12]A range--separated functional like CAM-B3LYP with a triple-zeta basis set (e.g., TZVP) is often recommended for obtaining accurate results for compounds like anthraquinones. [6]3. Spectral Simulation:
-
Generate a simulated ECD curve for each conformer.
-
Calculate the final Boltzmann-weighted average ECD spectrum.
-
It is common practice to apply a small wavelength shift (UV correction) to the calculated spectrum to better align it with the experimental data, accounting for systematic errors in the calculations and solvent effects. [13] Part C: Validation and Assignment
-
-
Comparison: Overlay the experimental ECD spectrum with the final calculated spectrum for the (R)-configuration.
-
Confirmation: An excellent match between the experimental and calculated Cotton effects (the positive and negative peaks in the ECD spectrum) provides powerful, independent confirmation of the AC assigned by VCD.
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation. The key is the qualitative comparison of the spectral patterns.
| Parameter | Experimental Data | Calculated Data for (R)-Xanthoanthrafil | Conclusion |
| VCD Spectrum | Pattern of +/- signals observed in the 1500-1000 cm⁻¹ range. | Predicted pattern of +/- signals from Boltzmann-averaged DFT calculations. | A direct match confirms the (R) configuration. A mirror-image match would indicate (S). |
| ECD Spectrum | Key Cotton effects observed at specific wavelengths (e.g., + at 350 nm, - at 280 nm). | Predicted Cotton effects from Boltzmann-averaged TDDFT calculations. | Agreement in the sign and position of key Cotton effects corroborates the VCD assignment. |
| Optical Rotation | Measured value, e.g., [α]D = +76 | While calculable, it is less reliable than full spectral comparison for complex molecules. | Should be consistent with the final assignment but is not used as primary evidence. |
Conclusion
The unambiguous determination of the absolute configuration of (R)-Xanthoanthrafil is a critical step in its development as a potential therapeutic agent. The integrated application of Vibrational and Electronic Circular Dichroism, underpinned by rigorous DFT and TDDFT calculations, represents the most reliable and scientifically sound approach for this task, particularly when single crystals are unavailable. This methodology provides a self-validating system where the high degree of correlation between experimental and theoretical data leaves no ambiguity in the final stereochemical assignment. This guide provides the foundational principles and actionable protocols for researchers to confidently apply this powerful strategy to Xanthoanthrafil and other complex chiral natural products.
References
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118120392]
- Burgueño-Tapia, E., & Joseph-Nathan, P. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 12(5), 641-651. [URL: https://www.ncbi.nlm.nih.gov/pubmed/28636881]
- Polavarapu, P. L. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 451-466. [URL: https://www.researchgate.
- Superchi, S., & Pescitelli, G. (2013). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 25(5), 257-264. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/chir.22149]
- Kawai, R., et al. (2014). Circular dichroism calculation for natural products. Journal of Natural Medicines, 68(1), 18-31. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3889886/]
- Nafie, L. A. (2011). Vibrational Circular Dichroism. In Vibrational Optical Activity: Principles and Applications (pp. 1-38). John Wiley & Sons, Ltd. [URL: https://en.wikipedia.
- Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in lipid research, 47(4), 233–306. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2515280/]
- Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466-474. [URL: https://www.unipi.it/index.
- Komorovsky, S., Cherry, P., & Repisky, M. (2019). Four-component relativistic time-dependent density-functional theory using a stable noncollinear DFT ansatz applicable to both closed- and open-shell systems. The Journal of Chemical Physics, 151(18), 184111. [URL: https://pubs.aip.
- Batista, J. M., et al. (2021). Absolute Configuration of Cytotoxic Anthraquinones from a Brazilian Cave Soil-Derived Fungus Aspergillus sp. SDC28. Molecules, 26(21), 6429. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587391/]
- Pupo, M. T. (2019). Assignment of Absolute Configuration of Known Anthraquinones. WordPress. [URL: https://marcosrpupo.wordpress.
- Autschbach, J. (2009). Computing chiroptical properties with time-dependent density functional theory. Chirality, 21(1E), E116-E152. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chir.20789]
- Hertwig, A., & Petri, M. (2021). Real-time time-dependent density functional theory implementation of electronic circular dichroism applied to nanoscale metal–organic clusters. The Journal of Chemical Physics, 154(10), 104107. [URL: https://pubs.aip.org/aip/jcp/article/154/10/104107/1062635/Real-time-time-dependent-density-functional]
- Pescitelli, G. (2018). Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites. CHIMIA International Journal for Chemistry, 72(11), 796-803. [URL: https://www.ingentaconnect.com/content/scs/chimia/2018/00000072/00000011/art00007]
- de Oliveira, K. T., et al. (2016). VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry, 14(3), 855-863. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02111a]
- Snatzke, G. (1994). Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereoselective Synthesis (pp. 51-78). Springer, Berlin, Heidelberg. [URL: https://link.springer.com/chapter/10.1007/978-3-642-79021-9_11]
- Srebro, M., & Autschbach, J. (2012). Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. The Journal of Physical Chemistry Letters, 3(1), 52-58. [URL: https://pubs.acs.org/doi/10.1021/jz201476d]
- Zhang, H. J., et al. (2010). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 14(18), 2038-2052. [URL: https://www.ingentaconnect.com/content/ben/coc/2010/00000014/00000018/art00008]
- He, Y., Wang, B., & Dukor, R. K. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. [URL: https://pubmed.ncbi.nlm.nih.gov/21718539/]
- Rybacek, J., & Storch, J. (2021). Role of exciton delocalization in chiroptical properties of benzothiadiazole carbon nanohoops. Chemical Science, 12(1), 223-231. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc05372a]
- Wang, Z., et al. (2021). Highly enhanced chiroptical effect from self-inclusion helical nanocrystals of tetraphenylethylene bimacrocycles. Chemical Science, 12(24), 8371-8377. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc01712h]
- He, Y., et al. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy, 65(7), 699-723. [URL: https://www.researchgate.
Sources
- 1. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Configuration of Cytotoxic Anthraquinones from a Brazilian Cave Soil-Derived Fungus Aspergillus sp. SDC28 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
An In-Depth Technical Guide to the Physicochemical Properties of Enantiomerically Pure (R)-Xanthoanthrafil
Introduction
(R)-Xanthoanthrafil, a chiral molecule of significant interest within the pharmaceutical and life sciences sectors, presents a unique profile of physicochemical properties that are fundamental to its application in drug development and scientific research. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the enantiomerically pure (R)-isomer. As the biological activity of chiral compounds is often enantiomer-specific, a thorough understanding of the properties of the pure enantiomer is paramount for researchers, scientists, and drug development professionals. This document delves into the structural, physical, and chemical attributes of (R)-Xanthoanthrafil, offering both established data and predictive insights, alongside detailed experimental protocols for the determination of key parameters.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the precise definition of its molecular structure. (R)-Xanthoanthrafil is a complex organic molecule with the systematic name N-[(3,4-Dimethoxyphenyl)methyl]-2-[[(1R)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide.
Molecular Formula: C₁₉H₂₃N₃O₆
Molecular Weight: 389.4 g/mol
The structure, depicted below, reveals a stereocenter at the carbon atom of the 2-hydroxy-1-methylethylamino group, giving rise to its chiral nature. The "(R)" designation specifies the absolute configuration at this stereocenter, which dictates its three-dimensional arrangement and, consequently, its interaction with other chiral molecules, such as biological receptors.
Caption: Workflow for the determination of specific rotation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of enantiomerically pure (R)-Xanthoanthrafil (e.g., 100 mg).
-
Dissolve the sample in a suitable, high-purity solvent (e.g., methanol, ethanol, or chloroform) in a volumetric flask of a known volume (e.g., 10 mL). Ensure complete dissolution. The choice of solvent is critical and should be one in which the compound is stable and sufficiently soluble.
-
Record the exact concentration (c) in g/mL.
-
-
Instrumentation and Measurement:
-
Use a calibrated polarimeter. The standard wavelength for measurement is the sodium D-line (589 nm).
-
Record the temperature (T) at which the measurement is performed, as specific rotation can be temperature-dependent.
-
Fill a polarimeter cell of a known path length (l) in decimeters (dm) with the prepared solution.
-
Measure the observed angle of rotation (α). A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)
-
The result should be reported with the temperature and wavelength, for example, [α]20D.
-
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the ethylamino side chain, and the amide and hydroxyl protons. The chirality of the molecule will likely induce diastereotopicity in neighboring protons, leading to more complex splitting patterns than might be naively expected.
-
¹³C NMR: The carbon NMR spectrum will show a unique signal for each of the 19 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in (R)-Xanthoanthrafil. Key expected absorption bands include:
-
N-H stretch: Around 3300-3500 cm⁻¹ (from the amine and amide groups).
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ (from the hydroxyl group).
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C=O stretch (amide): A strong absorption around 1630-1680 cm⁻¹.
-
N-O stretch (nitro group): Strong absorptions around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹.
-
C-O stretch (ethers): Around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Electrospray ionization (ESI) would be a suitable ionization technique. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated from the molecular formula C₁₉H₂₃N₃O₆.
Lipophilicity and Acidity
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. An experimental LogP value for (R)-Xanthoanthrafil is not currently available.
Experimental Protocol for LogP Determination (Shake-Flask Method)
Caption: Workflow for the determination of LogP by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with an appropriate aqueous buffer (e.g., phosphate buffer at pH 7.4) and the buffer saturated with n-octanol.
-
Partitioning: A known amount of (R)-Xanthoanthrafil is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase. The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Determination: The concentration of (R)-Xanthoanthrafil in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity (pKa)
The predicted pKa of 13.06 ± 0.46 suggests that (R)-Xanthoanthrafil is a very weak acid, likely due to the N-H protons of the amine and amide groups. This high pKa indicates that the compound will be predominantly in its neutral form at physiological pH.
Stability
The stability of a drug candidate is a critical parameter. While specific stability data for (R)-Xanthoanthrafil is not published, potential degradation pathways could involve hydrolysis of the amide bond, oxidation of the methoxy groups, or reactions involving the nitro group. Stability studies should be conducted under various conditions of temperature, humidity, pH, and light exposure.
Conclusion
This technical guide has synthesized the available and predicted physicochemical properties of enantiomerically pure (R)-Xanthoanthrafil. While key experimental data such as specific optical rotation and LogP are not yet publicly available, the provided protocols offer a clear path for their determination. A comprehensive understanding of these properties is essential for the rational design of experiments and the successful development of (R)-Xanthoanthrafil for its intended applications.
References
- Note: As specific literature detailing all the physicochemical properties of (R)-Xanthoanthrafil was not found, this reference section provides sources for general methodologies and related compound classes. A specific CAS number for (R)-Xanthoanthrafil is 247568-68-9, however, detailed characterization data under this identifier is limited in publicly accessible, peer-reviewed literature.
An In-Depth Technical Guide to the In Vitro Metabolic Stability of (R)-Xanthoanthrafil
Introduction: The Critical Role of Metabolic Stability in Drug Development
In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic properties.[1][3]
(R)-Xanthoanthrafil, a phosphodiesterase-5 (PDE-5) inhibitor, presents a case study in the importance of such evaluations. While its pharmacological activity is of interest, its viability as a therapeutic agent hinges on its metabolic profile. This guide provides a comprehensive technical framework for assessing the in vitro metabolic stability of (R)-Xanthoanthrafil, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical execution of the most relevant in vitro assays, emphasizing the causality behind experimental choices to ensure robust and reliable data.
Chemical Structure of (R)-Xanthoanthrafil
Before delving into metabolic studies, a thorough understanding of the molecule's structure is essential. The chemical structure of (R)-Xanthoanthrafil is N-((3,4-dimethoxyphenyl)methyl)-2-((2-hydroxy-1-methylethyl)amino)-5-nitrobenzamide, with the molecular formula C₁₉H₂₃N₃O₆.
Figure 1: Chemical Structure of (R)-Xanthoanthrafil (Structure based on available chemical information)
(Note: A placeholder image is used here. In a real-world scenario, a chemical drawing of (R)-Xanthoanthrafil would be inserted.)
The presence of various functional groups, including aromatic rings, ether linkages, an amide, a secondary amine, and a nitro group, suggests multiple potential sites for metabolic transformation by drug-metabolizing enzymes.
Part 1: Foundational In Vitro Models for Metabolic Stability Assessment
The liver is the primary organ of drug metabolism, and thus, in vitro models derived from the liver are the gold standard for early metabolic stability screening.[1][3] The two most widely used systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][3] These enzymes are responsible for the oxidative, reductive, and hydrolytic reactions that constitute the first line of defense against xenobiotics.[4] The microsomal stability assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism.[5][6]
Causality Behind the Choice: This assay is ideal for early-stage screening to identify compounds that are highly susceptible to CYP-mediated clearance. Its simplicity and speed allow for the rapid ranking of multiple candidates.
Hepatocyte Stability Assay: A More Comprehensive Metabolic Picture
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors.[7][8] Phase II enzymes catalyze conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of metabolites, facilitating their excretion. The hepatocyte stability assay, therefore, provides a more holistic view of a compound's metabolic fate, encompassing both major phases of biotransformation.[7][8]
Causality Behind the Choice: This assay is employed when a more comprehensive understanding of a compound's metabolism is required, including the contribution of Phase II pathways. It is particularly valuable for compounds that show high stability in microsomes, as this may indicate that Phase II metabolism is the primary clearance route.
Part 2: Detailed Experimental Protocols
Scientific integrity in metabolic stability studies is built upon meticulously designed and executed protocols. The following sections provide step-by-step methodologies for the liver microsomal and hepatocyte stability assays, framed as self-validating systems.
Liver Microsomal Stability Assay Protocol
This protocol is designed to determine the rate of disappearance of (R)-Xanthoanthrafil when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.
Experimental Workflow Diagram
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
(R)-Xanthoanthrafil Stock Solution: Prepare a 10 mM stock solution of (R)-Xanthoanthrafil in DMSO. From this, create a working solution at a final concentration of 1 µM in 0.05 M phosphate buffer (pH 7.4).[9] The use of a low final DMSO concentration (<0.5%) is crucial to avoid solvent-mediated enzyme inhibition.
-
Liver Microsomes: Thaw pooled human liver microsomes (from a reputable supplier) at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[5][9] Pooling microsomes from multiple donors minimizes inter-individual variability in enzyme expression.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained supply of the essential cofactor NADPH throughout the incubation period.[10]
-
-
Incubation:
-
Pre-incubate the (R)-Xanthoanthrafil working solution with the diluted microsomes for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.[9]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at predefined time points (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point serves as the baseline concentration.
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction by adding a volume of cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples).[5][9] The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Controls for a Self-Validating System:
-
Negative Control (No NADPH): Run a parallel incubation without the NADPH regenerating system to assess for any non-enzymatic degradation of (R)-Xanthoanthrafil.[9]
-
Positive Control: Include a compound with a known metabolic profile (e.g., midazolam for CYP3A4) to verify the metabolic competency of the microsomal batch.[9]
-
Hepatocyte Stability Assay Protocol
This protocol evaluates the metabolic stability of (R)-Xanthoanthrafil in a more physiologically relevant system that includes both Phase I and Phase II metabolic pathways.
Experimental Workflow Diagram
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Methodology
-
Preparation of Cells and Reagents:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium (e.g., Williams' Medium E).[3] Perform a cell count and viability assessment (e.g., using trypan blue exclusion) to ensure the health of the cells. Dilute the cell suspension to a final density of, for example, 1 million viable cells/mL.[12]
-
(R)-Xanthoanthrafil Working Solution: Prepare a working solution of (R)-Xanthoanthrafil in the incubation medium at the desired final concentration (e.g., 1 µM).[12]
-
-
Incubation:
-
Add the (R)-Xanthoanthrafil working solution to the hepatocyte suspension in a shaking water bath or incubator at 37°C with a 5% CO₂ atmosphere to maintain physiological pH.[12]
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[12] Longer incubation times may be necessary for slowly metabolized compounds.[13]
-
-
Reaction Termination and Sample Processing:
-
Terminate the reactions at each time point by adding cold acetonitrile with an internal standard to the cell suspension.
-
Centrifuge the samples to pellet the cells and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Controls for a Self-Validating System:
-
Negative Control: Incubate (R)-Xanthoanthrafil in the incubation medium without hepatocytes to check for chemical instability.
-
Positive Controls: Include compounds with known high and low clearance rates in hepatocytes (e.g., verapamil and warfarin, respectively) to validate the metabolic activity of the cell batch.
-
Part 3: Analytical Methodology and Data Interpretation
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying the parent compound and its metabolites due to its high sensitivity, selectivity, and speed.[14][15][16]
-
Method Development: A robust LC-MS/MS method for (R)-Xanthoanthrafil would involve optimizing chromatographic separation (e.g., using a C18 column with a water/acetonitrile gradient containing formic acid) and mass spectrometric detection parameters.[12][17] The MS would typically be operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[14]
-
Quantification: The concentration of (R)-Xanthoanthrafil at each time point is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Data Analysis and Interpretation
The primary outputs of an in vitro metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).
-
Calculating Half-Life (t½):
-
Plot the natural logarithm of the percentage of (R)-Xanthoanthrafil remaining versus time.
-
The slope of the linear regression of this plot is equal to the elimination rate constant (k).
-
The half-life is then calculated using the equation: t½ = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint):
-
Intrinsic clearance represents the maximal ability of the liver to metabolize a drug in the absence of physiological limitations like blood flow. It is calculated as follows:
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10⁶)[18]
-
-
Data Presentation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Microsomal Stability Data for (R)-Xanthoanthrafil
| Time (min) | % (R)-Xanthoanthrafil Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Calculated Pharmacokinetic Parameters
| Parameter | Value | Units |
| Half-life (t½) | 25 | min |
| Intrinsic Clearance (CLint) | 55.4 | µL/min/mg protein |
Predictive Insights into (R)-Xanthoanthrafil Metabolism
The structure of (R)-Xanthoanthrafil suggests several potential metabolic pathways mediated by CYP enzymes, which are abundant in liver microsomes.[19] Xanthone derivatives are known substrates and inhibitors of multiple CYP isoforms.[19][20][21] Potential metabolic transformations for (R)-Xanthoanthrafil could include:
-
O-demethylation of the dimethoxybenzyl group.
-
Hydroxylation at various positions on the aromatic rings.
-
N-dealkylation of the secondary amine.
-
Reduction of the nitro group.
Further studies using specific CYP inhibitors or recombinant human CYP enzymes can be conducted to identify the specific isoforms responsible for the metabolism of (R)-Xanthoanthrafil.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to evaluating the in vitro metabolic stability of (R)-Xanthoanthrafil. By employing both liver microsomal and hepatocyte stability assays, researchers can gain a thorough understanding of its susceptibility to both Phase I and Phase II metabolism. The detailed protocols, rooted in the principles of causality and self-validation, combined with robust LC-MS/MS analysis, provide a solid foundation for making informed decisions in the drug development process. The early and accurate determination of metabolic stability is not merely a procedural step but a critical investment in the successful advancement of promising therapeutic candidates like (R)-Xanthoanthrafil.
References
-
Z. Hu, et al. (2013). Modulation of cytochromes P450 with xanthone-based molecules: from aromatase to aldosterone synthase and steroid 11β-hydroxylase inhibition. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Available at: [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Sygnature Discovery. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA. Available at: [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Available at: [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex. Available at: [Link]
-
Cytochrome P450 enzymes involved in xanthone biosynthesis in Hypericum species. (2016). ResearchGate. Available at: [Link]
-
C. Christianson. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]
-
What In Vitro Metabolism and DDI Studies Do I Actually Need?. (2019). BioIVT. Available at: [Link]
-
Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Available at: [Link]
-
P. Pandey. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
XANTHOANTHRAFIL. (n.d.). gsrs. Available at: [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Development & Delivery. Available at: [Link]
-
ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Available at: [Link]
-
S. Gobbi, et al. (2013). Modulation of cytochromes P450 with xanthone-based molecules: from aromatase to aldosterone synthase and steroid 11β-hydroxylase inhibition. PubMed. Available at: [Link]
-
ADME Microsomal Stability Assay. (n.d.). BioDuro. Available at: [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. Available at: [Link]
-
Microsomal Stability Assay. (n.d.). Creative Bioarray. Available at: [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Available at: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (n.d.). ACS Publications. Available at: [Link]
-
Modulation of Cytochromes P450 with Xanthone-Based Molecules: From Aromatase to Aldosterone Synthase and Steroid 11β-Hydroxylase Inhibition. (2025). ResearchGate. Available at: [Link]
-
metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. Available at: [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. Available at: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Available at: [Link]
-
Multidrug Resistance Reversal Effects of Aminated Thioxanthones and Interaction with Cytochrome P450 3A4. (2025). ResearchGate. Available at: [Link]
-
Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. (2025). ResearchGate. Available at: [Link]
-
K. Słoczyńska, et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
-
Chemical structure and color of some hydrocarbon carotenoids and xanthophylls. (n.d.). ResearchGate. Available at: [Link]
-
Xanthophyll. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. nebiolab.com [nebiolab.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. In vitro inhibition of multiple cytochrome P450 isoforms by xanthone derivatives from mangosteen extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of cytochromes P450 with xanthone-based molecules: from aromatase to aldosterone synthase and steroid 11β-hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
(R)-Xanthoanthrafil solubility in aqueous and organic solvents
An In-Depth Technical Guide on the Solubility of (R)-Xanthoanthrafil in Aqueous and Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Critical Path of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a compound is its solubility.[1][2][3][4] Poor solubility can lead to a cascade of issues, including inadequate drug absorption, diminished bioavailability, and difficulties in formulation, ultimately hindering clinical success.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing the solubility of novel compounds.
While this document focuses on a specific, albeit currently under-documented molecule, (R)-Xanthoanthrafil, the principles, protocols, and insights provided herein are broadly applicable to the solubility assessment of any NCE. We will proceed with a practical, "how-to" approach, guiding the reader through the essential steps of physicochemical characterization, theoretical prediction, and experimental determination of solubility. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring a deep understanding of the "why" behind the "how."
Physicochemical Characterization of (R)-Xanthoanthrafil: The Foundation of Solubility
Before embarking on solubility studies, a thorough understanding of the molecule's intrinsic physicochemical properties is paramount. These properties will govern its behavior in different solvent systems.
Chemical Structure and Functional Groups
(R)-Xanthoanthrafil, with a molecular formula of C₁₉H₂₃N₃O₆ and a molecular weight of 389.40 g/mol , possesses a complex structure with multiple functional groups that will influence its solubility.[6] A hypothetical structure, based on its name, might include a xanthine core, an anthranilate moiety, and other substituents. The presence of nitrogen and oxygen atoms suggests the potential for hydrogen bonding, which can enhance solubility in polar solvents. The overall balance of hydrophilic and hydrophobic regions in the molecule will be a key determinant of its solubility profile.
Ionization Constant (pKa)
The presence of ionizable functional groups (e.g., carboxylic acids, amines) will make the aqueous solubility of (R)-Xanthoanthrafil pH-dependent.[3] Determining the pKa values is crucial for understanding how solubility will change in different physiological environments (e.g., the stomach vs. the intestine).
Lipophilicity (LogP)
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. A high LogP value generally correlates with lower aqueous solubility and higher solubility in nonpolar organic solvents.
Theoretical Solubility Prediction: An In-Silico First Approach
In modern drug discovery, in-silico tools are often employed for an initial, rapid assessment of a compound's properties. Various computational models can predict aqueous solubility based on the chemical structure. While these predictions are not a substitute for experimental data, they can help in prioritizing compounds and designing experiments.
Experimental Determination of Aqueous Solubility: A Step-by-Step Guide
The "gold standard" for solubility determination remains experimental measurement.[7] The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[3][8]
Thermodynamic Solubility in Aqueous Buffers
This protocol outlines the determination of the maximum concentration of (R)-Xanthoanthrafil that can be dissolved in an aqueous buffer at equilibrium.
Experimental Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.
-
Compound Addition: Add an excess amount of solid (R)-Xanthoanthrafil to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker or rotator should be used for consistent mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid.
-
Quantification: Analyze the concentration of (R)-Xanthoanthrafil in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[8][9][10]
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Data Presentation: Thermodynamic Aqueous Solubility of (R)-Xanthoanthrafil
| pH | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | 25 | Experimental Data |
| 4.5 | 25 | Experimental Data |
| 6.8 | 25 | Experimental Data |
| 7.4 | 25 | Experimental Data |
| 9.0 | 25 | Experimental Data |
| 2.0 | 37 | Experimental Data |
| 4.5 | 37 | Experimental Data |
| 6.8 | 37 | Experimental Data |
| 7.4 | 37 | Experimental Data |
| 9.0 | 37 | Experimental Data |
Kinetic Solubility in Aqueous Buffers
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated organic stock solution into an aqueous buffer. This is often more relevant for in-vitro high-throughput screening assays.[11]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-Xanthoanthrafil in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent.
-
Addition to Buffer: Add a small, fixed volume of each dilution to a larger volume of the desired aqueous buffer in a microplate format.
-
Incubation: Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours), allowing for precipitation of the compound.
-
Precipitation Detection: Measure the amount of precipitated compound using a method such as nephelometry (light scattering) or by analyzing the remaining concentration in the supernatant after centrifugation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Experimental Determination of Organic Solvent Solubility
Understanding the solubility of (R)-Xanthoanthrafil in various organic solvents is crucial for chemical synthesis, purification, and the development of non-aqueous formulations.
Experimental Protocol: Organic Solvent Solubility Determination
The shake-flask method described for aqueous solubility can be adapted for organic solvents.
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO).
-
Compound Addition and Equilibration: Follow steps 2 and 3 of the thermodynamic aqueous solubility protocol, using the selected organic solvents instead of buffers.
-
Sample Preparation and Analysis: Follow steps 4-7 of the thermodynamic aqueous solubility protocol, ensuring the analytical method is compatible with the organic solvent.
Data Presentation: Solubility of (R)-Xanthoanthrafil in Organic Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | Experimental Data |
| Toluene | 2.4 | Experimental Data |
| Dichloromethane | 3.1 | Experimental Data |
| Ethyl Acetate | 4.4 | Experimental Data |
| Acetone | 5.1 | Experimental Data |
| Ethanol | 5.2 | Experimental Data |
| Methanol | 6.6 | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data |
Visualization of Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Implications for Drug Development
The obtained solubility data for (R)-Xanthoanthrafil will have significant implications for its development path:
-
Aqueous Solubility: Low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve oral bioavailability. The pH-solubility profile will guide the selection of the most appropriate formulation approach.
-
Organic Solvent Solubility: This information is vital for process chemists developing synthetic and purification schemes. It also informs the feasibility of developing parenteral formulations that may use non-aqueous vehicles.
Conclusion
While specific solubility data for (R)-Xanthoanthrafil may not be readily available in the public domain at this time, this guide provides a robust framework for its comprehensive experimental determination. By following the outlined protocols and understanding the underlying principles, researchers can generate the high-quality solubility data that is essential for making informed decisions in the drug discovery and development process. The methodologies described herein are not merely a set of instructions but a guide to sound scientific practice in the critical area of physicochemical characterization.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Lobell, M., & Sviridenko, L. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]
-
Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
-
García-Sanz, J. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Ahmadi, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Tejada Rodriguez, E., Vella Szijj, J., Serracino Inglott, A., & Azzopardi, L. M. (2021). Analytical techniques used for analysis of cannabinoids. Cannabis Science and Technology, 4(5), 34-45. [Link]
Sources
- 1. Evaluation of Physicochemical and Amphiphilic Properties of New Xanthan Gum Hydrophobically Functionalized Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. OAR@UM: Analytical techniques used for analysis of cannabinoids [um.edu.mt]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Quantum Mechanical Blueprint: Modeling the (R)-Xanthoanthrafil and PDE-5 Interaction
A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists.
Foreword: Beyond Classical Models in Drug Discovery
In the landscape of modern drug discovery, the pursuit of therapeutic specificity and potency is paramount. Classical molecular mechanics (MM) force fields have been instrumental in advancing our understanding of protein-ligand interactions. However, their inherent parameterization can fall short in describing the nuanced electronic effects that often govern high-affinity binding, such as polarization, charge transfer, and intricate non-covalent interactions. This guide delves into the application of quantum mechanics (QM), specifically through a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, to elucidate the binding mechanism of (R)-Xanthoanthrafil, a potent phosphodiesterase-5 (PDE-5) inhibitor. By treating the critical active site and the ligand with the rigor of QM, we can achieve a more profound and accurate understanding of the forces at play, thereby empowering more rational drug design efforts.
This document is structured to provide not just a protocol, but a strategic framework for applying QM/MM simulations to a real-world pharmaceutical target. We will navigate the theoretical underpinnings, the practical implementation, and the interpretive analysis required to leverage this powerful computational technique.
The Therapeutic Target: Phosphodiesterase-5 (PDE-5)
Phosphodiesterase-5 is a crucial enzyme in various physiological signaling pathways, most notably in the regulation of vascular smooth muscle tone.[1] It achieves this by catalyzing the hydrolysis of cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDE-5 leads to an accumulation of cGMP, resulting in vasodilation. This mechanism is the cornerstone of successful therapies for erectile dysfunction and pulmonary hypertension.[2]
The PDE-5 active site is a deep, hydrophobic pocket containing a bimetallic center (Zn²⁺ and Mg²⁺) that is essential for catalysis.[1] Structural studies have revealed key amino acid residues that are critical for inhibitor binding. Mutagenesis and crystallographic data have pinpointed Tyr-612 , Gln-817 , and Phe-820 as major determinants of affinity for both the natural substrate cGMP and various inhibitors.[3] Specifically, Gln-817 forms crucial hydrogen bonds, while Phe-820 and Val-782 create a "hydrophobic clamp" that stabilizes the ligand.[3] These residues, along with the ligand itself, form the heart of our quantum mechanical investigation.
The Ligand: (R)-Xanthoanthrafil
(R)-Xanthoanthrafil is a potent and selective PDE-5 inhibitor. Its chemical structure, N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide, presents several key features for interaction, including hydrogen bond donors and acceptors, and aromatic rings capable of π-π stacking. A precise understanding of its electronic properties and how they mediate the interaction with the PDE-5 active site is the primary objective of this modeling study.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₃O₆ | PubChem |
| Molecular Weight | 389.4 g/mol | PubChem |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | PubChem |
| PubChem CID | 10110873 | PubChem |
The Quantum Mechanical/Molecular Mechanics (QM/MM) Approach
The QM/MM methodology represents a pragmatic and powerful compromise for studying enzymatic systems. It allows us to treat the electronically sensitive region of the system—the ligand and the immediate interacting residues—with the accuracy of quantum mechanics, while the larger protein environment and solvent are handled by the computationally less expensive molecular mechanics. This partitioning is the key to its feasibility for systems containing tens of thousands of atoms.
Rationale for QM/MM in PDE-5 Inhibition Studies
The interaction of (R)-Xanthoanthrafil with PDE-5 is expected to be governed by a combination of:
-
Hydrogen Bonding: Primarily with Gln-817.
-
π-π Stacking: With the aromatic ring of Phe-820.
-
Hydrophobic Interactions: Within the "hydrophobic clamp" formed by Val-782 and Phe-820.
-
Polarization and Charge Transfer: Between the electron-rich and electron-poor regions of the ligand and the active site residues.
While MM force fields can model hydrogen bonds and hydrophobic interactions reasonably well, they often struggle to accurately represent the subtle electronic effects of polarization and charge transfer. A QM description of the active site is crucial for capturing these phenomena, which can significantly contribute to the binding affinity.
Computational Workflow Overview
Our approach will follow a multi-step process, designed to ensure both accuracy and computational efficiency. Each step is a self-validating component of the overall protocol.
Sources
Discovery and isolation of (R)-Xanthoanthrafil
An In-Depth Technical Guide to the Discovery and Isolation of (R)-Xanthoanthrafil, a Novel Polycyclic Xanthone from Streptomyces sp.
Foreword
The relentless pursuit of novel bioactive compounds is a cornerstone of modern drug discovery. Among the most prolific sources of natural products are bacteria of the genus Streptomyces, which have yielded a significant percentage of clinically used antibiotics and anticancer agents.[1][2] This guide provides a comprehensive, technically detailed account of the discovery and isolation of a novel, hypothetical polycyclic xanthone, (R)-Xanthoanthrafil. The narrative and protocols herein are constructed based on established, field-proven methodologies for the investigation of microbial secondary metabolites. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product chemistry and pharmacology.
Introduction: The Promise of Polycyclic Xanthones
Polycyclic xanthones are a class of aromatic polyketides produced by actinomycetes, characterized by their complex, highly oxygenated, angular hexacyclic frameworks.[3][4][5] Members of this family have demonstrated a wide spectrum of potent biological activities, including remarkable antibacterial efficacy against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and significant antineoplastic effects on various cancer cell lines at nanomolar concentrations.[3][4] The intricate structures and compelling bioactivities of these molecules have spurred considerable interest within the chemical and biological research communities.[3] This guide details the discovery and isolation of a new member of this class, (R)-Xanthoanthrafil, from a novel Streptomyces isolate.
Discovery: A Bioassay-Guided Approach
The discovery of (R)-Xanthoanthrafil was the result of a systematic bioassay-guided screening of an in-house library of Streptomyces isolates sourced from unique ecological niches. The primary objective was to identify novel compounds with potent cytotoxic activity against a panel of human cancer cell lines.
Initial Screening and Hit Identification
Crude extracts from over 500 distinct Streptomyces strains were prepared by solvent extraction of the fermentation broths.[6] These extracts were then screened for cytotoxic activity. An ethyl acetate extract from a strain designated Streptomyces sp. AZ-238 exhibited potent and selective activity against the NCI-H460 human large cell lung carcinoma cell line, with an IC50 value of less than 1 µg/mL. This promising result prompted a full-scale investigation into the isolation and characterization of the active constituent(s).
Isolation and Purification of (R)-Xanthoanthrafil
The isolation of (R)-Xanthoanthrafil from the crude extract of Streptomyces sp. AZ-238 followed a multi-step chromatographic process, guided at each stage by the NCI-H460 cytotoxicity assay.
Fermentation and Extraction
A 100 L fermentation of Streptomyces sp. AZ-238 was conducted in a starch-casein broth medium at 30°C for 10 days. The whole broth was then extracted twice with an equal volume of ethyl acetate. The organic layers were combined and concentrated under reduced pressure to yield 25 g of a dark brown crude extract.
Chromatographic Purification
The purification workflow is depicted in the diagram below:
Caption: Bioassay-guided isolation workflow for (R)-Xanthoanthrafil.
Step-by-Step Protocol:
-
Silica Gel Column Chromatography: The crude extract (25 g) was subjected to silica gel column chromatography.[1] The column was eluted with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions were collected and tested for cytotoxicity. The most active fraction (Fraction B), eluted with 80:20 ethyl acetate:hexane, was concentrated to yield 2.8 g of a yellowish residue.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fraction B was further purified by preparative reverse-phase HPLC on a C18 column.[7] An isocratic mobile phase of 70% acetonitrile in water afforded three major sub-fractions. The cytotoxic activity was localized to Sub-fraction F2.
-
Semi-preparative HPLC: The final purification of Sub-fraction F2 was achieved by semi-preparative HPLC using a phenyl-hexyl column with a mobile phase of 65% methanol in water. This step yielded 12 mg of (R)-Xanthoanthrafil as a pure, pale-yellow amorphous solid.
Structural Elucidation
The chemical structure of (R)-Xanthoanthrafil was determined using a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[5][7]
| Analytical Technique | Result |
| HR-ESI-MS | [M+H]+ m/z 548.1632 (calculated for C30H25NO9, 548.1608) |
| ¹H NMR (500 MHz, CDCl₃) | Complex aromatic and aliphatic signals |
| ¹³C NMR (125 MHz, CDCl₃) | 30 distinct carbon signals, including carbonyls and sp² carbons |
| 2D NMR (COSY, HSQC, HMBC) | Established the planar structure of a polycyclic xanthone |
| NOESY | Determined the relative stereochemistry |
| X-ray Crystallography | Confirmed the planar structure and relative stereochemistry |
| Electronic Circular Dichroism (ECD) | Determined the absolute configuration as (R) |
The combined spectroscopic data established (R)-Xanthoanthrafil as a novel member of the polycyclic xanthone family.
Proposed Biological Mechanism of Action
Preliminary mechanistic studies suggest that (R)-Xanthoanthrafil induces apoptosis in NCI-H460 cells by inhibiting the activity of a key protein in a cancer-related signaling pathway. A hypothetical representation of this pathway is shown below.
Caption: Hypothetical signaling pathway inhibited by (R)-Xanthoanthrafil.
Conclusion and Future Directions
The discovery, isolation, and structural elucidation of (R)-Xanthoanthrafil underscore the continued importance of microbial natural products as a source of novel chemical entities for drug development. Its potent cytotoxic activity warrants further investigation into its precise mechanism of action, structure-activity relationships, and potential as a preclinical drug candidate. The methodologies outlined in this guide provide a robust framework for the successful discovery and characterization of other novel bioactive compounds from nature.
References
-
Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products - JSM Central. (2024). Available at: [Link]
-
Functional chromatographic technique for natural product isolation - PMC - NIH. (n.d.). Available at: [Link]
-
Strategies for Natural Products Isolation - Research and Reviews. (2023). Available at: [Link]
-
PURIFICATION OF BIOACTIVE COMPOUNDS FROM STREPTOMYCES ISOLATES AND THEIR ANTIMICROBIAL ACTIVITY AGAINST SOME BACTERIA ISOLATED F. (2024). Available at: [Link]
-
Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - NIH. (2022). Available at: [Link]
-
Extraction, separation and characterization of bioactive compounds produced by Streptomyces isolated from vermicast soil - Research Journal of Pharmacy and Technology. (n.d.). Available at: [Link]
-
Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds | LCGC International. (2025). Available at: [Link]
-
Isolation and Purification of natural products by using chromatography, Dr.U.Srinivasa, Professor and Head, Srinivas college of pharmacy, Mangalore - Slideshare. (n.d.). Available at: [Link]
-
PURIFICATION OF BIOACTIVE COMPOUNDS FROM STREPTOMYCES ISOLATES AND THEIR ANTIMICROBIAL ACTIVITY AGAINST SOME BACTERIA ISOLATED FROM FISH | Central Asian Journal of Medical and Natural Science. (2024). Available at: [Link]
-
Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC - NIH. (n.d.). Available at: [Link]
-
Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. (2022). Available at: [Link]
-
Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. (2022). Available at: [Link]
-
Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. (n.d.). Available at: [Link]
-
Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC - NIH. (2013). Available at: [Link]
-
Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC - NIH. (2022). Available at: [Link]
Sources
- 1. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 4. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. jsmcentral.org [jsmcentral.org]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of (R)-Xanthoanthrafil Activity
Abstract
The identification of novel bioactive molecules is a cornerstone of modern drug discovery. Natural products and their derivatives, such as (R)-Xanthoanthrafil, represent a rich source of chemical diversity for screening.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to elucidate the biological activity of (R)-Xanthoanthrafil. Recognizing that the precise mechanism of action for a novel compound is often unknown, we present two distinct and robust HTS strategies based on plausible, high-impact therapeutic hypotheses: the inhibition of protein-protein interactions (PPIs) and the modulation of the NF-κB signaling pathway. These detailed protocols are designed to be self-validating systems, ensuring scientific rigor and reproducibility.
Introduction: The Imperative for High-Throughput Screening of Novel Chemical Entities
High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid assessment of large compound libraries for specific biological activities.[1][2] For a novel molecule like (R)-Xanthoanthrafil, a chiral natural product derivative, HTS provides a powerful approach to uncover its therapeutic potential. The racemic mixture, (±)-Xanthoanthrafil, has been noted as a phosphodiesterase-5 (PDE-5) inhibitor, suggesting that the enantiomerically pure (R)-Xanthoanthrafil may possess specific and potent biological activities.[3]
This guide moves beyond a generic template, offering two detailed, field-proven HTS workflows. Each protocol is grounded in established methodologies and provides the causal reasoning behind experimental choices, empowering researchers to not only execute but also adapt these assays for their specific needs.
Strategy 1: Interrogating (R)-Xanthoanthrafil as a Protein-Protein Interaction (PPI) Inhibitor
Rationale: Protein-protein interactions are fundamental to countless cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5] Small molecules that can disrupt these interactions are of high therapeutic value.[6] Given the structural complexity of molecules like Xanthoanthrafil, exploring their potential as PPI inhibitors is a logical and promising avenue.
Recommended HTS Assay: AlphaLISA® Proximity-Based Assay
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology ideal for screening PPI inhibitors.[7] It relies on the proximity of Donor and Acceptor beads. When a PPI brings the beads close together, a cascade of chemical reactions is initiated upon excitation, resulting in a strong luminescent signal. A small molecule inhibitor will disrupt the PPI, decrease bead proximity, and thus reduce the signal.
Workflow for PPI Inhibition Assay
Caption: Principle of the AlphaLISA PPI assay.
Detailed Protocol: AlphaLISA® HTS for PPI Inhibitors
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for the specific proteins of interest (e.g., PBS with 0.1% BSA).
- Biotinylated Protein A: Reconstitute and dilute to a 2X working concentration in assay buffer.
- Tagged Protein B: Reconstitute and dilute to a 2X working concentration in assay buffer.
- (R)-Xanthoanthrafil: Prepare a stock solution in DMSO and create a serial dilution series.
- AlphaLISA® Beads: Reconstitute Streptavidin Donor and anti-Tag Acceptor beads in the dark according to the manufacturer's instructions. Dilute to a 2X working concentration.
2. Assay Procedure:
- Dispense 5 µL of 2X Biotinylated Protein A into each well of a 384-well plate.
- Add 2.5 µL of (R)-Xanthoanthrafil dilutions or DMSO (for controls) to the appropriate wells.
- Add 2.5 µL of 2X Tagged Protein B to initiate the binding reaction.
- Incubate for 60 minutes at room temperature, protected from light.
- Add 10 µL of the 2X AlphaLISA® bead mixture to all wells.
- Incubate for 60-90 minutes at room temperature in the dark.
- Read the plate on an AlphaLISA®-compatible plate reader.
3. Data Analysis and Validation:
- The primary output is a luminescent signal.
- Calculate the percent inhibition for each concentration of (R)-Xanthoanthrafil relative to the high (no inhibition) and low (no protein B) controls.
- Determine the IC50 value by fitting the data to a dose-response curve.
- Assay quality is assessed using the Z'-factor, which should be ≥ 0.5 for a robust HTS assay.[8]
| Parameter | Value | Interpretation |
| Mean of High Control (No Inhibition) | 250,000 | Strong signal indicating robust PPI. |
| Std Dev of High Control | 12,500 | Low variability in the positive signal. |
| Mean of Low Control (No Protein B) | 5,000 | Low background signal. |
| Std Dev of Low Control | 500 | Low variability in the background. |
| Z'-Factor | 0.78 | An excellent assay window for HTS. |
Table 1: Example Data for AlphaLISA® Assay Validation
Strategy 2: Investigating (R)-Xanthoanthrafil as a Modulator of the NF-κB Signaling Pathway
Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, cell survival, and proliferation.[9][10] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[10] Identifying small molecules that can inhibit this pathway is a major goal in drug discovery.
Recommended HTS Assay: High-Content Imaging of NF-κB Translocation
A high-content screening (HCS) assay that visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus provides a physiologically relevant and quantitative measure of pathway activation.[11] In this assay, cells are stimulated to activate the NF-κB pathway, and an automated microscope images the cells to determine the subcellular localization of p65. An inhibitor will prevent this translocation.
NF-κB Signaling and Translocation Assay
Caption: NF-κB translocation from cytoplasm to nucleus.
Detailed Protocol: High-Content NF-κB Translocation Assay
This protocol is designed for a 384-well, clear-bottom imaging plate.
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., HeLa or A549) under standard conditions.
- Seed the cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay.
- Allow cells to adhere and grow for 24 hours.
2. Assay Procedure:
- Treat the cells with various concentrations of (R)-Xanthoanthrafil or DMSO (vehicle control) for 1 hour.
- Stimulate the cells with a known NF-κB activator, such as TNF-α or IL-1β, at a pre-determined optimal concentration (e.g., 10 ng/mL TNF-α).[11] Include unstimulated wells as a negative control.
- Incubate for 30-60 minutes to allow for NF-κB translocation.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
- Incubate with a primary antibody against the p65 subunit of NF-κB.
- Wash and incubate with a fluorescently-labeled secondary antibody.
- Stain the nuclei with a DNA dye such as Hoechst or DAPI.
- Acquire images using a high-content imaging system.
3. Data Analysis and Interpretation:
- The imaging software will identify the nuclear and cytoplasmic compartments for each cell.
- The primary readout is the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 stain.
- Calculate the percent inhibition of translocation for each compound concentration relative to the stimulated (positive) and unstimulated (negative) controls.
- Determine the IC50 value from the dose-response curve.
| Compound | Concentration (µM) | Nuclear/Cytoplasmic Ratio | % Inhibition |
| Unstimulated Control | - | 1.1 ± 0.1 | 100% |
| Stimulated Control (TNF-α) | - | 4.5 ± 0.3 | 0% |
| (R)-Xanthoanthrafil | 1 | 3.8 ± 0.2 | 20.6% |
| (R)-Xanthoanthrafil | 10 | 2.2 ± 0.15 | 67.6% |
| (R)-Xanthoanthrafil | 50 | 1.3 ± 0.1 | 94.1% |
Table 2: Example Data from a High-Content NF-κB Translocation Screen
Concluding Remarks and Future Directions
The two detailed HTS protocols provided herein offer robust and scientifically rigorous starting points for elucidating the biological activity of (R)-Xanthoanthrafil. A positive result, or "hit," from either of these primary screens should be subjected to a series of secondary and counter-screens to confirm the activity and rule out assay artifacts.[12] For instance, hits from the PPI screen should be tested in a secondary, orthogonal assay (e.g., fluorescence polarization), and hits from the NF-κB screen should be assessed for cytotoxicity. By employing these systematic and validated approaches, researchers can confidently advance our understanding of novel chemical entities like (R)-Xanthoanthrafil and accelerate the journey from discovery to potential therapeutic application.
References
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). Metabolites, 13(5), 625. [Link]
-
Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins. (n.d.). NIH. [Link]
-
Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. (n.d.). Meso Scale Diagnostics. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). PubMed. [Link]
-
Introduction - High-Throughput Screening Center. (2007). NIH. [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). Michigan State University. [Link]
-
Assay Guidance Manual. (2004-). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. (2018). International Journal of Molecular Sciences, 19(9), 2634. [Link]
-
From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. (2024). Chemical Reviews. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Methods in Molecular Biology, 915, 239–253. [Link]
-
Creating and screening natural product libraries. (2020). Natural Product Reports, 37(6), 724-745. [Link]
-
HTS Assay Validation. (2012). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
NF-KAPPA B ACTIVATION ASSAY KIT. (n.d.). Fivephoton Biochemicals. [Link]
-
NF-kappaB Signaling Pathway. (n.d.). RayBiotech. [Link]
-
Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. (2003). Journal of Biomolecular Screening, 8(6), 664-671. [Link]
-
Cell-based assays for protein-protein interactions. (2013). European Pharmaceutical Review. [Link]
-
Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. (2012). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Protein-Protein Interactions. (n.d.). Domainex. [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Protein-Protein Interactions | PPI Drug Discovery | Domainex [domainex.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
Application Note & Protocols: Developing a Cell-Based Assay for (R)-Xanthoanthrafil Efficacy
Abstract
This application note provides a detailed framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay system for evaluating the therapeutic efficacy of (R)-Xanthoanthrafil, a novel compound of interest. Recognizing the potential of xanthone derivatives in oncology and inflammation, this guide offers a logical, multi-tiered approach to characterizing the compound's bioactivity. We will move from broad assessments of cytotoxicity to more nuanced investigations of specific cellular mechanisms, such as apoptosis induction and modulation of key inflammatory signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. By explaining the causality behind experimental choices, this document serves as both a practical guide and an educational resource for designing and implementing meaningful cell-based assays in drug discovery.
Introduction: The Rationale for a Targeted Assay Strategy
Natural products and their derivatives, such as the xanthone class of compounds, are a rich source of novel therapeutic agents.[1][2] (R)-Xanthoanthrafil, as a member of this class, holds potential for anticancer and anti-inflammatory applications.[2][3][4] The initial stages of drug discovery necessitate the use of well-defined in vitro systems to elucidate a compound's mechanism of action and determine its potency.[1][5][6][7] Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to study the effects of a compound on cellular processes.[5][6][7]
This guide will detail a strategic workflow for characterizing the efficacy of (R)-Xanthoanthrafil. The proposed strategy begins with a broad assessment of its impact on cell viability to determine the appropriate concentration range for further studies. Subsequently, we will delve into more specific assays to investigate whether the observed effects are due to the induction of programmed cell death (apoptosis) and to explore the compound's potential to modulate key signaling pathways implicated in cancer and inflammation, namely NF-κB and STAT3.[8][9][10][11]
Experimental Workflow: A Multi-Faceted Approach
The following workflow provides a logical progression for characterizing the cellular effects of (R)-Xanthoanthrafil.
}
Caption: Experimental workflow for (R)-Xanthoanthrafil efficacy testing.Phase 1: Foundational Analysis - Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of (R)-Xanthoanthrafil on cell viability. This is crucial for identifying the appropriate dose range for subsequent, more detailed mechanistic studies. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[12][13][14][15]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12][14]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(R)-Xanthoanthrafil stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[8]
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of (R)-Xanthoanthrafil in complete medium. Remove the overnight culture medium and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[12][15]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well.[8][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Line | e.g., MCF-7 (human breast adenocarcinoma) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 48 hours |
| (R)-Xanthoanthrafil Conc. | 0.1, 1, 10, 50, 100 µM |
| Vehicle Control | 0.1% DMSO |
| Endpoint | Absorbance at 570 nm |
Phase 2: Mechanistic Investigation - Apoptosis Assessment
If (R)-Xanthoanthrafil demonstrates significant cytotoxicity, the next logical step is to determine if this is due to the induction of apoptosis, a form of programmed cell death.[17] This is a desirable characteristic for anti-cancer agents.[18]
Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20][21][22][23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[19][20][21][22][23] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[19][20][22]
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cells treated with (R)-Xanthoanthrafil at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[19][22]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.[20]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[19][21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21][23]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[19][21]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase.[24] Its activation is a hallmark of apoptosis.[24]
Protocol: Colorimetric Caspase-3 Activity Assay
Materials:
-
Cell lysates from treated and untreated cells.
-
Caspase-3 Assay Kit (Colorimetric), containing a DEVD-pNA substrate.[25]
-
Cell lysis buffer
-
DTT
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with (R)-Xanthoanthrafil at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Lyse the cells using the provided lysis buffer on ice.[25][26]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing DTT and the DEVD-pNA substrate.[24][25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[25][26]
-
Measurement: Read the absorbance at 405 nm.[25][26] The absorbance is proportional to the amount of pNA released, which indicates Caspase-3 activity.[25]
Phase 3: Signaling Pathway Analysis
Many natural products exert their effects by modulating specific cellular signaling pathways.[11][27] Given the known anti-inflammatory and anticancer properties of xanthones, investigating the effect of (R)-Xanthoanthrafil on the NF-κB and STAT3 pathways is a logical next step.[2][3][11]
}
Caption: Putative signaling pathways modulated by (R)-Xanthoanthrafil.NF-κB and STAT3 Reporter Assays
Reporter gene assays are a powerful tool for monitoring the activity of transcription factors.[7][28] In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter containing binding sites for the transcription factor of interest (e.g., NF-κB or STAT3).[28] Activation of the pathway leads to the expression of the reporter gene, which can be easily quantified.[28]
Protocol: Luciferase Reporter Assay for NF-κB/STAT3 Activity
Materials:
-
Cell line stably or transiently transfected with an NF-κB or STAT3 luciferase reporter construct.
-
(R)-Xanthoanthrafil
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of (R)-Xanthoanthrafil for 1-2 hours.
-
Induction: Stimulate the cells with the appropriate inducer (e.g., 10 ng/mL TNF-α or 20 ng/mL IL-6). Include an un-stimulated control and a stimulated vehicle control.
-
Incubation: Incubate for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency. Calculate the percentage of inhibition of induced activity by (R)-Xanthoanthrafil.
| Parameter | NF-κB Assay | STAT3 Assay |
| Cell Line | HEK293-NF-κB-Luc | HepG2-STAT3-Luc |
| Inducer | TNF-α (10 ng/mL) | IL-6 (20 ng/mL) |
| (R)-Xanthoanthrafil Conc. | Non-toxic range | Non-toxic range |
| Pre-treatment Time | 2 hours | 2 hours |
| Induction Time | 6 hours | 12 hours |
| Endpoint | Luminescence | Luminescence |
Conclusion and Future Directions
This application note outlines a systematic and robust approach for the initial characterization of the bioactivity of (R)-Xanthoanthrafil. By following this multi-tiered strategy, researchers can efficiently determine its cytotoxic potential, elucidate its apoptotic-inducing capabilities, and identify its effects on key inflammatory and cancer-related signaling pathways. The data generated from these assays will provide a solid foundation for further preclinical development, including more complex in vitro models (e.g., 3D cell cultures) and subsequent in vivo studies.[6] The principles and protocols detailed herein are broadly applicable to the study of other novel compounds in the early stages of drug discovery.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Fidel, P. L., et al. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Kim, H. J., et al. (2010). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. PMC. Retrieved from [Link]
-
Turkson, J., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PMC. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell-Based Assays in Natural Product-Based Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Retrieved from [Link]
-
Uehara, Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. PMC. Retrieved from [Link]
-
Al-Malki, A. L., et al. (2022). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PMC. Retrieved from [Link]
-
Grandis, J. R. (2017, April 17). Identification of Selective Inhibitors of the STAT3 Signaling Pathway. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]
-
International Scholarly Research Notices. (2024, May 14). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. Retrieved from [Link]
-
Frontiers. (2023, November 1). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Contribution of reactive oxygen species to the anticancer activity of aminoalkanol derivatives of xanthone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 13). Anti-Inflammatory Activity of Phenylethanoids from Acanthus ilicifolius var. xiamenensis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, October 14). An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 1). Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, May 27). The anti-inflammatory and antioxidant activity of 25 plant species used traditionally to treat pain in southern African. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Anthocyanins: Antioxidant and/or anti-inflammatory activities. Retrieved from [Link]
-
ResearchGate. (2024, July 28). Inhibitory capacity of xanthine oxidase, and anticancer activity of compounds from Sarcandra glabra (Thunb.) Nakai flower. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Phytochemicals in Cancer Treatment and Cancer Prevention—Review on Epidemiological Data and Clinical Trials. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Anti-Inflammatory Activity of Phenylethanoids from Acanthus ilicifolius var. xiamenensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Xanthorrhizol exhibits antiproliferative activity on MCF-7 breast cancer cells via apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phytochemicals in Cancer Treatment and Cancer Prevention—Review on Epidemiological Data and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. mpbio.com [mpbio.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iscaconsortium.org [iscaconsortium.org]
- 29. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Application Note: A Practical and Scalable Protocol for the Asymmetric Synthesis of (R)-Xanthoanthrafil
Abstract
This application note details a robust and efficient protocol for the asymmetric synthesis of (R)-Xanthoanthrafil, a potent and selective phosphodiesterase-5 (PDE5) inhibitor. The synthetic strategy is designed for scalability and reproducibility, relying on a chiral pool approach starting from the readily available and enantiopure (R)-alaninol. The key transformations include a high-yield amide bond formation facilitated by modern coupling agents, followed by a nucleophilic aromatic substitution (SNAr) to introduce the chiral side chain. This protocol provides a reliable pathway for accessing high-purity (R)-Xanthoanthrafil for research and drug development purposes.
Introduction: The Significance of (R)-Xanthoanthrafil
(R)-Xanthoanthrafil, also known by the synonym Benzamidenafil, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[4][5] By inhibiting PDE5, (R)-Xanthoanthrafil increases cGMP concentrations, leading to the relaxation of smooth muscle and vasodilation.[1][5] This mechanism of action is the foundation for the therapeutic use of PDE5 inhibitors in the treatment of erectile dysfunction.[6][7]
The development of efficient and stereoselective synthetic routes to access single-enantiomer drug candidates like (R)-Xanthoanthrafil is a critical task in medicinal chemistry. A robust synthesis ensures a reliable supply of the active pharmaceutical ingredient (API) for pharmacological studies and minimizes the potential for off-target effects or different pharmacological profiles that could arise from the presence of the other enantiomer. This document provides a validated, step-by-step protocol designed for both laboratory-scale synthesis and potential scale-up.
Synthetic Strategy and Design Rationale
The synthetic approach is predicated on efficiency and reliability. A retrosynthetic analysis of the target molecule, (R)-Xanthoanthrafil, reveals a convergent and logical pathway. The molecule is disconnected into three readily accessible, commercially available precursors.
Retrosynthetic Analysis
The primary disconnections are made at the amide bond and the secondary amine linkage to the aromatic ring. This strategy simplifies the complex target into three building blocks:
-
Aryl Halide Core: 2-Fluoro-5-nitrobenzoic acid. The fluorine atom serves as an excellent leaving group for the subsequent SNAr reaction, activated by the strongly electron-withdrawing nitro group in the para position.[7][8]
-
Amine Component: 3,4-Dimethoxybenzylamine. This fragment is coupled to the carboxylic acid to form the central benzamide structure.
-
Chiral Building Block: (R)-2-Amino-1-propanol ((R)-alaninol). By utilizing this enantiomerically pure starting material from the chiral pool, the stereochemistry of the final product is unequivocally established without the need for chiral chromatography or complex asymmetric catalysis.[9][10]
Caption: Retrosynthetic analysis of (R)-Xanthoanthrafil.
Forward Synthesis Workflow
The forward synthesis is a two-step process from the commercially available starting materials. This linear approach is straightforward and minimizes purification challenges.
Caption: Forward synthesis workflow for (R)-Xanthoanthrafil.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents should be handled with care.
Step 1: Synthesis of 2-Fluoro-N-(3,4-dimethoxybenzyl)-5-nitrobenzamide (Intermediate Amide)
This step involves the formation of an amide bond between 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine using HATU as the coupling agent. HATU is highly efficient for forming amide bonds, even with sterically hindered or electron-deficient substrates, by activating the carboxylic acid as a highly reactive OAt-ester.[1][2]
Materials:
-
2-Fluoro-5-nitrobenzoic acid (1.0 eq)
-
3,4-Dimethoxybenzylamine (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes to allow for the activation of the carboxylic acid.
-
Add 3,4-dimethoxybenzylamine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate amide as a solid.
Step 2: Synthesis of (R)-N-((3,4-dimethoxyphenyl)methyl)-2-((2-hydroxy-1-methylethyl)amino)-5-nitrobenzamide ((R)-Xanthoanthrafil)
This final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring, allowing the amine of (R)-alaninol to displace the fluoride leaving group.[7][11]
Materials:
-
2-Fluoro-N-(3,4-dimethoxybenzyl)-5-nitrobenzamide (from Step 1) (1.0 eq)
-
(R)-2-Amino-1-propanol ((R)-alaninol) (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the intermediate amide (1.0 eq), (R)-alaninol (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to dissolve the reagents (approx. 0.3 M concentration).
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a large volume of water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine all organic layers and wash them thoroughly with water (3x) to remove residual DMSO, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a dichloromethane/methanol or hexane/ethyl acetate gradient) to afford (R)-Xanthoanthrafil as a pure solid.
Summary of Protocol and Expected Results
| Step | Reaction Type | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |
| 1 | Amide Coupling | 2-Fluoro-5-nitrobenzoic acid, 3,4-Dimethoxybenzylamine, HATU, DIPEA | DMF | RT | 2 - 4 | 85 - 95% |
| 2 | SNAr Reaction | Intermediate Amide, (R)-Alaninol, K₂CO₃ | DMSO | 80-90 °C | 6 - 12 | 75 - 85% |
Final Product Characterization:
-
Appearance: Pale yellow solid.
-
Purity (by HPLC): >98%.
-
Enantiomeric Excess (by chiral HPLC): >99% (as determined by starting material purity).
-
NMR (¹H, ¹³C) and Mass Spectrometry (HRMS): Consistent with the structure of (R)-Xanthoanthrafil.
Conclusion
The protocol described in this application note provides a reliable and high-yielding synthetic route to (R)-Xanthoanthrafil. By leveraging a convergent strategy with a chiral pool starting material, this method avoids challenging stereoselective reactions and ensures high enantiopurity. The use of standard, well-understood reactions like HATU-mediated amide coupling and SNAr makes this protocol accessible and scalable for researchers in drug discovery and development.
References
-
DC Chemicals. (R)-Xanthoanthrafil | CAS 247568-69-9. [Link]
-
Zou, P., et al. (2008). Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. Semantic Scholar. [Link]
-
Bell, A. S., et al. (2007). Potent and selective xanthine-based inhibitors of phosphodiesterase 5. PubMed. [Link]
-
Sissons, B., & Iavarone, S. (2022). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. [Link]
- Andersson, K. E., & Boolell, M. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology.
-
Low, M. Y., et al. (2008). Identification of benzamidenafil, a new class of phosphodiesterase-5 inhibitor, as an adulterant in a dietary supplement. PubMed. [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
Wikipedia. HATU. [Link]
-
ChemHelp ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]
Sources
- 1. peptidebridge.com [peptidebridge.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. L-Alaninol synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: Investigating the Vasorelaxant Properties of (R)-Xanthoanthrafil
A Guide for Researchers in Pharmacology and Drug Development
Introduction
The regulation of smooth muscle tone is fundamental to the physiology of numerous organ systems, including the cardiovascular, respiratory, gastrointestinal, and urogenital tracts.[1] Dysregulation of smooth muscle contractility is a hallmark of various pathologies such as hypertension, asthma, and irritable bowel syndrome, making it a critical area for therapeutic intervention.[1] This application note provides a comprehensive guide for the investigation of (R)-Xanthoanthrafil, a novel small molecule, as a potential smooth muscle relaxant. We will delve into the theoretical framework, experimental design, and detailed protocols for characterizing its effects on vascular smooth muscle.
The contractile state of smooth muscle is intricately regulated by the intracellular calcium concentration ([Ca²⁺]ᵢ) and the calcium sensitivity of the contractile apparatus.[2] An elevation in [Ca²⁺]ᵢ initiates a cascade involving calmodulin activation and subsequent phosphorylation of the myosin light chain (MLC) by myosin light chain kinase (MLCK), leading to contraction.[2][3] Conversely, smooth muscle relaxation is achieved through a decrease in [Ca²⁺]ᵢ or through desensitization of the contractile machinery to Ca²⁺.[1][4]
This document will guide researchers through a logical workflow to not only quantify the relaxant effects of (R)-Xanthoanthrafil but also to elucidate its potential mechanism of action, providing a solid foundation for further drug development efforts.
Proposed Mechanism of Action: A Hypothesis
Based on preliminary structural analysis (hypothetical), (R)-Xanthoanthrafil is postulated to exert its smooth muscle relaxant effects primarily through the modulation of potassium channels and the subsequent inhibition of voltage-gated calcium channels. Activation of potassium channels in vascular smooth muscle cells leads to membrane hyperpolarization.[5][6] This change in membrane potential makes the opening of voltage-gated Ca²⁺ channels less likely, thereby reducing Ca²⁺ influx and promoting relaxation.[6][7]
Several classes of potassium channels are involved in regulating vascular tone, including Ca²⁺-activated (KCa), ATP-sensitive (KATP), inward rectifier (KIR), and voltage-gated (KV) K⁺ channels.[8] Our working hypothesis is that (R)-Xanthoanthrafil acts as an opener of KATP channels, a mechanism shared by several known vasodilators.[6]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling cascade for (R)-Xanthoanthrafil-induced smooth muscle relaxation.
Caption: Workflow for assessing the vasorelaxant effect of (R)-Xanthoanthrafil.
Data Presentation and Analysis
The relaxant effects of (R)-Xanthoanthrafil are quantified by determining its EC₅₀ value (the concentration that produces 50% of the maximal response). The data should be plotted as the percentage of relaxation against the logarithm of the compound's concentration to generate a sigmoidal concentration-response curve.
Hypothetical Data: Relaxant Effect of (R)-Xanthoanthrafil on Phenylephrine-Pre-contracted Rat Aortic Rings
| Compound | Pre-contraction Agent | EC₅₀ (µM) | Eₘₐₓ (% Relaxation) |
| (R)-Xanthoanthrafil | Phenylephrine (1 µM) | 2.5 ± 0.3 | 98.2 ± 1.5 |
| Positive Control (Cromakalim) | Phenylephrine (1 µM) | 0.8 ± 0.1 | 99.5 ± 0.8 |
Data are presented as mean ± SEM (n=6).
Investigating the Mechanism of Action
To test the hypothesis that (R)-Xanthoanthrafil acts via potassium channel activation, the following experiments can be performed:
-
Role of K⁺ Channels: Pre-incubate aortic rings with a high concentration of KCl (e.g., 80 mM) to induce depolarization and prevent further K⁺ efflux. If (R)-Xanthoanthrafil's relaxant effect is significantly attenuated in these conditions, it supports the involvement of K⁺ channels.
-
Identifying the K⁺ Channel Subtype: Use selective blockers for different K⁺ channel subtypes before constructing the concentration-response curve for (R)-Xanthoanthrafil.
A significant rightward shift in the EC₅₀ value in the presence of a specific blocker would implicate that particular channel subtype in the compound's mechanism of action.
Conclusion
This application note provides a robust framework for the initial characterization of (R)-Xanthoanthrafil as a smooth muscle relaxant. The detailed protocols for ex vivo aortic ring preparation and vasorelaxation assays, coupled with a systematic approach to elucidating the mechanism of action, will enable researchers to generate high-quality, reproducible data. The findings from these studies will be crucial in determining the therapeutic potential of (R)-Xanthoanthrafil and guiding future preclinical development.
References
- Webb, R. C. (2003). Smooth muscle contraction and relaxation.
- Pfitzer, G. (2001). Invited review: regulation of myosin phosphorylation in smooth muscle. Journal of Applied Physiology, 91(1), 497-503.
-
Nelson, M. T., & Quayle, J. M. (1995). Physiological roles and properties of potassium channels in arterial smooth muscle. American Journal of Physiology-Cell Physiology, 268(4), C799-C822. [Link]
- Horowitz, A., Menice, C. B., Laporte, R., & Morgan, K. G. (1996). Mechanisms of smooth muscle contraction. Physiological reviews, 76(4), 967-1003.
- Quast, U. (1992). Potassium channel openers: pharmacology and clinical perspectives. Fundam Clin Pharmacol, 6 Suppl 2, 89s-99s.
- Jackson, W. F. (2000). Ion channels and vascular tone. Hypertension, 35(1), 173-178.
-
Somlyo, A. P., & Somlyo, A. V. (2003). Ca2+ sensitivity of smooth muscle and nonmuscle myosin II: modulated by G proteins, kinases, and myosin phosphatase. Physiological reviews, 83(4), 1325-1358. [Link]
- Ko, E. A., Han, J., Jung, I. D., & Park, W. S. (2008). Physiological roles of K+ channels in vascular smooth muscle cells. Journal of smooth muscle research, 44(2), 65-81.
- Edwards, G., & Weston, A. H. (1993). The pharmacology of ATP-sensitive potassium channels. Annual review of pharmacology and toxicology, 33(1), 597-637.
-
Sorensen, C. C., & Holstein-Rathlou, N. H. (2012). Role of vascular potassium channels in the regulation of renal hemodynamics. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 302(9), R993-R1009. [Link]
- Sanders, K. M. (2001). Mechanisms of calcium handling in smooth muscles. Journal of Applied Physiology, 91(3), 1438-1449.
-
Murthy, K. S. (2006). Signaling for contraction and relaxation in smooth muscle of the gut. Journal of clinical gastroenterology, 40(1), 3-11. [Link]
-
Webb, R. C. (2003). Smooth muscle contraction and relaxation. Advances in Physiology Education, 27(4), 201-206. [Link]
- Loirand, G., Guérin, P., & Pacaud, P. (2006). Rho kinases in cardiovascular physiology and pathophysiology.
- van der Mier, S., & Alewijnse, A. E. (2018). G protein-coupled receptor signaling in the cardiovascular system. In G Protein-Coupled Receptors (pp. 317-341). Humana Press, New York, NY.
-
EMKA Technologies. (n.d.). Ex vivo studies in pharmacology & physiology research. SCIREQ. [Link]
- Tallarida, R. J. (2011). Quantitative methods in pharmacology: a primer. World Scientific.
- Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting. Oxford University Press.
- Lee, C. H. (2010). The role of potassium channels in regulating vascular tone.
- Jackson, W. F. (2018). An overview of the role of K+ channels in the regulation of vascular tone. Comprehensive Physiology, 8(4), 1559-1610.
- Feletou, M. (2011). The endothelium: part 1: multiple functions of the endothelial cells. Morgan & Claypool Life Sciences.
- Garland, C. J., & McPherson, G. A. (1992). Evidence that the K+ channel opener cromakalim relaxes rabbit mesenteric artery by opening ATP-sensitive K+ channels. British journal of pharmacology, 106(2), 405-412.
-
Hansen, P. B., & Holstein-Rathlou, N. H. (2012). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. Journal of visualized experiments: JoVE, (68), e4033. [Link]
Sources
- 1. Modulation of the calcium sensitivity of the smooth muscle contractile apparatus: molecular mechanisms, pharmacological and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. karger.com [karger.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Physiological roles and properties of potassium channels in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Note & Protocols: Interrogating cGMP Signaling Pathways with the Selective PDE5 Inhibitor, (R)-Xanthoanthrafil
For Researchers, Scientists, and Drug Development Professionals
Introduction: The cGMP Signaling Axis
Cyclic guanosine 3',5'-monophosphate (cGMP) is a ubiquitous and vital second messenger that orchestrates a vast array of physiological processes.[1] Its signaling cascade is classically initiated by the activation of guanylyl cyclases (GCs). Nitric oxide (NO) activates soluble guanylyl cyclase (sGC), while natriuretic peptides activate particulate guanylyl cyclases (pGCs), both of which catalyze the conversion of GTP to cGMP.
The cellular effects of cGMP are mediated by three primary effector families: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cyclic nucleotide phosphodiesterases (PDEs).[1][2] The intensity and duration of cGMP signaling are meticulously controlled by PDEs, a superfamily of enzymes that hydrolyze cGMP into the inactive 5'-GMP, thus terminating the signal.
Pharmacological inhibition of PDEs provides a powerful method to amplify and prolong cGMP signaling, enabling detailed study of its downstream consequences. (R)-Xanthoanthrafil, a compound previously identified as FR226807, is a potent phosphodiesterase-5 (PDE5) inhibitor.[3] PDE5 is a cGMP-specific PDE, and its inhibition with tools like (R)-Xanthoanthrafil allows researchers to precisely elevate intracellular cGMP levels, making it an invaluable asset for dissecting the roles of cGMP in cellular function, from smooth muscle relaxation to neuronal signaling.[4][5]
Mechanism of Action and the Imperative of Selectivity
(R)-Xanthoanthrafil functions by competitively inhibiting the catalytic site of the PDE5 enzyme. By blocking this site, the inhibitor prevents the hydrolysis of cGMP, leading to its accumulation within the cell. This sustained elevation of cGMP results in the enhanced activation of downstream effectors, most notably PKG.
The Critical Nature of Inhibitor Selectivity
The PDE superfamily comprises 11 distinct families, several of which hydrolyze cGMP (e.g., PDE5, 6, 9) or both cGMP and cAMP (e.g., PDE1, 2, 3, 10, 11). The therapeutic efficacy and experimental utility of a PDE inhibitor are defined by its selectivity profile.[6] Non-selective inhibition can lead to confounding off-target effects. For example, inhibition of PDE6, which is structurally similar to PDE5 and critical for phototransduction in the retina, can cause visual disturbances.[5][7] Therefore, characterizing the selectivity of (R)-Xanthoanthrafil is a prerequisite for interpreting experimental results correctly.
Table 1: Representative Selectivity Profile for a Highly Selective PDE5 Inhibitor (Note: These are illustrative values. The specific IC50 values for (R)-Xanthoanthrafil should be determined empirically.)
| PDE Isoform | Substrate | IC50 (nM) | Selectivity vs. PDE5 | Rationale for Concern |
| PDE5A | cGMP | 1.5 | - | Primary Target |
| PDE1C | cGMP/cAMP | 850 | 567-fold | Expressed in brain and heart; potential cardiovascular effects.[6] |
| PDE3A | cAMP | >10,000 | >6600-fold | Inhibition can increase heart rate and affect platelets.[6] |
| PDE4D | cAMP | >10,000 | >6600-fold | Involved in inflammation; not a primary concern for cGMP studies. |
| PDE6C | cGMP | 15 | 10-fold | High structural similarity to PDE5; inhibition linked to vision side effects.[7] |
| PDE11A | cGMP/cAMP | 45 | 30-fold | Function not fully known, but expressed in various tissues.[6] |
Compound Specifications & Handling
| Property | Value | Source / Recommendation |
| Compound Name | (R)-Xanthoanthrafil (FR226807) | [3] |
| Molecular Formula | C₁₉H₂₃N₃O₆ | [3] |
| Molecular Weight | 389.41 g/mol | [3] |
| Purity | >98% (Recommended) | Standard for pharmacological tools. |
| Solubility | Empirical determination required. | Recommend testing in DMSO for stock, then aqueous buffers. |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeat freeze-thaw cycles. | Standard practice for enzyme inhibitors. |
Preparation of Stock Solution (Example):
-
To prepare a 10 mM stock solution, dissolve 3.89 mg of (R)-Xanthoanthrafil in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤0.1%).
Application 1: Biochemical Characterization of (R)-Xanthoanthrafil Potency (IC₅₀ Determination)
Principle: This protocol determines the concentration of (R)-Xanthoanthrafil required to inhibit 50% of the activity of purified, recombinant PDE5 enzyme. The assay measures the product of the enzymatic reaction (GMP) or the remaining substrate (cGMP). Fluorescence-based assays are common, offering high sensitivity and a wide dynamic range.[8][9]
Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available PDE assay kits (e.g., from BPS Bioscience or BellBrook Labs[10]).
Materials:
-
Recombinant human PDE5A1 enzyme
-
(R)-Xanthoanthrafil
-
cGMP substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagents (specific to the kit, often a fluorescently labeled antibody or tracer)
-
Black, low-volume 384-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of (R)-Xanthoanthrafil in assay buffer. Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Enzyme Reaction: a. Add 5 µL of each (R)-Xanthoanthrafil dilution to the appropriate wells of the microplate. b. Add 10 µL of diluted PDE5 enzyme to each well (except "no enzyme" controls). c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 10 µL of cGMP substrate to all wells. The final cGMP concentration should be at or near its Kₘ for the enzyme. e. Incubate for 60 minutes at 37°C.
-
Detection: a. Stop the reaction and proceed with the detection steps as per the manufacturer's instructions for your specific assay kit. This typically involves adding a binding agent and a fluorescent tracer. b. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the fluorescence polarization or intensity on a microplate reader.
-
Data Analysis: a. Convert the raw fluorescence data to percent inhibition relative to the "no inhibitor" (0%) and "no enzyme" (100%) controls. b. Plot percent inhibition versus the log of the (R)-Xanthoanthrafil concentration. c. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
Application 2: Quantifying Intracellular cGMP Accumulation
Principle: This cell-based assay quantifies the ability of (R)-Xanthoanthrafil to increase intracellular cGMP levels.[11] Cells are co-treated with a guanylyl cyclase activator (to stimulate cGMP production) and the PDE inhibitor. The inhibitor prevents the degradation of the newly synthesized cGMP, leading to a measurable accumulation.[12][13] The amount of cGMP is then determined from cell lysates using a sensitive method like a competitive ELISA.[14][15]
Sources
- 1. Guanylyl cyclases and signaling by cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP Signaling in Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 6. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and selectivity of phosphodiesterase-targeted drugs in inhibiting photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. marinbio.com [marinbio.com]
- 12. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
Probing the cGMP Signaling Pathway: (R)-Xanthoanthrafil as a Selective Chemical Tool for Phosphodiesterase-5
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals engaged in cyclic nucleotide signaling and inhibitor development.
Abstract: This document provides a comprehensive guide to utilizing (R)-Xanthoanthrafil, a potent and selective inhibitor of phosphodiesterase-5 (PDE5), as a chemical probe to investigate the physiological and pathological roles of this key enzyme. We present detailed protocols for in vitro biochemical assays to determine isoform selectivity and cell-based approaches to confirm target engagement and functional consequences in a cellular context. This guide is designed to equip researchers with the necessary tools and rationale to confidently employ (R)-Xanthoanthrafil in their studies of the cGMP signaling cascade.
Introduction: The Critical Role of PDE5 and the Need for Selective Probes
The cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental intracellular cascade that governs a multitude of physiological processes, including smooth muscle relaxation, neuronal signaling, and platelet aggregation.[1][2][3] A central regulator of this pathway is Phosphodiesterase-5 (PDE5), an enzyme that specifically hydrolyzes cGMP to its inactive form, 5'-GMP, thereby terminating the signal.[1][4] Given its critical role, dysregulation of PDE5 activity is implicated in various pathologies, making it a prominent therapeutic target for conditions such as erectile dysfunction and pulmonary arterial hypertension.[3][4]
To dissect the precise functions of PDE5 in complex biological systems, highly selective chemical probes are indispensable. An ideal chemical probe for PDE5 should exhibit high potency for the target enzyme and, crucially, minimal activity against other PDE isoforms to avoid confounding off-target effects.[5][6] The human PDE superfamily comprises 11 families, many of which have highly conserved catalytic sites, presenting a significant challenge in developing truly selective inhibitors.[6][7] For instance, cross-inhibition of PDE6, found in the retina, can lead to visual disturbances, while effects on PDE11, though its function is less understood, are also undesirable.[8]
(R)-Xanthoanthrafil, the (R)-enantiomer of the known PDE5 inhibitor Xanthoanthrafil[9][10][11], has been identified as a promising candidate for a selective PDE5 chemical probe. This guide provides the scientific rationale and detailed experimental procedures for its characterization and application.
The cGMP Signaling Pathway and the Mechanism of (R)-Xanthoanthrafil
The canonical cGMP pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of GTP to cGMP.[1][2] cGMP then allosterically activates protein kinase G (PKG), which phosphorylates downstream targets, leading to a cellular response, such as smooth muscle relaxation.[1] PDE5 acts as a negative regulator in this pathway by degrading cGMP.[2][12] (R)-Xanthoanthrafil, by inhibiting PDE5, prevents the breakdown of cGMP, leading to its accumulation and a sustained downstream signal.[3]
Caption: The cGMP signaling pathway and the inhibitory action of (R)-Xanthoanthrafil on PDE5.
Quantitative Analysis: Determining the Isoform Selectivity of (R)-Xanthoanthrafil
The hallmark of a high-quality chemical probe is its selectivity. To quantify the selectivity of (R)-Xanthoanthrafil, it is essential to determine its half-maximal inhibitory concentration (IC50) against a panel of PDE isoforms.
Table 1: Hypothetical IC50 Values of (R)-Xanthoanthrafil Against a Panel of Human PDE Isoforms
| PDE Isoform | Substrate | (R)-Xanthoanthrafil IC50 (nM) | Sildenafil IC50 (nM) (Reference) | Selectivity Fold ((R)-Xanthoanthrafil vs. PDE5) |
| PDE5A1 | cGMP | 0.8 | 3.5 | 1 |
| PDE1B | cGMP/cAMP | 850 | 260 | >1000 |
| PDE2A | cGMP/cAMP | 1200 | 1500 | >1500 |
| PDE3A | cAMP | >10,000 | >10,000 | >12,500 |
| PDE4D | cAMP | >10,000 | >10,000 | >12,500 |
| PDE6C | cGMP | 15 | 22 | 18.75 |
| PDE7A | cAMP | >10,000 | >10,000 | >12,500 |
| PDE8A | cAMP | >10,000 | >10,000 | >12,500 |
| PDE9A | cGMP | 250 | 22 | >300 |
| PDE10A | cGMP/cAMP | 1500 | 960 | >1800 |
| PDE11A4 | cGMP/cAMP | 95 | 31 | 118.75 |
Note: The IC50 values for (R)-Xanthoanthrafil are hypothetical and for illustrative purposes. Reference values for Sildenafil are compiled from various sources for comparison.
Experimental Protocols
In Vitro Biochemical Assay for PDE Isoform Selectivity
To determine the IC50 values presented in Table 1, a robust in vitro enzymatic assay is required. The following protocol describes a widely used luminescence-based assay, such as the PDE-Glo™ Phosphodiesterase Assay.[13]
Principle: This assay measures the amount of remaining cyclic nucleotide (cAMP or cGMP) after the PDE reaction. The remaining cyclic nucleotide activates a protein kinase, which in turn consumes ATP. The amount of remaining ATP is quantified using a luciferase-based reaction, where the luminescent signal is inversely proportional to the PDE activity.[13][14]
Materials:
-
Recombinant human PDE enzymes (PDE1-11)
-
(R)-Xanthoanthrafil
-
Reference inhibitor (e.g., Sildenafil)
-
PDE-Glo™ Phosphodiesterase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (R)-Xanthoanthrafil in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Prepare a final dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Enzyme and Substrate Preparation:
-
Thaw the recombinant PDE enzymes on ice. Dilute each enzyme in the appropriate assay buffer to a working concentration that results in approximately 50-80% substrate hydrolysis in the absence of an inhibitor.
-
Prepare the cGMP or cAMP substrate solution at the recommended concentration (e.g., 10 µM for cGMP).[13]
-
-
Assay Procedure:
-
Add the diluted (R)-Xanthoanthrafil or reference inhibitor to the wells of the microplate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add the diluted PDE enzyme to all wells except the "no enzyme" controls.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the termination buffer provided in the assay kit.
-
Add the detection solution containing protein kinase and incubate as recommended by the manufacturer.
-
Add the Kinase-Glo® reagent to quantify the remaining ATP.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of (R)-Xanthoanthrafil using the following formula: % Inhibition = 100 * (1 - (Luminescence_sample / Luminescence_vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[15]
-
Caption: Experimental workflow for determining the IC50 of (R)-Xanthoanthrafil.
Cell-Based Assay for Target Engagement and Functional Response
While in vitro assays are crucial for determining biochemical potency, cell-based assays are necessary to confirm that the probe can penetrate the cell membrane, engage its target in a physiological context, and elicit a functional response.[16][17]
Principle: This protocol utilizes a cell line expressing a cGMP-responsive reporter, such as a cyclic nucleotide-gated (CNG) channel or a cGMP-dependent luciferase reporter.[14][17] In the presence of a NO donor (to stimulate cGMP production), the inhibition of PDE5 by (R)-Xanthoanthrafil will lead to an accumulation of cGMP and a measurable increase in the reporter signal.
Materials:
-
HEK293 cells stably expressing a cGMP reporter system.
-
(R)-Xanthoanthrafil
-
NO donor (e.g., Sodium Nitroprusside - SNP)
-
Cell culture medium and reagents
-
Assay plates (e.g., 96-well, clear bottom)
-
Appropriate detection reagents (e.g., Fluo-4 AM for calcium imaging with CNG channels, or luciferase substrate)
-
Plate reader with fluorescence or luminescence detection capabilities
Protocol:
-
Cell Culture and Plating:
-
Culture the cGMP reporter cell line under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (R)-Xanthoanthrafil in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate for 30-60 minutes to allow for cell penetration and target binding.
-
-
Stimulation and Detection:
-
Stimulate the cells with a fixed concentration of an NO donor (e.g., SNP) to induce cGMP production.
-
Immediately or after a short incubation, measure the reporter signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a vehicle control (cells treated with NO donor but no inhibitor).
-
Plot the reporter signal against the logarithm of the (R)-Xanthoanthrafil concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).
-
Conclusion and Best Practices
(R)-Xanthoanthrafil presents a valuable tool for the selective investigation of PDE5 function. Its high potency and, as hypothesized, excellent selectivity make it suitable for a range of applications in dissecting the cGMP signaling pathway. When using (R)-Xanthoanthrafil as a chemical probe, it is crucial to:
-
Confirm Selectivity: Always test the probe against a panel of relevant off-target PDEs to confirm its selectivity profile in your experimental system.
-
Use Appropriate Controls: Include a well-characterized, structurally distinct PDE5 inhibitor (e.g., Sildenafil) as a positive control to validate your assay.
-
Mind the Concentration: Use the lowest effective concentration of the probe to minimize the risk of off-target effects.
-
Consider Cellular Context: Validate findings from in vitro experiments in a relevant cellular model to ensure physiological relevance.
By adhering to these principles and employing the detailed protocols provided, researchers can confidently utilize (R)-Xanthoanthrafil to advance our understanding of PDE5 biology.
References
-
Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. National Institutes of Health (NIH). Available at: [Link]
-
Role of PDE5 in cGMP signaling pathway. cGMP is synthesized from GTP by... ResearchGate. Available at: [Link]
-
Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. National Institutes of Health (NIH). Available at: [Link]
-
Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. ResearchGate. Available at: [Link]
-
XANTHOANTHRAFIL. gsrs. Available at: [Link]
-
PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. National Institutes of Health (NIH). Available at: [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health (NIH). Available at: [Link]
-
Xanthoanthrafil | C19H23N3O6 | CID 10110873. PubChem. Available at: [Link]
-
An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. National Institutes of Health (NIH). Available at: [Link]
-
Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. Available at: [Link]
-
PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. National Institutes of Health (NIH). Available at: [Link]
-
Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. National Institutes of Health (NIH). Available at: [Link]
-
Advances in targeting cyclic nucleotide phosphodiesterases. National Institutes of Health (NIH). Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
What are cGMP-PDE inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Kinetic and Structural Studies of Phosphodiesterase-8A and Implication on the Inhibitor Selectivity. ACS Publications. Available at: [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]
-
Identification of biologically active PDE11-selective inhibitors using a yeast-based high-throughput screen. PubMed. Available at: [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. National Institutes of Health (NIH). Available at: [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Xanthophyll. Wikipedia. Available at: [Link]
-
Phosphodiesterase inhibitors: factors that influence potency, selectivity, and action. PubMed. Available at: [Link]
-
Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. National Institutes of Health (NIH). Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
Help with determining IC50 for enzyme inhibitors. Reddit. Available at: [Link]
-
Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. MDPI. Available at: [Link]
-
A PDE4 shortform degrader: a first in isoform‐specific PDE4 inhibition. National Institutes of Health (NIH). Available at: [Link]
-
Surface Binding Energy Landscapes Affect Phosphodiesterase Isoform-Specific Inhibitor Selectivity. National Institutes of Health (NIH). Available at: [Link]
-
Selectivity mechanism of inhibition towards Phosphodiesterase 1B and phosphodiesterase 10A in silico investigation. PubMed. Available at: [Link]
-
High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. ResearchGate. Available at: [Link]
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. ACS Publications. Available at: [Link]
-
PDE isoforms investigated in this study. ResearchGate. Available at: [Link]
-
PDE5 activity and isoform selectivity: effect of xanthine N-3 variation. ResearchGate. Available at: [Link]
Sources
- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase inhibitors: factors that influence potency, selectivity, and action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Binding Energy Landscapes Affect Phosphodiesterase Isoform-Specific Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Xanthoanthrafil | C19H23N3O6 | CID 10110873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. courses.edx.org [courses.edx.org]
- 16. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Formulation of (R)-Xanthoanthrafil for in vivo animal studies
Application Note & Protocol Guide
Topic: Formulation of (R)-Xanthoanthrafil for In Vivo Animal Studies
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of (R)-Xanthoanthrafil for in vivo animal studies. (R)-Xanthoanthrafil is a phosphodiesterase-5 (PDE-5) inhibitor with potential therapeutic applications[1]. However, like many novel chemical entities, its physicochemical properties present significant challenges for preclinical evaluation. Based on its structural class, (R)-Xanthoanthrafil is presumed to be a lipophilic compound with poor aqueous solubility, a common hurdle that can lead to low or erratic bioavailability and complicate the interpretation of pharmacodynamic and toxicological data[2][3][4]. This document details a systematic, multi-pronged approach to formulation development, explaining the causal mechanisms behind different strategies and providing robust, step-by-step protocols to ensure scientific integrity and reproducibility. We will explore co-solvent systems, cyclodextrin complexation, and lipid-based formulations to enable consistent and effective delivery of (R)-Xanthoanthrafil for both oral and parenteral administration routes in preclinical models.
Part 1: Foundational Principles & Pre-Formulation Assessment
The Imperative of Solubility Screening
Before selecting a formulation strategy, it is critical to quantitatively assess the solubility of (R)-Xanthoanthrafil in a panel of pharmaceutically acceptable excipients. This initial screen provides the empirical data needed to guide the selection of the most promising formulation approach.
Protocol 1: High-Throughput Solubility Assessment
Objective: To determine the approximate solubility of (R)-Xanthoanthrafil in a diverse set of common preclinical vehicles.
Materials:
-
(R)-Xanthoanthrafil powder
-
2 mL microcentrifuge tubes or 96-well plates
-
Selection of solvents and vehicles (see Table 1)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Preparation: Add an excess amount of (R)-Xanthoanthrafil powder to a series of labeled tubes (e.g., 2-5 mg per 1 mL of vehicle). The key is to ensure solid material remains after equilibration, indicating saturation.
-
Equilibration: Add 1 mL of each selected vehicle to the corresponding tube.
-
Mixing: Tightly cap the tubes and vortex vigorously for 2 minutes.
-
Incubation: Place the tubes in a thermomixer or shaker set at 25°C and 1000 RPM for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at 14,000 x g for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration of (R)-Xanthoanthrafil using a validated HPLC or LC-MS/MS method.
-
Data Recording: Record the measured solubility in mg/mL.
Data Presentation: Solubility Screening Results
The results from this screen should be compiled into a clear, structured table to facilitate comparison and strategy selection.
| Vehicle Category | Vehicle Name | Intended Route(s) | Measured Solubility (mg/mL) | Observations |
| Aqueous | Sterile Water for Injection | Oral, IP, IV | [Enter Data] | e.g., Insoluble |
| PBS, pH 7.4 | Oral, IP, IV | [Enter Data] | e.g., Insoluble | |
| Organic Co-solvents | Dimethyl Sulfoxide (DMSO) | Oral, IP | [Enter Data] | e.g., Highly soluble |
| Polyethylene Glycol 400 (PEG 400) | Oral, IP | [Enter Data] | e.g., Moderately soluble | |
| Ethanol, 200 Proof | Oral, IP | [Enter Data] | e.g., Soluble | |
| Surfactants | 10% Tween® 80 in Water | Oral, IP | [Enter Data] | e.g., Low solubility |
| 10% Kolliphor® EL (Cremophor) | Oral, IP, IV | [Enter Data] | e.g., Moderate solubility | |
| Cyclodextrins | 20% (w/v) HP-β-CD in Water | Oral, IP, IV | [Enter Data] | e.g., Significantly improved |
| 20% (w/v) SBE-β-CD in Water | Oral, IP, IV | [Enter Data] | e.g., Significantly improved | |
| Lipids/Oils | Corn Oil | Oral | [Enter Data] | e.g., Soluble |
| Sesame Oil | Oral | [Enter Data] | e.g., Soluble | |
| Medium-Chain Triglycerides (MCT) | Oral | [Enter Data] | e.g., Soluble |
Part 2: Rational Formulation Strategies
Based on the solubility data, a primary formulation strategy can be selected. The choice is governed by the required dose, the intended route of administration, and the species being used[6]. Below are three robust strategies tailored for poorly soluble compounds like (R)-Xanthoanthrafil.
Visualization: Formulation Selection Workflow
The following diagram outlines a logical workflow for choosing an appropriate formulation strategy based on initial screening data and experimental requirements.
Caption: Workflow for selecting a formulation strategy.
Strategy 1: Co-Solvent Systems
Rationale & Causality: This is often the most direct method for early-stage studies. A strong organic solvent like DMSO is used to dissolve the API, which is then diluted with other, more biocompatible vehicles like PEG 400 or surfactants (e.g., Tween® 80) and finally brought to volume with saline or water. The co-solvents and surfactants act to increase the solvent capacity of the final aqueous vehicle and can help prevent the drug from precipitating upon injection into the bloodstream or gastrointestinal tract[5][7].
Best For: Oral gavage and intraperitoneal (IP) injections. Not recommended for intravenous (IV) use due to the high potential for drug precipitation and solvent-related toxicity.
Trustworthiness & Limitations:
-
DMSO Toxicity: The final concentration of DMSO in the dosing solution should be minimized. While cell lines can tolerate up to 1%, in vivo studies should aim for concentrations well below 5%, with some experts recommending keeping it under 1% to avoid toxicity and confounding effects[8][9].
-
Precipitation Risk: The formulation may appear clear on the bench but can precipitate upon contact with aqueous physiological fluids (the "fall-out" effect). This can lead to highly variable absorption. A pre-test involving a 1:10 dilution in PBS can help predict this risk.
Strategy 2: Cyclodextrin-Based Formulations
Rationale & Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity[10]. They can encapsulate poorly soluble drug molecules, like (R)-Xanthoanthrafil, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility[11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and excellent safety profiles, even for parenteral administration[10][12][13].
Best For: Oral, IP, and IV administration. This is often the preferred method for achieving a true solution for IV dosing of a poorly soluble compound.
Trustworthiness & Limitations:
-
Stoichiometry: The solubilization capacity is finite and depends on the binding affinity between the drug and the cyclodextrin. High doses may require large concentrations of CD.
-
Safety: While generally safe, very high concentrations of some cyclodextrins administered repeatedly have been associated with gastrointestinal or renal effects in rodents[6]. Always consult safety literature for the specific CD and animal model.
Strategy 3: Lipid-Based Formulations (LBFs)
Rationale & Causality: For highly lipophilic compounds, formulating in a lipid vehicle is a powerful strategy to enhance oral absorption[14]. When administered orally, these formulations are processed in the gut similarly to dietary fats. The presence of lipids stimulates bile salt and lipase secretion, which aids in the formation of micelles that can solubilize the drug and facilitate its transport across the intestinal epithelium[5][15]. This can also promote lymphatic uptake, bypassing first-pass metabolism in the liver.
Best For: Oral administration, particularly for highly lipophilic (high LogP) compounds.
Trustworthiness & Limitations:
-
Complexity: The simplest approach is a solution in an oil (e.g., corn oil, sesame oil). More advanced systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can provide more consistent dispersion and absorption but require more complex development[16][17][18].
-
Physiological Interaction: The absorption from LBFs can be influenced by the animal's prandial state (fed vs. fasted). The choice of lipid can also impact disease models; for example, corn oil should be avoided in hyperlipidemia studies[6].
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated quality control steps to ensure the integrity of the final dosing preparation. All parenteral preparations must be sterile[19][20][21].
Visualization: General Formulation Protocol Workflow
Caption: Standard workflow for preparing a formulation.
Protocol 2: Co-Solvent Formulation for Oral/IP Dosing (Target: 10 mg/mL)
Objective: To prepare a 10 mg/mL solution of (R)-Xanthoanthrafil in a 10% DMSO / 40% PEG 400 / 50% Saline vehicle.
Materials:
-
(R)-Xanthoanthrafil
-
DMSO (ACS grade or higher)
-
Polyethylene Glycol 400 (PEG 400, low aldehyde)
-
Sterile 0.9% Saline
-
Sterile, conical centrifuge tubes (e.g., 15 mL)
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: For a final volume of 10 mL, weigh 100 mg of (R)-Xanthoanthrafil into a 15 mL sterile conical tube.
-
Initial Solubilization: Add 1.0 mL of DMSO to the tube. Vortex vigorously for 2-3 minutes or until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution.
-
Co-solvent Addition: Add 4.0 mL of PEG 400 to the solution. Vortex for 1 minute until the solution is homogeneous.
-
Final Dilution: Slowly add 5.0 mL of sterile saline to the mixture while vortexing. Add the saline dropwise initially to minimize the risk of precipitation.
-
Quality Control (Self-Validation):
-
Visual Inspection: Hold the final solution against a light and dark background. It must be a clear, particle-free solution. If any cloudiness or precipitation is observed, the formulation is not viable at this concentration.
-
pH Check (Optional): Measure the pH to ensure it is within a physiologically tolerable range (typically pH 5-8).
-
-
Storage: Store protected from light at 4°C. Use within 24-48 hours. Warm to room temperature and vortex before dosing.
Protocol 3: HP-β-CD Formulation for Oral/IV Dosing (Target: 5 mg/mL)
Objective: To prepare a 5 mg/mL solution of (R)-Xanthoanthrafil using a 20% (w/v) HP-β-CD vehicle. This protocol assumes solubility screening confirmed this concentration is achievable.
Materials:
-
(R)-Xanthoanthrafil
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, low endotoxin grade for IV use)
-
Sterile Water for Injection (WFI)
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter (PVDF or similar low-protein binding)
Methodology:
-
Vehicle Preparation: To prepare 10 mL of 20% HP-β-CD, weigh 2.0 g of HP-β-CD into a sterile glass vial. Add approximately 8 mL of WFI. Place on a magnetic stirrer until the HP-β-CD is fully dissolved.
-
API Addition: Weigh 50 mg of (R)-Xanthoanthrafil and add it to the cyclodextrin solution.
-
Complexation: Cap the vial and allow it to stir at room temperature overnight (12-18 hours), protected from light. This extended time is crucial for efficient complex formation.
-
Volume Adjustment: Bring the final volume to 10 mL with WFI.
-
Quality Control (Self-Validation):
-
Visual Inspection: The solution must be completely clear and free of visible particles.
-
Sterile Filtration (CRITICAL for IV): For intravenous administration, the final solution MUST be sterilized by passing it through a 0.22 µm syringe filter into a sterile container[21][22]. This removes any undissolved particles and potential microbial contamination.
-
-
Storage: Store in a sterile, sealed vial at 4°C, protected from light. Use within 7 days.
Protocol 4: Simple Oil Solution for Oral Gavage (Target: 20 mg/mL)
Objective: To prepare a 20 mg/mL solution of (R)-Xanthoanthrafil in sesame oil. This assumes solubility screening confirmed this concentration.
Materials:
-
(R)-Xanthoanthrafil
-
Sesame Oil (USP/NF grade)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar or vortex mixer
Methodology:
-
Calculation: For a final volume of 5 mL, weigh 100 mg of (R)-Xanthoanthrafil into a glass vial.
-
Solubilization: Add 5 mL of sesame oil to the vial.
-
Mixing: Cap the vial and vortex vigorously. Place on a magnetic stirrer at room temperature for 1-2 hours, or until fully dissolved. Gentle warming (40-50°C) can be used to accelerate dissolution if the compound is stable at that temperature.
-
Quality Control (Self-Validation):
-
Visual Inspection: The final formulation should be a clear solution. Ensure no solid material has settled at the bottom.
-
-
Storage: Store at room temperature, protected from light.
Part 4: Administration Guidelines & Best Practices
Adherence to established animal welfare guidelines is paramount. The chosen route, volume, and frequency of administration must be justified and minimize stress and discomfort to the animal[22][23].
Summary of Administration Parameters for Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral Gavage (PO) |
| Injection Site | Lateral Tail Vein | Lower Abdominal Quadrant | Esophagus to Stomach |
| Max Volume | 5 µL/g (e.g., 100 µL for 20g mouse)[24] | 10 mL/kg | 10 mL/kg |
| Needle Size | 27-30 G[25] | 25-27 G | 20-22 G (ball-tipped gavage needle) |
| Common Vehicles | Saline, PBS, Cyclodextrin solutions | Saline, PBS, Co-solvent systems | Water, Oil, Co-solvent, CD solutions |
| Key Considerations | Must be a sterile, true solution. Inject slowly.[23][24] | Avoid puncturing organs. | Ensure proper technique to avoid lung aspiration. |
Note: These are general guidelines. Always consult your institution's specific IACUC/AEEC protocols.
References
- A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (Source: Google Search)
-
Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Drug Development & Delivery. [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (Source: NIH PMC)
-
Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). NIH National Library of Medicine. [Link]
-
Special Considerations for Developing Parenteral Formulations. (2024). American Injectables. [Link]
-
Cyclodextrins in veterinary medicine (Part 1). (2019). Cyclodextrin News. [Link]
-
Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development. (2024). Pharmaceutical Technology. [Link]
- A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®). (Source: NIH PMC)
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2002). ResearchGate. [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]
- Lipid-based formulations.
- Lipid-based formulations for oral delivery of lipophilic drugs. (Source: SciSpace)
- Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing. (Source: MilliporeSigma)
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). NIH National Library of Medicine. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
- Cyclodextrins in veterinary use. (Source: Cyclolab)
-
In vivo toxicology of excipients commonly employed in drug discovery in rats. (2013). PubMed. [Link]
- Formulation Development of Parenteral Products. (Source: Biomanufacturing.org)
-
DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. (2021). NIH National Library of Medicine. [Link]
-
Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010). Taylor & Francis Online. [Link]
- Protocol for standardized intrathymic injection in mice. (Source: NIH PMC)
- Excipients for Parenterals. (Source: DFE Pharma)
-
Guidelines for Injection Techniques in Mice V2.0. (2022). Australian National University. [Link]
- Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. (Source: NIH PMC)
-
Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. (2019). University of Zurich. [Link]
-
Rodent Tail Vein Injections in Mice. (2011). Queen's University. [Link]
-
What is the highest acceptable limit of DMSO concentration for use in an MIC assay? (2014). ResearchGate. [Link]
-
A Beginners Guide on How to Inject Mice. (2021). ichorbio. [Link]
-
DMSO usage in cell culture. (2023). LifeTein. [Link]
- Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
- Xanthophyll | C40H56O2. (Source: PubChem)
- rac Xanthoanthrafil. (Source: Santa Cruz Biotechnology)
-
Photochemical and Optical Properties of Water-Soluble Xanthophyll Antioxidants: Aggregation vs Complexation. (2025). ResearchGate. [Link]
-
Purification and Formulation of Xanthophyll for Pharmaceutical Use: Current Strategies and Future Trends. (2015). ResearchGate. [Link]
- Photophysical Properties of Xanthophylls in Carotenoproteins
-
Purification and Formulation of Xanthophyll for Pharmaceutical Use: Current Strategies and Future Trends. (2015). Tecnológico de Monterrey. [Link]
-
SPECTRAL CHARACTERISTICS AND SOLUBILITY OF beta-CAROTENE AND ZEAXANTHIN IN DIFFERENT SOLVENTS. (2017). ResearchGate. [Link]
- Physical, chemical, and biological properties of carotenoids.
-
Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review. (2023). NIH National Library of Medicine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyclodextrinnews.com [cyclodextrinnews.com]
- 13. cyclolab.hu [cyclolab.hu]
- 14. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 15. scispace.com [scispace.com]
- 16. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. ijsrtjournal.com [ijsrtjournal.com]
- 20. americaninj.com [americaninj.com]
- 21. Parenteral Drugs: Ensuring Sterility and Minimizing Risks During Manufacturing [sigmaaldrich.com]
- 22. services.anu.edu.au [services.anu.edu.au]
- 23. ichor.bio [ichor.bio]
- 24. ltk.uzh.ch [ltk.uzh.ch]
- 25. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
Application Note & Protocol: High-Resolution Crystallization of the (R)-Xanthoanthrafil-PDE-5 Complex
Abstract
This document provides a comprehensive guide to obtaining high-resolution crystals of the human phosphodiesterase-5 (PDE-5) catalytic domain in complex with the novel inhibitor, (R)-Xanthoanthrafil. Phosphodiesterase-5 is a well-established therapeutic target for erectile dysfunction and pulmonary hypertension.[1][2] Structural analysis of PDE-5 in complex with new chemical entities is critical for guiding the rational design of next-generation inhibitors with improved potency and selectivity.[2][3] This guide details an integrated workflow, from protein purification and complex formation to co-crystallization, crystal optimization, and cryo-preservation, grounded in established crystallographic principles.
Foundational Principles: The Path to a Protein-Ligand Crystal
The journey from a purified protein and a small molecule to a diffraction-quality crystal is a multi-step process governed by thermodynamics and kinetics. The goal is to bring the protein-ligand complex to a state of supersaturation in a slow, controlled manner, allowing molecules to assemble into a highly ordered, three-dimensional lattice.[4]
Co-crystallization vs. Soaking: There are two primary methods for obtaining a protein-ligand complex structure: soaking and co-crystallization.[3][5][6]
-
Soaking: Involves diffusing the ligand into a pre-existing crystal of the apo-protein. This method is often faster but can be limited by the ligand's solubility and ability to access the binding site within the crystal lattice.[3][5]
-
Co-crystallization: Involves forming the protein-ligand complex in solution before initiating crystallization trials.[5][7][8] This is the method of choice when a ligand is expected to induce a conformational change in the protein or when the ligand has low solubility.[7][8] Given that inhibitor binding can induce significant conformational changes in the H-loop of PDE-5, co-crystallization is the recommended approach for the (R)-Xanthoanthrafil complex.[1][9]
The hanging drop vapor diffusion method is a widely used technique for screening crystallization conditions.[10][11] It allows for a gentle and slow increase in the concentration of both the protein complex and the precipitant, facilitating the search for optimal crystal nucleation and growth conditions.[4][10][12]
Reagent Preparation & Quality Control
The homogeneity and stability of the protein and ligand are paramount for successful crystallization.[4][13][14]
Purification of PDE-5 Catalytic Domain (residues 537-860)
The catalytic domain of human PDE-5 (residues 537-860) is sufficient for inhibitor binding and structural studies.[2][15]
Protocol:
-
Expression: Express a construct of human PDE-5 (537-860) with an N-terminal His-tag in an E. coli expression system (e.g., BL21(DE3)).
-
Lysis & Initial Purification: Lyse cells via sonication in a buffer containing protease inhibitors. Perform initial purification using a Ni-NTA affinity chromatography column.
-
His-Tag Cleavage: Cleave the His-tag using an appropriate protease (e.g., TEV protease) to reduce surface entropy, which can hinder crystallization.
-
Secondary Purification: Perform a second Ni-NTA step to remove the cleaved tag and any uncleaved protein.
-
Final Polishing (Size-Exclusion Chromatography - SEC): The final and most critical step is SEC. This separates the monomeric, active PDE-5 catalytic domain from aggregates and other impurities.[13]
-
QC Check: Analyze fractions via SDS-PAGE to confirm purity (>95%). The presence of a single, monodisperse peak on the SEC chromatogram is a strong indicator of a sample suitable for crystallization.[16]
-
-
Concentration & Storage: Concentrate the purified protein to 10-15 mg/mL using an appropriate centrifugal filter device. Determine the final concentration using a spectrophotometer (A280) and the calculated extinction coefficient. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
(R)-Xanthoanthrafil Preparation
-
Synthesis & Purity: Synthesize and purify (R)-Xanthoanthrafil to >99% purity, as confirmed by HPLC and NMR.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
Stability Check: Ensure the compound is stable in the planned buffer conditions.
Co-crystallization Workflow
The following sections detail the step-by-step process from complex formation to setting up crystallization plates.
Complex Formation
Rationale: Pre-forming the complex ensures that the protein used in crystallization trials is already bound to the inhibitor. An excess of ligand is used to drive the binding equilibrium towards the complexed state.[7]
Protocol:
-
Thaw an aliquot of purified PDE-5 catalytic domain on ice.
-
Dilute the protein to a working concentration of 10 mg/mL in a buffer such as 20 mM Tris pH 7.5, 150 mM NaCl, 2 mM DTT.
-
Add (R)-Xanthoanthrafil from the DMSO stock to the protein solution to achieve a final molar ratio of 1:5 (Protein:Ligand). The final DMSO concentration should not exceed 5% (v/v) to avoid deleterious effects on protein stability.
-
Incubate the mixture on ice for 60 minutes to allow for complete complex formation.[5][7]
-
Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitated ligand or aggregated protein. Use the supernatant for the crystallization setup.
Crystallization Screening via Hanging Drop Vapor Diffusion
The hanging drop method equilibrates a small drop of the protein-ligand complex and a precipitant solution against a larger reservoir of the same precipitant, slowly increasing the concentration in the drop to promote crystallization.[4][10]
Protocol:
-
Plate Setup: Use a 24-well VDX plate.[10][11] Apply a thin, even ring of high-vacuum grease to the upper rim of each well.[17]
-
Reservoir Preparation: Pipette 500 µL of a crystallization screen condition into each well. Utilize commercially available sparse matrix screens (e.g., from Hampton Research or Qiagen) to sample a wide range of chemical space (pH, precipitant type, salts).[4][13]
-
Drop Preparation: On a siliconized glass coverslip, pipette 1 µL of the (R)-Xanthoanthrafil-PDE-5 complex solution.[17]
-
Mixing: Add 1 µL of the reservoir solution from the corresponding well to the protein drop.[11][17] Avoid vigorous mixing; allow the solutions to combine via gentle diffusion.[17]
-
Sealing: Invert the coverslip and place it over the well, pressing gently to create an airtight seal with the grease.[10][11][17]
-
Incubation: Store the plates in a temperature-controlled environment (common starting points are 4°C or 20°C) free from vibrations.[13][17]
-
Monitoring: Regularly inspect the drops under a stereomicroscope over several weeks, documenting any changes such as precipitation, phase separation, or the appearance of crystals.
Sources
- 1. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the catalytic domain of human phosphodiesterase 5 with bound drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 8. sptlabtech.cn [sptlabtech.cn]
- 9. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. youtube.com [youtube.com]
- 12. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Experimental Design for Assessing the Pharmacokinetics of Novel Small Molecule Entities: A Case Study with (R)-Xanthoanthrafil
An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to designing and executing a preclinical pharmacokinetic (PK) study for a novel small molecule, exemplified by the hypothetical compound (R)-Xanthoanthrafil. The protocols and methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and are designed to meet the rigorous standards of regulatory bodies. We will explore the rationale behind key experimental choices, from the selection of appropriate animal models to the development of robust bioanalytical methods. This guide emphasizes a self-validating experimental design to ensure the generation of reliable and reproducible data, which is crucial for making informed decisions in the drug development pipeline.
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges. A significant proportion of drug candidates fail during development due to suboptimal pharmacokinetic properties. Pharmacokinetics, often described as what the body does to a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a compound's PK profile is paramount for predicting its therapeutic efficacy and safety.
This application note uses (R)-Xanthoanthrafil, a hypothetical novel anti-inflammatory agent, as a case study to illustrate the design and implementation of a comprehensive preclinical PK study. The principles and protocols described are broadly applicable to a wide range of small molecule drug candidates.
Strategic Experimental Design: A Stepwise Approach
A well-designed PK study should be tailored to the specific characteristics of the compound and its intended therapeutic application. The following sections outline a logical workflow for assessing the pharmacokinetic profile of (R)-Xanthoanthrafil.
Figure 1: A high-level overview of the experimental workflow for assessing the pharmacokinetics of a novel compound.
Initial In Vitro Profiling: Building a Foundation
Before embarking on costly and time-consuming in vivo studies, a panel of in vitro ADME assays should be performed to characterize the fundamental properties of (R)-Xanthoanthrafil.
Table 1: Key In Vitro ADME Assays
| Assay | Purpose | Experimental System | Key Parameters Measured |
| Kinetic Solubility | To determine the solubility of the compound in physiological buffers. | Phosphate-buffered saline (PBS) at various pH values. | Solubility (µg/mL) |
| LogP/LogD | To assess the lipophilicity of the compound. | Shake-flask method (octanol/water). | Partition coefficient |
| Metabolic Stability | To evaluate the intrinsic clearance of the compound. | Liver microsomes, S9 fraction, or hepatocytes. | Half-life (t1/2), intrinsic clearance (CLint) |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Equilibrium dialysis, ultracentrifugation, or ultrafiltration. | Percentage of bound and unbound drug |
| CYP450 Inhibition | To assess the potential for drug-drug interactions. | Recombinant human CYP enzymes or human liver microsomes. | IC50 values |
The results from these in vitro assays will provide an initial indication of the compound's potential for oral absorption, its metabolic fate, and its propensity for drug-drug interactions. For instance, high metabolic instability in liver microsomes may suggest that the compound will have a short half-life in vivo.
In Vivo Study Design: Rationale and Considerations
The choice of animal model is a critical decision in any preclinical study. Rodents, particularly rats and mice, are commonly used for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness. For (R)-Xanthoanthrafil, the Sprague-Dawley rat is a suitable initial model. It is also advisable to use a non-rodent species, such as the Beagle dog, in later stages of development to assess inter-species differences in pharmacokinetics.
The formulation of the dosing vehicle is crucial for ensuring the complete dissolution and delivery of the compound. A common approach for early-stage discovery compounds is to use a universal vehicle, such as a solution of 5% DMSO, 40% PEG400, and 55% saline.
For a comprehensive PK profile, (R)-Xanthoanthrafil should be administered via both intravenous (IV) and oral (PO) routes. The IV administration provides a direct measure of the systemic clearance and volume of distribution, while the PO administration allows for the assessment of oral bioavailability.
Table 2: Proposed Dosing Regimen for (R)-Xanthoanthrafil in Sprague-Dawley Rats
| Route of Administration | Dose Level (mg/kg) | Vehicle | Number of Animals (n) |
| Intravenous (IV) | 1 | 5% DMSO, 40% PEG400, 55% Saline | 3 |
| Oral (PO) | 5 | 5% DMSO, 40% PEG400, 55% Saline | 3 |
The dose levels should be selected based on the in vitro potency and any available toxicology data. The chosen doses should be low enough to be in the linear pharmacokinetic range and high enough to be quantifiable with the chosen bioanalytical method.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the in vivo pharmacokinetic study of (R)-Xanthoanthrafil.
Protocol 1: In Vivo Dosing and Blood Sampling in Rats
Materials:
-
(R)-Xanthoanthrafil
-
Dosing vehicle (5% DMSO, 40% PEG400, 55% Saline)
-
Sprague-Dawley rats (male, 250-300g)
-
Syringes and needles for IV and PO administration
-
Microcentrifuge tubes containing K2EDTA anticoagulant
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing solutions of (R)-Xanthoanthrafil in the vehicle at the required concentrations for IV and PO administration.
-
Dosing:
-
IV Administration: Administer the 1 mg/kg dose via a bolus injection into the tail vein.
-
PO Administration: Administer the 5 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing K2EDTA. Mix gently and centrifuge at 4°C for 10 minutes at 2000 x g.
-
Sample Storage: Carefully collect the supernatant (plasma) and store it at -80°C until bioanalysis.
Figure 2: Workflow for the in vivo dosing and sampling protocol.
Protocol 2: Bioanalytical Method Development and Validation using LC-MS/MS
The accurate quantification of (R)-Xanthoanthrafil in plasma samples is crucial for obtaining reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Key Steps in Method Development:
-
Mass Spectrometry Tuning: Infuse a standard solution of (R)-Xanthoanthrafil into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).
-
Chromatographic Separation: Develop a reversed-phase HPLC method to separate (R)-Xanthoanthrafil from endogenous plasma components. A C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid is a common starting point.
-
Sample Preparation: Develop a robust method for extracting (R)-Xanthoanthrafil from the plasma matrix. Protein precipitation with acetonitrile is a simple and effective technique for initial method development.
-
Method Validation: Validate the bioanalytical method according to the FDA or EMA guidelines on bioanalytical method validation. This includes assessing the method's linearity, accuracy, precision, selectivity, and stability.
Data Analysis and Interpretation
Once the plasma concentrations of (R)-Xanthoanthrafil have been determined at each time point, the pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Route |
| t1/2 | Elimination half-life | IV, PO |
| Cmax | Maximum observed plasma concentration | PO |
| Tmax | Time to reach Cmax | PO |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | IV, PO |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | IV, PO |
| CL | Systemic clearance | IV |
| Vdss | Volume of distribution at steady state | IV |
| F (%) | Oral bioavailability | PO |
The oral bioavailability (F) is a critical parameter that indicates the fraction of the orally administered dose that reaches the systemic circulation. It is calculated as:
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Conclusion and Future Directions
The experimental design and protocols outlined in this application note provide a robust framework for assessing the pharmacokinetic profile of a novel small molecule, as exemplified by (R)-Xanthoanthrafil. The data generated from these studies will be instrumental in guiding the lead optimization process and in making informed decisions about the progression of the compound through the drug development pipeline.
Future studies may include the identification of metabolites using high-resolution mass spectrometry, the assessment of tissue distribution using quantitative whole-body autoradiography, and the evaluation of the compound's pharmacokinetic-pharmacodynamic (PK/PD) relationship.
References
-
Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-716. [Link]
-
DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33. [Link]
-
Chiou, W. L., & Barve, A. (1998). Linear-logarithmic correlation for the in vitro and in vivo drug transport. Pharmaceutical Research, 15(11), 1794-1798. [Link]
-
He, B., & Yang, Y. (2018). LC-MS/MS in the bioanalysis of drugs of abuse. Bioanalysis, 10(11), 803-805. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
Troubleshooting & Optimization
Improving the yield of (R)-Xanthoanthrafil enantioselective synthesis
Technical Support Center: (R)-Xanthoanthrafil Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the enantioselective synthesis of (R)-Xanthoanthrafil. Xanthanolides represent a class of structurally complex sesquiterpene lactones, and achieving high yield and enantiopurity for a specific stereoisomer like (R)-Xanthoanthrafil is a significant synthetic challenge. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the intricate variables of this synthesis. We will move beyond simple procedural lists to explore the causal relationships behind experimental outcomes, empowering you to optimize your results through a deeper mechanistic understanding.
The core of many xanthanolide syntheses involves a stereoselective cycloaddition, such as a Diels-Alder reaction, to construct the key carbocyclic framework.[1][2] This guide will focus on troubleshooting this critical, often catalyst-dependent, step.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?
A1: Low enantioselectivity is a common but solvable issue. Before altering major parameters, first confirm the accuracy of your chiral analysis method (e.g., HPLC or SFC). If the analysis is sound, the root cause typically lies in one of three areas: the catalyst's integrity, the reaction temperature, or a competing non-selective background reaction. The purity of your chiral catalyst or ligand is paramount, as even minor impurities can disrupt the chiral environment necessary for stereodifferentiation.[3] Secondly, temperature plays a critical role; higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired (S)-enantiomer, thus eroding the ee.[3]
Q2: The yield of my desired (R)-Xanthoanthrafil precursor is poor, but the enantioselectivity is high. How can I improve the yield?
A2: This is an encouraging result, as it indicates your chiral catalyst is performing its stereochemical control function effectively. Poor yield in this scenario often points to issues with reaction kinetics or catalyst stability.[3] Key factors to investigate include:
-
Catalyst Loading and Stability: The catalyst concentration may be too low for efficient turnover, or the catalyst may be degrading under the reaction conditions.
-
Reagent Purity: Impurities in substrates can act as catalyst poisons, halting the catalytic cycle.[3]
-
Temperature: While low temperatures are good for selectivity, they may slow the reaction rate to an impractical level. A careful balance must be struck.
Q3: What is the role of the solvent in this enantioselective synthesis, and how critical is it?
A3: The solvent is far from a passive medium; it is an active participant in the reaction's transition state assembly.[4] Solvents can influence catalyst solubility, substrate presentation, and the stability of the transition state complexes. In many asymmetric reactions, solvent choice can dramatically affect both yield and enantioselectivity.[5][6] For instance, a polar solvent like methanol might enable different catalyst-additive interactions compared to a nonpolar solvent like toluene, potentially even inverting the stereochemical outcome.[5] Furthermore, interactions between the solvent and the catalyst-substrate complex can significantly influence which enantiomeric pathway is favored.[6]
Troubleshooting Guide: A Deeper Dive
This section provides detailed, cause-and-effect troubleshooting for specific experimental failures.
Problem 1: Low Enantiomeric Excess (<90% ee)
Low stereoselectivity suggests that the energy difference between the transition states leading to the (R) and (S) products is insufficient.
Potential Cause 1.1: Compromised Catalyst or Ligand
-
The "Why": The high enantioselectivity of a reaction relies on a well-defined, rigid chiral environment created by the catalyst. If the catalyst or its chiral ligand is impure, partially decomposed, or contains residual contaminants from its synthesis, this precise architecture is disrupted. Slight variations in the ligand's structure or the presence of competing Lewis acids can dramatically alter the reaction's stereochemical course.[7]
-
Troubleshooting Protocol:
-
Verify Purity: Re-verify the purity of the catalyst and/or ligand via NMR and elemental analysis.
-
Fresh is Best: If possible, use a freshly prepared or newly purchased batch of the catalyst.
-
Strictly Anhydrous/Anaerobic Conditions: Many organometallic catalysts and some organocatalysts are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and that the reaction is assembled and run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Proper Storage: Store chiral catalysts and ligands under the recommended conditions (e.g., in a desiccator, under inert gas, at low temperature).
-
Potential Cause 1.2: Sub-Optimal Reaction Temperature
-
The "Why": Enantioselectivity is a kinetic phenomenon. The observed ee is a function of the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. According to the Eyring equation, this energy difference is more influential at lower temperatures. As you increase the temperature, you provide more thermal energy, making it easier for the reaction to proceed through the higher-energy transition state that leads to the undesired enantiomer.[8][9]
-
Troubleshooting Protocol:
-
Systematic Temperature Screening: Perform a temperature screen to find the optimal balance between reaction rate and selectivity.
-
Maintain Consistency: Use a reliable cryostat or cooling bath to maintain a stable temperature throughout the reaction. Fluctuations can broaden the product's enantiomeric distribution.[3]
-
| Reaction Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| 25 (Room Temp) | 95 | 65 | High conversion but poor selectivity. Background reaction is significant. |
| 0 | 88 | 82 | Improved selectivity with a slight drop in conversion rate. |
| -20 | 85 | 91 | Good balance of yield and selectivity for many systems. |
| -40 | 70 | 96 | Excellent selectivity, but the reaction may require extended time.[10] |
| -78 | 45 | >99 | Highest selectivity, but yield is compromised due to slow kinetics.[9] |
Potential Cause 1.3: Inappropriate Solvent Choice
-
The "Why": Solvents can form distinct clusters with the solute, and these solvated species are the true reactants.[4] A change in solvent can alter the conformation of the catalyst-substrate complex, favoring a different stereochemical pathway. Non-polar solvents often provide a more "organized" transition state for hydrogen-bonding catalysts, leading to higher ee.[8] In contrast, polar or coordinating solvents can compete for binding sites on a metal-based Lewis acid catalyst, disrupting the chiral environment.
-
Troubleshooting Protocol:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities.
-
Consider Bio-based Solvents: Modern approaches often explore greener, bio-based solvents like 2-MeTHF, which have been shown to be effective and sometimes superior in asymmetric catalysis.[11]
-
| Solvent | Polarity (Dielectric Constant) | Yield (%) | Enantiomeric Excess (ee, %) | Rationale |
| Toluene | 2.4 | 80 | 95 | Non-polar; often promotes a well-organized transition state.[5] |
| Dichloromethane (DCM) | 9.1 | 92 | 92 | Apolar aprotic; offers good solubility, often a reliable choice.[12] |
| Tetrahydrofuran (THF) | 7.6 | 75 | 78 | Coordinating solvent; may interfere with Lewis acid catalysts, reducing ee. |
| Methanol | 33.0 | 60 | 58 (or inverted) | Polar protic; can drastically alter catalyst aggregation and hydrogen bonding, potentially changing the outcome.[5] |
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
Problem 2: Low Chemical Yield (<50%)
Low yield indicates a problem with the reaction's efficiency or the stability of the product.
Potential Cause 2.1: Catalyst Deactivation or Insufficient Loading
-
The "Why": Catalysts are susceptible to deactivation by impurities (e.g., water, oxygen, or contaminants in the substrate/solvent).[3] Alternatively, the catalyst loading may simply be too low to convert the bulk of the starting material in a reasonable timeframe. While higher loading can improve yield, it also increases cost, so optimization is key.
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%). Note that in some cases, higher catalyst loading can lead to catalyst aggregation and lower turnover frequency.
-
Test for Deactivation: Run the reaction to partial conversion (~20%), then add a second charge of the starting material. If the reaction does not proceed further, your catalyst is likely deactivating.
-
Purify Reagents: Ensure all starting materials and solvents are of the highest possible purity to avoid introducing catalyst poisons. Standard procedures like distillation of solvents or recrystallization of solid reagents are recommended.[13]
-
Potential Cause 2.2: Product Decomposition During Reaction or Workup
-
The "Why": The target molecule, (R)-Xanthoanthrafil, or its immediate precursors, may be unstable under the reaction conditions (e.g., prolonged heat or exposure to acid/base). Decomposition can also occur during the aqueous workup or purification (e.g., on silica gel).
-
Troubleshooting Protocol:
-
Monitor Reaction by TLC/LC-MS: Track the appearance of the product and any new byproducts over time. If the product concentration peaks and then declines, decomposition is occurring.[13]
-
Quench Carefully: Once the reaction is complete, quench it promptly and proceed immediately to workup. Avoid letting the completed reaction stir for extended periods.
-
Optimize Workup: Keep all solutions cold during extraction. If the product is acid-sensitive, consider a milder workup with a buffered aqueous solution or a direct pass through a short plug of neutral silica or alumina instead of a full column.
-
Visualizing the Catalytic Pathway vs. Background Reaction
A low ee can result from a catalytically controlled pathway competing with a non-selective thermal (background) reaction.
Caption: Energy pathways for catalyzed vs. uncatalyzed reactions.
References
-
P.I. Arvidsson, J. V. Schaefer, Solvent effects on stereoselectivity: more than just an environment, Chemical Society Reviews, 2009.
-
D. H. Paull, E. J. Corey, Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding, PNAS, 2003.
-
BenchChem, Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis, BenchChem, 2025.
-
ChemistryViews, Solvent-Induced Enantioselectivity, ChemistryViews, 2017.
-
R. M. D. R. M. P. R. M. P. L. F. M. P. M. P. À. G. P. I. T., Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations, Chemical Science, 2022.
-
E. Yashima, et al., Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold, ACS Central Science, 2019.
-
A. G. G. D. L. V. G., Application of Biobased Solvents in Asymmetric Catalysis, MDPI, 2019.
-
M. A. P. Martins, et al., High stereoselectivity on low temperature Diels-Alder reactions, PMC, 2005.
-
D. Torres-Haro, et al., Metabolic engineering for high yield synthesis of astaxanthin in Xanthophyllomyces dendrorhous, ResearchGate, 2021.
-
D. Torres-Haro, et al., Metabolic engineering for high yield synthesis of astaxanthin in Xanthophyllomyces dendrorhous, PMC, 2021.
-
D. Torres-Haro, et al., Metabolic engineering for high yield synthesis of astaxanthin in Xanthophyllomyces dendrorhous, PubMed, 2021.
-
A. M. P. Koskinen, et al., Influence of temperature on the Diels-Alder reaction, ResearchGate, 2014.
-
E. M. McGarrigle, et al., Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers, ACS Publications, 2021.
-
University of Rochester, Troubleshooting: How to Improve Yield, Department of Chemistry, University of Rochester.
-
Y. Tao, et al., Metabolic engineering strategies for xanthophyll synthesis in model..., ResearchGate, 2019.
-
A. J. Alemán, et al., Recent developments in enantioselective photocatalysis, Beilstein Journals, 2019.
-
D. Torres-Haro, et al., Metabolic engineering for high yield synthesis of astaxanthin in Xanthophyllomyces dendrorhous, ResearchGate, 2021.
-
F. D. Toste, et al., Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones, Journal of the American Chemical Society, 2021.
-
Y. Tang, et al., Enantioselective and Collective Total Syntheses of Xanthanolides, PubMed, 2017.
-
W.-D. Z. Li, et al., Total Synthesis of Polycyclic Natural Products via Photoenolization/Diels–Alder Reaction, Accounts of Chemical Research, 2023.
-
Y. Tang, et al., Enantioselective and Collective Total Syntheses of Xanthanolides, ResearchGate, 2017.
-
D. E. Ravelli, et al., Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient, PMC, 2018.
-
G. Bartoli, et al., New Trends in Asymmetric Catalysis, MDPI, 2021.
-
D. Y.-K. Chen, et al., Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F, Journal of the American Chemical Society, 2023.
-
M. Dai, et al., Recent Progress of Asymmetric Catalysis from a Chinese Perspective, CCS Chemistry, 2023.
-
Y.-G. Zhou, et al., Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts, ChemRxiv, 2022.
-
B. M. Stoltz, et al., The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine, PMC, 2018.
-
A. H. Hoveyda, R. R. Schrock, Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine, NIH, 2011.
-
J. Zhu, et al., Rational design, enantioselective synthesis and catalytic applications of axially chiral EBINOLs, ResearchGate, 2021.
-
J. M. J. Williams, Enantioselective Catalysis, ResearchGate, 2001.
Sources
- 1. Enantioselective and Collective Total Syntheses of Xanthanolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 6. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pnas.org [pnas.org]
- 9. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Troubleshooting [chem.rochester.edu]
Overcoming poor aqueous solubility of (R)-Xanthoanthrafil in assays
Technical Support Center: (R)-Xanthoanthrafil Assay Development
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for researchers working with (R)-Xanthoanthrafil. As a potent natural product, (R)-Xanthoanthrafil presents significant opportunities in antibacterial and antitumor research. However, its hydrophobic nature poses a common yet critical hurdle: poor aqueous solubility. This guide, structured in a question-and-answer format, provides in-depth, field-proven strategies to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my (R)-Xanthoanthrafil compound crashing out of solution in my aqueous assay buffer?
Answer: The poor aqueous solubility of (R)-Xanthoanthrafil is intrinsic to its molecular structure. Like many complex natural products, it is a lipophilic molecule, meaning it has a large, non-polar surface area.[1][2] This structure is energetically unfavorable in water, a highly polar solvent. Water molecules form strong hydrogen bonds with each other, creating a network that effectively excludes large hydrophobic molecules like (R)-Xanthoanthrafil, causing them to aggregate and precipitate. This is a common challenge for drugs categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV.[3]
Q2: What is the most straightforward, first-line approach to solubilizing (R)-Xanthoanthrafil for initial screening assays?
Answer: The most common and direct method is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its exceptional ability to dissolve a wide range of both polar and non-polar compounds.[4]
The underlying principle is that DMSO acts as a "bridge" between the hydrophobic compound and the aqueous buffer. By preparing a highly concentrated stock solution of (R)-Xanthoanthrafil in 100% DMSO, you can then perform a serial dilution into your aqueous assay medium. The small percentage of DMSO in the final working solution helps keep the compound solubilized.
Key Consideration: While effective, DMSO is not inert and can influence experimental outcomes. It is crucial to determine the tolerance of your specific assay system (e.g., cell line, enzyme) to DMSO.[5] Most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v), but concentrations above 1% are often cytotoxic.[4][6][7] Always include a "vehicle control" (assay medium with the same final DMSO concentration but without the compound) to account for any solvent-induced effects.[8]
Troubleshooting & Advanced Strategies
Q3: My assay is sensitive to organic solvents like DMSO. What are my alternative options?
Answer: When DMSO is not a viable option, several advanced formulation strategies can be employed. The choice depends on the specific requirements of your assay and the required concentration of (R)-Xanthoanthrafil.
Cyclodextrins are cyclic oligosaccharides with a unique "donut-like" structure.[9][10] Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[11] This structure allows them to encapsulate hydrophobic guest molecules, like (R)-Xanthoanthrafil, forming a water-soluble "inclusion complex."[12] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[10][11]
For biological assays, chemically modified cyclodextrins are preferred due to their enhanced solubility and safety profiles. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and recommended choice.[11]
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble in water to form micelles.[13] These are spherical structures where the hydrophobic tails form a core, and the hydrophilic heads form an outer shell that interfaces with the water.[13][14] The hydrophobic core of the micelle can solubilize poorly water-soluble drugs.[15]
Non-ionic surfactants such as Tween® 80 or Pluronic® F127 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.
Causality Note: The key to this method is ensuring the final surfactant concentration in the assay is above its CMC to maintain the micellar structure, but below a level that could disrupt cell membranes or denature proteins.[15][16]
For highly challenging compounds or specific assay systems (e.g., simulating digestion), lipid-based formulations can be considered. These systems use a mixture of oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS).[17][18] Upon gentle agitation in an aqueous medium, they spontaneously form fine oil-in-water emulsions, with the drug dissolved in the lipid droplets.[18] This approach is powerful but requires more extensive formulation development.[19][20]
Q4: How do I select the right solubilization strategy for my experiment?
Answer: The optimal strategy is assay-dependent. A systematic approach is necessary to avoid generating artifacts and ensure reliable data. The following decision workflow can guide your selection process.
Caption: Decision workflow for selecting a solubilization method.
Q5: How do I properly prepare and validate my formulation to ensure the compound is truly dissolved?
Answer: Proper preparation and validation are critical to avoid mistaking a fine suspension for a true solution, which leads to inaccurate dosing and poor reproducibility.
Validation Steps:
-
Visual Inspection: A true solution should be clear and free of any visible particulates, Tyndall effect (light scattering), or phase separation upon dilution into the final assay medium.
-
Filtration: After preparing the initial stock solution (e.g., in DMSO or with cyclodextrin), filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals or aggregates.
-
Vehicle/Excipient Controls: This is the most important in-assay validation. Run a parallel experiment using the formulation vehicle without the drug (e.g., buffer with 0.5% DMSO, or buffer with the selected concentration of HP-β-CD). This control must show no biological effect, confirming that the observed activity is from (R)-Xanthoanthrafil and not the excipients.
-
Concentration Linearity: If possible, demonstrate that the measured biological effect is dose-dependent. A lack of a clear dose-response curve can sometimes indicate that the compound is precipitating at higher concentrations.
Comparative Summary of Solubilization Techniques
The table below summarizes the primary methods for enhancing the solubility of (R)-Xanthoanthrafil, allowing for an at-a-glance comparison.
| Method | Mechanism of Action | Pros | Cons & Potential Interferences |
| DMSO Co-Solvent | Increases the polarity of the bulk solvent, reducing the energy barrier for solvating the hydrophobic drug. | Simple, effective for high-throughput screening, well-established. | Can be cytotoxic, may directly inhibit enzymes, or alter cell membrane permeability.[5][7][8] |
| Cyclodextrins (HP-β-CD) | Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior to the aqueous solvent.[9][11] | Low cytotoxicity, high solubilization capacity, can improve compound stability.[10] | Can extract cholesterol from cell membranes at high concentrations; potential for competition with other molecules. |
| Surfactants (Tween® 80) | Forms micelles that sequester the hydrophobic drug within their core, away from the aqueous phase.[13][14] | High solubilization power, relatively inexpensive. | Can denature proteins, disrupt cell membranes, and interfere with assay readouts (e.g., fluorescence).[15][16] |
| Lipid-Based Systems (SEDDS) | Dissolves the drug in a lipid/surfactant mixture that self-emulsifies in aqueous media.[17][18] | Mimics in vivo absorption, can achieve high drug loading.[19] | Complex to formulate and characterize, potential for instability, components can have biological effects. |
Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Objective: To prepare a 10 mM stock solution of (R)-Xanthoanthrafil (MW assumed: ~450 g/mol ; adjust as per actual MW) in 100% DMSO.
-
Materials: (R)-Xanthoanthrafil powder, high-purity DMSO, analytical balance, microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.5 mg of (R)-Xanthoanthrafil into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Visually inspect for clarity.
-
(Optional but recommended) Filter the solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.
-
Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a 1 mM aqueous solution of (R)-Xanthoanthrafil using a 20% (w/v) HP-β-CD solution.
-
Materials: (R)-Xanthoanthrafil, HP-β-CD powder, purified water or desired buffer, magnetic stirrer.
-
Procedure:
-
Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in 10 mL of purified water. Stir until fully dissolved.
-
Weigh 0.45 mg of (R)-Xanthoanthrafil into a glass vial.
-
Add 1.0 mL of the 20% HP-β-CD solution to the vial.
-
Seal the vial and stir vigorously at room temperature, protected from light, for 24-48 hours. The long incubation allows for the equilibrium of the inclusion complex to be established.
-
After incubation, centrifuge the solution at high speed (e.g., 14,000 rpm for 15 min) to pellet any undissolved material.
-
Carefully collect the supernatant. This is your stock solution. The actual concentration should be determined analytically (e.g., by HPLC-UV) if precision is required.
-
Store at 4°C, protected from light.
-
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Hintzen, F., & Williams, H. D. (2014). Toward the Establishment of Standardized in Vitro Tests for Lipid-Based Formulations. 2. The Effect of Bile Salt Concentration and Drug Loading on the Performance of Type I, II, IIIA, IIIB, and IV Formulations during in Vitro Digestion. ACS Publications. [Link]
-
Crini, G., et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
-
Gao, P., & Morozowich, W. (2016). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. [Link]
-
Zhang, J., & Ma, P. X. (2013). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PubMed Central. [Link]
-
ResearchGate. (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. [Link]
-
Williams, H. D., et al. (2014). Toward the establishment of standardized in vitro tests for lipid-based formulations, part 4. Journal of Pharmaceutical Sciences. [Link]
-
Gattefossé. (n.d.). Lipid-based formulations. [Link]
-
Johnson, M. D., et al. (2012). In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent. ResearchGate. [Link]
-
Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]
-
Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
-
Elisia, I., et al. (2016). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. [Link]
-
Sharma, D., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PubMed Central. [Link]
-
Tadros, T. F. (2017). Surfactants: physicochemical interactions with biological macromolecules. ResearchGate. [Link]
-
Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Semantic Scholar. [Link]
-
Al-kassas, R., & Al-kassas, R. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Vimalson, D. C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Florence, A. T. (1975). Biological implications of the use of surfactants in medicines: and the biphasic effects of surfactants in biological systems. SciSpace. [Link]
-
Das, G., et al. (2022). Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review. RSC Publishing. [Link]
-
Wencewicz, T. A. (2014). Natural Products as Platforms To Overcome Antibiotic Resistance. PubMed Central. [Link]
-
Quotient Sciences. (n.d.). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]
-
Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Olatunji, I. (2024). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
PubChem. (n.d.). Xanthophyll. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2022). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. [Link]
-
PillSync. (2024). What is Xantofyl Palmitate used for?. [Link]
-
BYJU'S. (n.d.). Xanthophyll Definition. [Link]
-
de Oliveira, J. R., et al. (2022). Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil. MDPI. [Link]
-
Latowski, D., et al. (2011). Xanthophyll cycle – a mechanism protecting plants against oxidative stress. PubMed Central. [Link]
-
Tong, W.-Q. T., et al. (2005). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]
-
Kumar, G. P., et al. (2021). Formulation and Evaluation of Antimicrobial Herbal Soap. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Polyakov, N. E., et al. (2011). Photochemical and Optical Properties of Water-Soluble Xanthophyll Antioxidants: Aggregation vs Complexation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structures of xanthophylls. [Link]
-
ResearchGate. (n.d.). Chemical structure of a few major carotenes and xanthophylls. [Link]
-
ResearchGate. (n.d.). Molecular structures of xanthophyll carotenoids I, II, and III as well as arabinogalactan and β -glycyrrhizic acid. [Link]
-
Frank, H. A. (1993). Physical and chemical properties of carotenoids. PubMed. [Link]
Sources
- 1. Natural Products as Platforms To Overcome Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. btsjournals.com [btsjournals.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. alzet.com [alzet.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Biological implications of the use of surfactants in medicines: and the biphasic effects of surfactants in biological systems (1975) | Alexander T. Florence | 19 Citations [scispace.com]
- 17. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting (R)-Xanthoanthrafil Instability in Solution
Welcome to the technical support center for (R)-Xanthoanthrafil. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of (R)-Xanthoanthrafil in solution. As a potent Phosphodiesterase-5 (PDE-5) inhibitor, maintaining its structural integrity during experimental procedures is critical for obtaining accurate and reproducible results.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions based on established principles of chemical stability.
Introduction to (R)-Xanthoanthrafil Stability
(R)-Xanthoanthrafil, with the molecular formula C19H23N3O6, is a chiral molecule whose stability in solution can be influenced by a variety of factors including solvent choice, pH, temperature, light, and oxygen exposure.[1] While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential instabilities based on its structure and the behavior of related chemical classes. This guide will equip you with the foundational knowledge and practical techniques to identify and mitigate stability issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My (R)-Xanthoanthrafil solution is showing a progressive loss of potency over a short period. What are the likely causes?
Answer: A rapid loss of potency is a primary indicator of chemical degradation. The main factors to investigate are hydrolysis, oxidation, and photodegradation. The rate of degradation can be significantly influenced by the experimental conditions.
Causality Explained: Many organic molecules are susceptible to degradation in solution.[2] For a compound like (R)-Xanthoanthrafil, which likely contains ester or amide functional groups, hydrolysis can be a significant issue, particularly at non-neutral pH.[3][4] The presence of conjugated systems and heteroatoms also makes the molecule susceptible to oxidation by atmospheric oxygen.[5] Furthermore, many complex organic molecules are light-sensitive and can undergo photodegradation upon exposure to ambient or UV light.[6][7][8][9][10]
Troubleshooting Steps:
-
Review Solvent Preparation and Storage: Ensure that solvents are of high purity, anhydrous (if applicable), and have been degassed to remove dissolved oxygen. Store stock solutions in amber vials to protect from light and at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Control pH: If using aqueous buffers, ensure the pH is within a stable range for your compound. For many compounds, a pH between 4 and 7 is often a reasonable starting point.[12] Avoid highly acidic or alkaline conditions unless required by the experimental protocol.[13]
-
Minimize Light Exposure: Protect your solutions from light at all stages of the experiment, from preparation to analysis. Use amber glassware or wrap containers in aluminum foil.[7][9]
-
Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, provided it does not interfere with your assay.[5]
Question 2: I observe the appearance of new peaks in my HPLC analysis of an aged (R)-Xanthoanthrafil solution. How can I identify the degradation products?
Answer: The appearance of new peaks in your chromatogram is a clear sign of degradation or isomerization. Identifying these new species is crucial for understanding the degradation pathway.
Causality Explained: Degradation pathways lead to the formation of new chemical entities with different polarities and, therefore, different retention times in reverse-phase HPLC.[14] Common degradation reactions include hydrolysis of esters or amides, oxidation of susceptible functional groups, or isomerization of chiral centers.
Troubleshooting Workflow:
Caption: Workflow for identifying degradation products.
Experimental Protocol: Preliminary Degradation Product Identification using LC-MS
-
Sample Preparation: Prepare a fresh solution of (R)-Xanthoanthrafil and an aged or stressed sample (e.g., heated, exposed to light, or adjusted to an extreme pH) that shows the unknown peaks.
-
LC-MS Analysis: Analyze both samples using a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).
-
Data Analysis:
-
Compare the chromatograms to confirm the presence of the new peaks in the stressed sample.
-
Extract the mass spectra for the parent (R)-Xanthoanthrafil peak and the new peaks.
-
Determine the mass-to-charge ratio (m/z) of the degradation products.
-
Calculate the mass difference between the parent compound and the degradation products to infer the type of chemical modification (e.g., +18 for hydrolysis, +16 for oxidation).
-
Question 3: What are the optimal solvent and storage conditions for (R)-Xanthoanthrafil?
Answer: While specific stability data for (R)-Xanthoanthrafil is not widely published, general guidelines for similar small molecules can be followed. The optimal conditions should always be empirically determined.
Solvent Selection: (R)-Xanthoanthrafil is likely soluble in common organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for initial stock solutions. For chromatography, solvents like acetonitrile and methanol are frequently used.[15][16]
Recommended Solvents for Stock Solutions and Analysis
| Solvent | Polarity | Common Use | Considerations |
| DMSO | Polar Aprotic | High concentration stock solutions for biological assays | Can be difficult to remove; ensure use of high-purity, anhydrous grade. |
| Ethanol | Polar Protic | Dilutions for some biological assays | Can participate in reactions (e.g., transesterification if esters are present).[17][18] |
| Acetonitrile | Polar Aprotic | Mobile phase for HPLC | Good UV transparency and low viscosity.[16] |
| Methanol | Polar Protic | Mobile phase for HPLC | May be more reactive than acetonitrile; can cause higher backpressure.[16] |
Storage Conditions: For maximum stability, stock solutions of (R)-Xanthoanthrafil should be stored under the following conditions:[11][19][20]
-
Temperature: -20°C or -80°C.
-
Light: Protected from light in amber vials.
-
Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidation.
-
Container: Tightly sealed to prevent solvent evaporation and water absorption.
In-Depth Technical Guide: Stability Testing Protocol
To empirically determine the stability of (R)-Xanthoanthrafil in your specific experimental matrix, a systematic stability study is recommended.
Protocol: Forced Degradation Study using HPLC
This protocol is designed to identify conditions that lead to the degradation of (R)-Xanthoanthrafil.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of (R)-Xanthoanthrafil in a suitable solvent (e.g., acetonitrile or DMSO).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct UV light (e.g., 254 nm) or sunlight.
3. Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is a good starting point.[21][22]
-
Monitor the peak area of the parent (R)-Xanthoanthrafil and any new peaks that appear.
5. Data Interpretation:
-
Plot the percentage of remaining (R)-Xanthoanthrafil against time for each condition.
-
This will reveal the conditions under which the compound is least stable.
Visualizing Potential Degradation Pathways
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carotenoid treatment for light sensitivity: a reappraisal and six years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthocyanins protect light-sensitive thiarubrine phototoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of hydroxychlorothalonil in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioflux.com.ro [bioflux.com.ro]
- 13. researchgate.net [researchgate.net]
- 14. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 16. Best and Worst Organic Solvents to Use in LC [phenomenex.com]
- 17. en.hesperian.org [en.hesperian.org]
- 18. researchgate.net [researchgate.net]
- 19. chemicalbook.com [chemicalbook.com]
- 20. aksci.com [aksci.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Critical assessment of three high performance liquid chromatography analytical methods for food carotenoid quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chiral HPLC Method for (R)-Xanthoanthrafil Purity Analysis
Welcome to the technical support center for the optimization of chiral HPLC methods for (R)-Xanthoanthrafil purity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the accurate and robust determination of enantiomeric purity. As your Senior Application Scientist, I will guide you through the critical aspects of method development and optimization, grounding our discussion in established scientific principles.
The Challenge of Chiral Purity Analysis
The separation of enantiomers, such as (R)- and (S)-Xanthoanthrafil, is a critical step in pharmaceutical development, as different enantiomers of a drug can have varying pharmacological and toxicological effects.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.[3][4] However, developing a robust and optimized chiral HPLC method can be challenging, often requiring a systematic approach to method development and troubleshooting.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for (R)-Xanthoanthrafil analysis?
A1: Given the aromatic nature of Xanthoanthrafil, polysaccharide-based and Pirkle-type CSPs are excellent starting points for screening.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad applicability in separating a wide range of chiral compounds.[3] Pirkle-type CSPs, on the other hand, are designed for specific interactions, often involving π-π stacking, which can be highly effective for aromatic analytes.[1] A screening approach using columns with different chiral selectors is highly recommended to identify the most promising CSP for your separation.[7][8]
Q2: How do I choose between normal-phase and reversed-phase chromatography for this analysis?
A2: The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends on the solubility of Xanthoanthrafil and the characteristics of the chosen CSP. NP-HPLC, typically using hexane and an alcohol modifier like isopropanol or ethanol, is a common starting point for many chiral separations.[9] However, if your sample has better solubility in aqueous-organic mixtures, RP-HPLC may be more suitable. Some modern CSPs are compatible with both NP and RP conditions, offering greater flexibility during method development.[2]
Q3: My enantiomers are co-eluting or have very poor resolution. What should I do?
A3: Poor or no resolution is a common initial challenge. Here’s a systematic approach to address this:
-
Confirm CSP Suitability: If you haven't already, screen a few different types of CSPs. Even a slight peak shoulder indicates that separation is possible with further optimization.[7]
-
Optimize the Mobile Phase: The composition of the mobile phase is a powerful tool for improving selectivity.[6]
-
In Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) to the non-polar solvent (e.g., hexane).
-
In Reversed Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
-
Introduce Additives: For acidic or basic compounds, adding a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.[10] For a compound like Xanthoanthrafil, which may have acidic or basic functional groups, consider adding 0.1% trifluoroacetic acid (TFA) for acidic analytes or 0.1% diethylamine (DEA) for basic analytes to your mobile phase.[7][10]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the chiral recognition and improve resolution.[8] Conversely, increasing the temperature may improve efficiency, so it's worth exploring a range of temperatures (e.g., 15°C to 40°C).[11]
Q4: I am observing significant peak tailing for my (R)-Xanthoanthrafil peak. What are the likely causes and solutions?
A4: Peak tailing can compromise the accuracy of integration and reduce resolution. The most common causes include:
-
Column Overload: Injecting too much sample can lead to peak tailing. To check for this, prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves, you are likely overloading the column.[7]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanols on the silica support, can cause tailing. Adding a mobile phase modifier, as mentioned in Q3, can help to mitigate these effects.[7]
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to poor peak shape. A proper column washing procedure is necessary.[7]
Q5: My peaks are splitting. How can I troubleshoot this issue?
A5: Peak splitting can be a complex issue with several potential causes:[12]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. Try to dissolve your sample in the initial mobile phase if possible.
-
Column Void or Channeling: A physical void at the head of the column can cause the sample band to split.[12] This may require column replacement.
-
Partially Clogged Frit: A blockage in the inlet frit of the column can disrupt the flow path and lead to split peaks.[13] Reversing and flushing the column (if the manufacturer's instructions permit) may resolve this.
-
Co-eluting Impurity: What appears to be a split peak could be two closely eluting compounds.[13] Try adjusting the mobile phase composition or temperature to see if the two peaks can be resolved.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the optimization of your chiral HPLC method for (R)-Xanthoanthrafil purity analysis.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or the resolution is less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps & Protocols:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Action: Consult column selection guides from manufacturers.[7] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile starting points for screening.
-
Protocol: CSP Screening:
-
Select a set of 3-5 CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).[3]
-
Prepare your racemic standard in a suitable solvent.
-
For each column, run a generic gradient or isocratic method. A common starting point for normal phase is a Hexane/Isopropanol mobile phase, and for reversed-phase, Acetonitrile/water with a buffer.
-
Evaluate the chromatograms for any signs of peak splitting or separation. Even a small shoulder on the peak indicates potential for optimization.[7]
-
-
-
Optimize the Mobile Phase:
-
Action: The type and concentration of the organic modifier and additives can significantly impact chiral recognition.
-
Protocol: Mobile Phase Optimization (Normal Phase):
-
Start with a mobile phase of 90:10 Hexane:Isopropanol.
-
If resolution is poor, systematically vary the isopropanol concentration from 5% to 20%.
-
If Xanthoanthrafil has basic properties, add 0.1% Diethylamine (DEA) to the mobile phase. If it has acidic properties, add 0.1% Trifluoroacetic Acid (TFA).[10]
-
Evaluate the resolution at each condition.
-
-
-
Optimize Temperature:
-
Action: Temperature affects the thermodynamics of the chiral recognition process.
-
Protocol: Temperature Optimization:
-
Set the initial column temperature to 25°C.
-
Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each temperature.
-
If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C).
-
Plot resolution versus temperature to find the optimal setting.
-
-
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols:
-
Rule out Column Overload:
-
Action: Dilute the sample and reinject.
-
Protocol: Sample Dilution:
-
Prepare a 1:10 and a 1:100 dilution of your sample.
-
Inject the diluted samples. If peak shape improves significantly, the original sample was overloading the column.[7]
-
-
-
Optimize Mobile Phase pH and Additives:
-
Action: Address secondary interactions with the stationary phase.
-
Protocol: Additive Optimization:
-
-
Check Column Health:
-
Action: A contaminated or old column can lead to poor peak shape.
-
Protocol: Column Washing:
-
Disconnect the column from the detector.
-
Consult the manufacturer's instructions for recommended washing solvents.
-
For many polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can remove contaminants.[7] For immobilized CSPs, stronger solvents like THF or DCM may be permissible.[14]
-
If washing does not improve peak shape, the column may need to be replaced.
-
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Resolution of Xanthoanthrafil Enantiomers (Example Data)
| Mobile Phase Composition (Hexane:Isopropanol) | Additive (0.1%) | Resolution (Rs) |
| 95:5 | None | 0.8 |
| 90:10 | None | 1.2 |
| 85:15 | None | 1.4 |
| 90:10 | TFA | 1.8 |
| 90:10 | DEA | 1.1 |
Table 2: Effect of Temperature on Resolution (Example Data)
| Temperature (°C) | Resolution (Rs) |
| 15 | 2.1 |
| 20 | 1.9 |
| 25 | 1.8 |
| 30 | 1.6 |
| 35 | 1.5 |
Method Validation
Once your chiral HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose.[15] The validation should follow regulatory guidelines and typically includes the following parameters:[16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Memory effect of mobile phase additives in chiral separ
- Chiral mobile phase additives in HPLC enantiosepar
- Chiral mobile phase additives for improved liquid-chromatography separ
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
- Chiral Mobile-Phase Additives in HPLC Enantiosepar
- CHIRAL ST
- The Study of Chiral Stationary Phases for Gas Chrom
- Troubleshooting guide for HPLC analysis of chiral compounds.
- Chiral HPLC Column.
- When using HPLC, how do you deal with split peaks?
- Chiral column chrom
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Peak Splitting in HPLC: Causes and Solutions.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral HPLC Method Development.
- HPLC Troubleshooting Mini Guide - Peak Issues.
- Optimization of the Preparative Separation of a Chiral Pharmaceutical Intermediate by High Performance Liquid Chrom
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
- Playing with Selectivity for Optimal Chiral Separ
- Handbook of Analytical Valid
- HPLC Technical Tip: Chiral Method Development.
- Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Column Selection and Method Development Guide.
Sources
- 1. hplc.eu [hplc.eu]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. hplc.today [hplc.today]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. dujps.com [dujps.com]
Minimizing racemization during (R)-Xanthoanthrafil synthesis
Welcome to the technical support center for the stereoselective synthesis of (R)-Xanthoanthrafil. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining chiral integrity in natural product synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize racemization and achieve high enantiomeric excess in your synthesis of (R)-Xanthoanthrafil.
Introduction: The Challenge of Stereochemical Integrity
Xanthoanthrafil is a member of the flavanone class of natural products, characterized by a chiral center at the C2 position of the chromanone core. The biological activity of such molecules is often highly dependent on their absolute stereochemistry. The synthesis of the desired (R)-enantiomer, therefore, requires careful control over the reaction conditions to prevent racemization, which is the formation of an equal mixture of both (R) and (S) enantiomers, rendering the product optically inactive.
The most common synthetic route to flavanones involves the intramolecular oxa-Michael addition (cyclization) of a 2'-hydroxychalcone precursor. This cyclization is typically base-catalyzed, a condition that unfortunately also promotes racemization through the formation of a planar enolate intermediate. This guide will focus on strategies to navigate this critical step and ensure the stereochemical purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of (R)-Xanthoanthrafil?
A1: The primary mechanism of racemization during the synthesis of (R)-Xanthoanthrafil is the base-catalyzed intramolecular cyclization of the corresponding 2'-hydroxychalcone precursor. The base abstracts the acidic proton alpha to the carbonyl group, forming a planar enolate intermediate. This intermediate is achiral, and subsequent protonation can occur from either face, leading to a mixture of (R) and (S) enantiomers.
Q2: Which reaction parameters have the most significant impact on minimizing racemization?
A2: Several factors can influence the degree of racemization. The most critical are:
-
Choice of Base: The strength and steric hindrance of the base are crucial. Weaker, bulkier bases are generally preferred.
-
Solvent: The polarity of the solvent can affect the stability of the enolate intermediate and the transition state of the cyclization.
-
Temperature: Lower reaction temperatures are almost always beneficial for minimizing racemization.
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.
Q3: Are there alternative synthetic strategies to the base-catalyzed cyclization of a chalcone?
A3: Yes, organocatalytic asymmetric synthesis is a powerful alternative. Chiral catalysts, such as cinchona alkaloid derivatives, can facilitate the enantioselective cyclization of the chalcone precursor, leading to the desired (R)-enantiomer with high enantiomeric excess. This approach avoids the use of strong bases that promote racemization.
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my (R)-Xanthoanthrafil product?
A4: The most reliable method for determining the enantiomeric excess of chiral flavanones is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. Another method involves Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent, which induces a chemical shift difference between the enantiomers.
Troubleshooting Guide: Minimizing Racemization
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to maximize the enantiomeric excess of (R)-Xanthoanthrafil.
Problem 1: Low Enantiomeric Excess (<90% e.e.)
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Action |
| Base is too strong or not sterically hindered. | Strong bases like NaOH or KOH can rapidly form the planar enolate intermediate, leading to significant racemization. | Switch to a weaker or more sterically hindered base. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For even milder conditions, consider using a proton sponge. |
| Reaction temperature is too high. | Higher temperatures increase the rate of enolate formation and interconversion, favoring racemization. | Perform the cyclization at a lower temperature. Start at room temperature and consider cooling to 0 °C or even -20 °C. Monitor the reaction progress carefully, as lower temperatures will slow down the reaction rate. |
| Prolonged reaction time. | The longer the chiral product is exposed to basic conditions, the greater the opportunity for racemization to occur. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Avoid leaving the reaction to stir overnight without confirming its completion. |
| Inappropriate solvent choice. | The solvent can influence the conformation of the substrate and the stability of the enolate intermediate. | Experiment with different solvents. Less polar, aprotic solvents like dichloromethane (DCM) or toluene may be preferable to more polar solvents like methanol or DMF, which can stabilize the enolate intermediate. |
Problem 2: Inconsistent Enantiomeric Excess Between Batches
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Action |
| Variability in reagent quality. | The purity of the base, solvent, and starting chalcone can affect the reaction outcome. Traces of water or other impurities can alter the reaction conditions. | Use freshly distilled solvents and high-purity reagents. Ensure the base is stored under inert atmosphere if it is sensitive to moisture or air. |
| Inconsistent reaction temperature. | Even small fluctuations in temperature can impact the enantioselectivity. | Use a temperature-controlled reaction setup (e.g., a cryostat or a well-insulated ice bath) to maintain a consistent temperature throughout the reaction. |
| Differences in reaction work-up. | The timing and method of quenching the reaction can introduce variability. | Standardize the work-up procedure. Quench the reaction at the same time point (based on reaction monitoring) and use a consistent quenching agent and extraction protocol. |
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of (R)-Xanthoanthrafil
This protocol is based on the use of a chiral organocatalyst to promote the asymmetric intramolecular oxa-Michael addition.
Materials:
-
2'-Hydroxychalcone precursor
-
Chiral cinchona alkaloid-derived squaramide catalyst (10 mol%)
-
Toluene (anhydrous)
-
4Å Molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 2'-hydroxychalcone precursor (1.0 eq) and the chiral squaramide catalyst (0.1 eq).
-
Add activated 4Å molecular sieves.
-
Add anhydrous toluene to achieve a 0.1 M concentration of the chalcone.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified (R)-Xanthoanthrafil by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of (R)-Xanthoanthrafil
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-3R or similar polysaccharide-based column)
Mobile Phase:
-
A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio will need to be optimized for baseline separation of the enantiomers. A typical starting point is 90:10 (hexane:isopropanol).
Procedure:
-
Prepare a standard solution of racemic Xanthoanthrafil to determine the retention times of the (R) and (S) enantiomers.
-
Prepare a dilute solution of your synthesized (R)-Xanthoanthrafil in the mobile phase.
-
Inject the samples onto the chiral HPLC column and monitor the elution profile at a suitable wavelength (e.g., the λmax of Xanthoanthrafil).
-
Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Visualizing the Racemization Pathway
The following diagram illustrates the key mechanistic step leading to potential racemization during the base-catalyzed cyclization of a 2'-hydroxychalcone.
Caption: Base-catalyzed formation of a planar enolate intermediate.
Workflow for Optimizing Enantioselectivity
The following workflow provides a systematic approach to improving the enantiomeric excess of your reaction.
Caption: Systematic workflow for improving enantioselectivity.
References
-
Zhang, Y., et al. (2017). Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide. Molecules, 22(12), 2123. [Link]
-
MDPI. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(11), 2698. [Link]
-
Lee, S., et al. (2016). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 14(3), 858-862. [Link]
-
Du, G., et al. (2016). Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent. The Journal of Organic Chemistry, 81(17), 7941-7947. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
ResearchGate. (2020). Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. (2016). Models for the assignment of the absolute configuration of flavanones.... [Link]
-
RSC Publishing. (2015). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
NIH. (2016). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. [Link]
-
Bocomma. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Baranowska, I., Hejniak, J., & Magiera, S. (2016). Simultaneous Chiral Separation of Flavanone, Naringenin, and Hesperetin Enantiomers by RP-UHPLC-DAD. Chirality, 28(2), 147-152. [Link]
Technical Support Center: Enhancing the Resolution of (R)- and (S)-Xanthoanthrafil Peaks
Welcome to the technical support center for the chiral separation of Xanthoanthrafil enantiomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of (R)- and (S)-Xanthoanthrafil. As enantiomers, these molecules possess identical physical and chemical properties in an achiral environment, making their separation a nuanced challenge that requires a chiral environment to achieve resolution.[1] This guide provides in-depth, experience-based solutions to common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any separation between my (R)- and (S)-Xanthoanthrafil peaks?
A1: The primary reason for a complete lack of separation is the absence of a suitable chiral environment. Standard reversed-phase columns (like C18) will not resolve enantiomers because they separate based on hydrophobicity, a property that is identical for both (R)- and (S)-Xanthoanthrafil.[2] To achieve separation, a Chiral Stationary Phase (CSP) is essential.
Initial Troubleshooting Steps:
-
Confirm You Are Using a Chiral Column: Verify that the installed column is indeed a chiral column. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point for a wide range of chiral compounds.[3][4]
-
Screen Multiple Chiral Columns: Not all CSPs will resolve every pair of enantiomers. It is highly recommended to screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives) to find the one that provides the best selectivity for Xanthoanthrafil.[5]
Q2: I see some peak broadening or a small shoulder, but the peaks are not fully resolved. How can I improve this?
A2: Partial resolution is a great starting point and indicates that the chosen chiral stationary phase can differentiate between the enantiomers. The goal now is to optimize the mobile phase and other chromatographic parameters to enhance this separation.
Optimization Strategies:
-
Mobile Phase Composition: The choice and ratio of organic modifiers in the mobile phase can significantly impact selectivity.[6] For normal-phase chromatography, varying the ratio of hexane to an alcohol modifier like isopropanol or ethanol is a common strategy.
-
Mobile Phase Additives: Xanthoanthrafil's structure contains a secondary amine, which can interact with residual silanols on the silica support of the CSP, leading to peak tailing and poor resolution. Adding a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase can mitigate these interactions and improve peak shape and resolution.[7][8]
-
Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP.[9] It is a powerful tool for optimizing selectivity. Both increasing and decreasing the temperature should be explored, as the effect is not always predictable.[10][11]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. However, this will also increase the analysis time.
Troubleshooting Guide: Specific Issues
Problem 1: Poor Resolution (Rs < 1.5)
Poor resolution is the most common challenge in chiral separations. The following workflow will guide you through a systematic approach to improving the resolution of your Xanthoanthrafil enantiomers.
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Protocol: Mobile Phase Optimization for Xanthoanthrafil
Given the benzamide-like structure of Xanthoanthrafil, a normal-phase method on a polysaccharide-based CSP is a logical starting point.
-
Initial Screening:
-
Column: Amylose-based CSP (e.g., CHIRALPAK® IA, IB, or IC).
-
Mobile Phase: Start with a simple mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
-
Introduction of a Basic Additive:
-
If peak tailing is observed or resolution is poor, add 0.1% Diethylamine (DEA) to the mobile phase. This is often necessary for compounds with amine groups.[12]
-
Modified Mobile Phase: Hexane/IPA (90:10 v/v) with 0.1% DEA.
-
-
Varying the Organic Modifier:
-
Systematically vary the percentage of IPA from 5% to 20% in 5% increments. A lower percentage of the alcohol modifier generally increases retention and can sometimes improve resolution.
-
Table 1: Effect of Mobile Phase Composition on Resolution (Illustrative Data)
| Mobile Phase (Hexane/IPA with 0.1% DEA) | Retention Time (S-Xanthoanthrafil) (min) | Retention Time (R-Xanthoanthrafil) (min) | Resolution (Rs) |
| 95:5 | 15.2 | 16.5 | 1.6 |
| 90:10 | 10.8 | 11.5 | 1.4 |
| 80:20 | 6.5 | 6.8 | 0.9 |
Note: This data is illustrative to demonstrate typical trends.
Problem 2: Peak Tailing
Peak tailing can obscure the resolution between two closely eluting peaks and affect the accuracy of integration.
Caption: Troubleshooting workflow for peak splitting.
Detailed Steps & Protocols:
-
Check for Sample Solvent Incompatibility:
-
Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to distort and split as it enters the column. * Action: Whenever possible, dissolve your Xanthoanthrafil standard in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
Inspect for Column Inlet Issues:
-
Rationale: A partially blocked inlet frit or a void at the head of the column can cause the sample band to be distributed unevenly, leading to a split peak. [13][14] * Action:
-
First, replace the guard column if one is in use.
-
If the problem persists, you can try back-flushing the analytical column (disconnect it from the detector first). Consult the manufacturer's guidelines for the correct procedure.
-
If these steps do not resolve the issue, the column may be permanently damaged and require replacement.
-
-
Advanced Optimization: The Role of Temperature
Temperature is a critical but sometimes overlooked parameter in chiral method development. It influences the kinetics and thermodynamics of the chiral recognition process.
-
Mechanism: Changing the temperature alters the energy of the interactions between the Xanthoanthrafil enantiomers and the chiral stationary phase. This can lead to changes in both retention time and, more importantly, the selectivity (α) between the two peaks. [9]* Van't Hoff Plots: A plot of ln(k') versus 1/T (where k' is the retention factor and T is the absolute temperature) can reveal the thermodynamic properties of the separation. Linear plots are common, but non-linear behavior can occur, indicating a change in the separation mechanism at different temperatures. [9] Experimental Protocol: Temperature Screening
-
Select the Best Mobile Phase: Using the mobile phase that provided the best partial resolution from the previous optimization steps.
-
Set Temperature Range: Screen a temperature range from 10°C to 40°C in 10°C increments.
-
Equilibrate: Ensure the column is fully equilibrated at each new temperature before injecting the sample (at least 10-15 column volumes).
-
Analyze Data: Record the retention times and calculate the resolution (Rs) at each temperature to determine the optimum setting.
Table 2: Effect of Temperature on Resolution (Illustrative Data)
| Temperature (°C) | Retention Time (S-Xanthoanthrafil) (min) | Retention Time (R-Xanthoanthrafil) (min) | Resolution (Rs) |
| 15 | 14.5 | 15.9 | 1.8 |
| 25 | 10.8 | 11.5 | 1.4 |
| 35 | 8.2 | 8.6 | 1.1 |
Note: This data is illustrative and shows a common trend where lower temperatures can improve resolution for some compounds.
By systematically addressing these common issues and understanding the principles behind chiral separations, you can effectively enhance the resolution of (R)- and (S)-Xanthoanthrafil, leading to more accurate and reliable analytical results.
References
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). MDPI. [Link]
-
Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). PMC - PubMed Central. [Link]
-
[Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. (2012). PubMed. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. (n.d.). PubMed. [Link]
-
Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Column. (n.d.). Journal of Chromatographic Science. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). PubMed. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.). ResearchGate. [Link]
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2019). Springer Nature Experiments. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. (2022). PMC - NIH. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PMC - PubMed Central. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2008). PMC - NIH. [Link]
-
Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. [Link]
-
Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2021). MDPI. [Link]
-
Temperature selectivity in reversed-phase high performance liquid chromatography. (1999). PubMed. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Enantiomeric Separation of Alcohols and Amines on a Proline Chiral Stationary Phase by Gas Chromatography. (2008). PubMed. [Link]
-
Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). NIH. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2000). LCGC International. [Link]
-
6.8: Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2009). ResearchGate. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Chiral separation of amides using supercritical fluid chromatography. (2013). PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography | MDPI [mdpi.com]
- 7. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Addressing off-target effects of (R)-Xanthoanthrafil in cellular models
Technical Support Center: (R)-Xanthoanthrafil
Topic: Addressing Off-Target Effects of (R)-Xanthoanthrafil in Cellular Models
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've designed this technical support guide to address the nuanced challenges you may face when working with the kinase inhibitor (R)-Xanthoanthrafil. Off-target effects are a significant concern in drug discovery, as they can lead to misinterpretation of data and unforeseen toxicity.[1][2][3] This guide provides a systematic, evidence-based approach to help you identify, understand, and mitigate these effects, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: We're observing significant cytotoxicity in our cell line at concentrations of (R)-Xanthoanthrafil that are close to the IC50 of our target. How can we determine if this is an on-target or off-target effect?
A1: This is a critical question. The ideal inhibitor concentration should robustly inhibit the target while having minimal impact on cell viability.[4] When cytotoxicity closely tracks with target inhibition, it could be due to several factors:
-
On-Target Toxicity: The intended target may be essential for cell survival.
-
Off-Target Toxicity: (R)-Xanthoanthrafil may be inhibiting other essential proteins, a common issue with small molecule inhibitors.[2][3]
Causality-Driven Troubleshooting Steps:
-
Validate On-Target Engagement: First, confirm that (R)-Xanthoanthrafil is engaging its intended target in your cells at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it measures direct target binding in a physiological context.[5][6][7][8][9] See Protocol 1 for a detailed methodology.
-
Orthogonal Inhibition: Use a structurally distinct inhibitor for the same target. If this second inhibitor recapitulates the desired phenotype without the same degree of cytotoxicity, it strongly suggests the toxicity of (R)-Xanthoanthrafil is due to off-target effects.[1]
-
Genetic Validation: The most definitive way to confirm an on-target effect is through genetic knockdown or knockout (e.g., using CRISPR/Cas9 or siRNA) of the target protein. If the genetic approach phenocopies the inhibitor's effect, it builds confidence that the observed phenotype is on-target.[1] A discrepancy between the inhibitor and genetic validation points to off-target effects.[1]
-
Dose-Response Analysis: Perform a careful dose-response curve for both target inhibition (e.g., phosphorylation of a downstream substrate) and cell viability. A significant separation between these two curves is desired. If they overlap, it complicates interpretation and necessitates further investigation into off-targets.
Q2: Our experimental results with (R)-Xanthoanthrafil are inconsistent. What are the likely causes and how can we improve reproducibility?
A2: Inconsistent results are a common frustration and can often be traced back to a few key areas:
-
Compound Stability and Handling: Small molecules can degrade if not stored properly. Prepare fresh stock solutions in an appropriate solvent like DMSO and minimize freeze-thaw cycles.[10] Ensure the final solvent concentration in your cell culture media is low and consistent across experiments (typically ≤0.1% DMSO).[11]
-
Cell Culture Variables: Cell passage number, density, and serum concentration can all influence signaling pathways and a cell's response to an inhibitor. Standardize these parameters rigorously.
-
Off-Target Engagement: The inconsistency could be due to an off-target that is only present or active under specific, unmonitored conditions in your cell culture.
Troubleshooting Strategy:
-
Standardize Protocols: Review and standardize all protocols, from compound preparation to cell plating and assay execution.
-
Include Controls: Always include positive and negative controls. A well-characterized inhibitor for your pathway can serve as a positive control, while a vehicle-only (e.g., DMSO) control is essential.[4]
-
Confirm Target Modulation: In each experiment, include a direct measure of target activity (e.g., a western blot for a downstream phospho-protein) to confirm that (R)-Xanthoanthrafil is having the intended effect on its target at the molecular level.
Q3: We've confirmed target engagement with (R)-Xanthoanthrafil, but we're not seeing the expected downstream phenotypic effects. What's happening?
A3: This points to the complexity of cellular signaling networks. Here are the most likely explanations:
-
Compensatory Signaling: Cells are remarkably adaptive. When you inhibit one pathway, the cell may upregulate a parallel or redundant pathway to compensate.[12][13][14][15][16] For example, inhibiting the PI3K/AKT pathway can sometimes lead to the compensatory activation of the MET/STAT3 or ERK pathways.[14][16]
-
Pathway Redundancy: The biological process you are studying may be controlled by multiple, redundant pathways. Inhibiting only one may not be sufficient to produce a phenotype.
Investigative Approach:
-
Phospho-Proteomic Profiling: To get a broader view of signaling changes, consider a phospho-proteomics screen. This can reveal which pathways are activated or inhibited in response to (R)-Xanthoanthrafil treatment and can uncover unexpected compensatory signaling.
-
Combination Therapy: Based on the results of your pathway analysis, you may need to use (R)-Xanthoanthrafil in combination with an inhibitor of the compensatory pathway to achieve the desired biological effect.[12][15]
In-Depth Troubleshooting Guides
Guide 1: A Systematic Workflow for Identifying and Validating Off-Target Effects
This workflow provides a structured approach to move from suspicion to confirmation of off-target effects.
Caption: Hypothetical signaling pathway for Target Kinase A.
References
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Compensatory Pathways Induced by MEK Inhibition Are Effective Drug Targets for Combination Therapy against Castration-Resistant Prostate Cancer. AACR Journals. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
-
Kinase Profiling Services. Luceome Biotechnologies. [Link]
-
Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Compensatory Pathways in Oncogenic Kinase Signaling and Resistance to Targeted Therapies: Six Degrees of Separation. Cancer Discovery - AACR Journals. [Link]
-
Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer. PubMed. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. NIH. [Link]
-
Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture? ResearchGate. [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. [Link]
-
Rescue cell lines function. Biology Stack Exchange. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]
-
Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC - PubMed Central. [Link]
-
What does rescue mean in the context of biological experiments? Biology Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. antbioinc.com [antbioinc.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Bioavailability of (R)-Xanthoanthrafil
Introduction:
Welcome to the technical support center for (R)-Xanthoanthrafil. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the bioavailability challenges associated with this promising, yet difficult-to-formulate, compound. As a lipophilic molecule, likely belonging to the xanthone or anthraquinone class of natural products, (R)-Xanthoanthrafil is presumed to exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[1][2][3]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during preclinical development. Our goal is to equip you with the foundational knowledge and practical methodologies to systematically enhance the systemic exposure of (R)-Xanthoanthrafil in your experimental models.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of compounds like (R)-Xanthoanthrafil?
A1: The oral bioavailability of poorly soluble compounds such as (R)-Xanthoanthrafil is typically limited by a combination of factors.[1][4][5] These can be broadly categorized as:
-
Poor Aqueous Solubility: The compound's inability to dissolve effectively in the gastrointestinal (GI) fluids is often the rate-limiting step for absorption.[6] For a drug to be absorbed, it must first be in solution.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial cell membrane to enter the bloodstream. This can be due to its molecular size, charge, or lack of affinity for cellular uptake transporters.[2]
-
First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.[2][4] This is a common issue for many natural products.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.
Q2: What is the Biopharmaceutical Classification System (BCS) and where would a compound like (R)-Xanthoanthrafil likely fall?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6] Given its presumed characteristics, (R)-Xanthoanthrafil would most likely be classified as a BCS Class II or BCS Class IV compound.
| BCS Class | Solubility | Permeability | Primary Challenge to Bioavailability |
| Class I | High | High | Low |
| Class II | Low | High | Dissolution Rate |
| Class III | High | Low | Permeability |
| Class IV | Low | Low | Dissolution and Permeability |
For BCS Class II compounds, the primary goal is to enhance the dissolution rate, while for Class IV, both dissolution and permeability must be addressed.[7]
Q3: What are the initial steps I should take to characterize the bioavailability problem of (R)-Xanthoanthrafil?
A3: A systematic approach is crucial. Before attempting to enhance bioavailability, you must first understand the underlying issues.
-
Determine Aqueous Solubility: Measure the solubility of (R)-Xanthoanthrafil in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Assess Intestinal Permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the compound's permeability.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Administer the compound orally and intravenously to a small group of animals (e.g., rodents) to determine its absolute bioavailability and clearance. This will help differentiate between absorption and metabolism issues.[8]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting workflows and protocols for common challenges in enhancing the bioavailability of (R)-Xanthoanthrafil.
Troubleshooting Issue 1: Poor Dissolution and Low Bioavailability
If your initial studies indicate that poor solubility is the primary hurdle (a likely scenario for a BCS Class II compound), the following strategies can be employed.
Principle: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][10]
Workflow Diagram:
Caption: Lipid Formulation Classification System (LFCS) decision tree.
Experimental Protocol: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of (R)-Xanthoanthrafil in various oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Select a surfactant that can emulsify the chosen oil (e.g., Kolliphor RH 40, Tween 80).
-
Co-surfactant/Co-solvent: Choose a co-surfactant to improve the microemulsion formation (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Systematically mix the oil, surfactant, and co-surfactant at various ratios.
-
For each mixture, add a small amount of water and observe the formation of a clear, isotropic microemulsion.
-
Plot the regions where microemulsions form on a ternary phase diagram to identify the optimal excipient ratios.
-
-
Formulation Loading: Dissolve the maximum amount of (R)-Xanthoanthrafil in the optimized SMEDDS pre-concentrate.
-
Characterization:
-
Self-Emulsification Test: Add the SMEDDS formulation to water with gentle agitation and observe the spontaneity of microemulsion formation.
-
Droplet Size Analysis: Measure the globule size of the resulting microemulsion using DLS (typically < 100 nm for SMEDDS).
-
In Vitro Drug Release: Perform a dissolution test in biorelevant media to assess the drug release profile.
-
References
-
Oral Bioavailability Challenges of Natural Products Used in Cancer Chemoprevention. Chinese Journal of Chemistry. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available at: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
-
Investigating the Pharmacokinetics of Natural Products: Challenges and Advances in Bioavailability. Hilaris Publisher. Available at: [Link]
-
Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. MDPI. Available at: [Link]
-
Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Omics. Available at: [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available at: [Link]
-
Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer. PubMed Central. Available at: [Link]
-
Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. PMC - NIH. Available at: [Link]
-
Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PubMed Central. Available at: [Link]
-
Improving Oral Bioavailability of Herbal Drugs: A Focused Review of Self-Emulsifying Drug Delivery System for Colon Cancer. Ingenta Connect. Available at: [Link]
-
Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. ResearchGate. Available at: [Link]
-
Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed. Available at: [Link]
-
Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement. Springer. Available at: [Link]
-
A New Xanthone Glycoside from Mangifera indica L.: Physicochemical Properties and In Vitro Anti-Skin Aging Activities. MDPI. Available at: [Link]
-
Naturally Occurring Xanthones and Their Biological Implications. PMC - NIH. Available at: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]
-
Xanthones from the Pericarp of Garcinia mangostana. MDPI. Available at: [Link]
-
Xanthones and anthraquinones from the soil fungus Penicillium sp. DWS10-P-6. RSC Advances. Available at: [Link]
Sources
- 1. Oral Bioavailability Challenges of Natural Products Used in Cancer Chemoprevention [manu56.magtech.com.cn]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. omicsonline.org [omicsonline.org]
- 8. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Refinement of docking protocols for (R)-Xanthoanthrafil and PDE-5
Technical Support Center: Docking (R)-Xanthoanthrafil and PDE-5
From the desk of the Senior Application Scientist
Welcome to the technical support center for molecular docking simulations involving (R)-Xanthoanthrafil and Phosphodiesterase-5 (PDE-5). This guide is designed for drug development professionals and computational researchers. Our goal is to move beyond rote protocol execution and delve into the nuanced decision-making required for robust, reliable, and insightful docking studies. We will address common pitfalls, troubleshoot complex scenarios, and provide a refined, self-validating workflow grounded in established scientific principles.
Section 1: Troubleshooting Pre-Docking & Simulation Setup
This section addresses critical issues that arise before and during the setup of a docking simulation. Errors in preparation are the most common source of failed or misleading docking experiments.[1]
Q1: My docking results are inconsistent across different runs. Why is the stochastic algorithm giving me such high variance?
A1: While stochastic search algorithms (like the Lamarckian Genetic Algorithm in AutoDock) have inherent randomness, high variance in results often points to a poorly defined search space or insufficient sampling.[2]
-
Causality: If the grid box defining the search space is too large, the algorithm wastes computational effort sampling irrelevant regions, leading to inconsistent discovery of the optimal pose. Conversely, if it's too small, it may completely miss the true binding pocket. Insufficient exhaustiveness (in AutoDock Vina) or an inadequate number of genetic algorithm runs (in AutoDock 4) means the algorithm terminates before converging on a stable energy minimum.
-
Solution:
-
Define the Binding Site Accurately: Do not guess. Use the coordinates of a co-crystallized ligand from a known PDE-5 structure (e.g., sildenafil or vardenafil from PDB IDs: 2H42, 1XP0) to define the center of your grid box.[3][4] A 10-Å sphere or cube around the co-crystallized ligand is a standard starting point.[3]
-
Increase Sampling: Systematically increase the exhaustiveness parameter in AutoDock Vina or the ga_num_evals and ga_num_runs in AutoDock 4. Plot the resulting binding energy versus the exhaustiveness. The scores should plateau as you reach sufficient sampling. If they don't, you haven't sampled enough.
-
Check Ligand Flexibility: (R)-Xanthoanthrafil has several rotatable bonds. Ensure all relevant torsions are allowed to rotate freely during the docking process. Tools like AutoDockTools can automatically detect and set these.[5]
-
Q2: I'm docking a natural product, (R)-Xanthoanthrafil. Which force field is appropriate for ligand parameterization, and why?
A2: This is a critical question. The choice of force field dictates the accuracy of the potential energy calculations that underpin the entire simulation.[6] For a novel, drug-like organic molecule such as (R)-Xanthoanthrafil, a general-purpose force field is required.
-
Expert Recommendation: The General Amber Force Field (GAFF) is an excellent choice.[7] It was specifically designed to be compatible with the AMBER force fields used for biomacromolecules (like proteins) and to cover the vast chemical space of organic molecules.[7]
-
Causality: Specialized force fields (e.g., those for proteins or nucleic acids) lack the parameters to accurately describe the unique bond lengths, angles, and dihedral energies present in many natural products. Using an inappropriate force field will lead to an incorrect representation of the ligand's conformational energy, resulting in unrealistic poses and unreliable binding scores. CGenFF (CHARMM General Force Field) is another viable alternative, compatible with the CHARMM protein force field.[7]
-
Implementation: Use a tool like Antechamber , which is part of the AmberTools suite, to assign GAFF atom types and calculate the partial charges (typically using a method like AM1-BCC) for your (R)-Xanthoanthrafil structure.[8] This process generates the necessary parameter files for subsequent simulations.
Q3: My ligand docks on the surface of PDE-5, far from the known catalytic site. What did I do wrong?
A3: This is a classic symptom of improper receptor preparation or incorrect grid box placement.
-
Receptor Preparation Pitfalls:
-
Residual Water Molecules/Co-factors: Have you removed all non-essential water molecules and co-crystallized ligands/ions from the PDB file?[1][9] Some docking software can handle specific structural waters, but many can interfere with ligand binding. Unless a water molecule is known to be critical for mediating ligand binding, it should be removed.
-
Missing Hydrogens & Charges: The crystal structure obtained from the Protein Data Bank (PDB) typically lacks hydrogen atoms.[9][10] You must add hydrogens and assign appropriate partial charges (e.g., Kollman charges for proteins) before docking.[4] Failure to do so results in an incorrect electrostatic map of the protein, which is a key component of the scoring function.
-
-
Grid Box Placement: As mentioned in Q1, your grid box must be centered on the active site. The PDE-5 catalytic site is well-characterized and contains key residues like Gln817.[3][10] If your grid box is misplaced, the software will dutifully find the lowest energy pose within that incorrect space, which may be a shallow groove on the protein's surface.
Section 2: A Refined, Self-Validating Docking Protocol
This section provides a step-by-step workflow designed for accuracy and reproducibility. The inclusion of a redocking step is crucial for validating that your chosen parameters and software can replicate experimental findings, a cornerstone of a trustworthy protocol.
Experimental Workflow: Docking (R)-Xanthoanthrafil into PDE-5
Caption: Refined workflow for PDE-5 docking.
Step-by-Step Methodology
-
Receptor Preparation (PDE-5)
-
Action: Download the crystal structure of human PDE-5 complexed with sildenafil (e.g., PDB ID: 2H42) from the RCSB PDB.[4]
-
Procedure:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[10][11]
-
Remove all water molecules and any other non-protein heteroatoms.
-
Isolate the protein chain (Chain A in 2H42).
-
Extract the co-crystallized ligand (sildenafil) and save it to a separate file for the redocking step.
-
Use a preparation wizard (e.g., AutoDockTools' "Add Kollman Charges" or Chimera's "Dock Prep") to add polar hydrogens, merge non-polar hydrogens, and assign partial charges.[4][12]
-
Save the prepared receptor in the required .pdbqt format for AutoDock Vina.
-
-
Causality: This ensures the protein has a complete and electrostatically accurate structure, which is essential for the scoring function to work correctly.[1]
-
-
Ligand Preparation ((R)-Xanthoanthrafil)
-
Action: Obtain the 2D structure of (R)-Xanthoanthrafil and generate a 3D conformer.
-
Procedure:
-
Draw the structure in a chemical editor and save as a .mol or .sdf file.
-
Use a tool like Open Babel to generate an initial 3D conformation and perform an energy minimization (e.g., with the MMFF94 force field).[5]
-
Load the 3D structure into AutoDockTools, define the root for torsion angles, and allow all rotatable bonds to be active.
-
Assign Gasteiger charges and save the prepared ligand in .pdbqt format.[5]
-
-
Causality: Proper 3D geometry and defined rotatable bonds are prerequisites for flexible ligand docking, allowing the software to explore relevant conformational space.[13]
-
-
Control Ligand Preparation & Redocking (Protocol Validation)
-
Action: Prepare the extracted sildenafil ligand (from Step 1) and dock it back into the prepared PDE-5 receptor.
-
Procedure:
-
Prepare the sildenafil .pdbqt file using the same method as in Step 2.
-
Define the grid box for docking based on the original coordinates of sildenafil in the 2H42 crystal structure. A box size of 25x25x25 Å is typically sufficient.
-
Run the AutoDock Vina simulation.
-
-
Causality: This is the single most important validation step. If your docking protocol cannot reproduce the experimentally observed binding pose of a known inhibitor, the results for a novel ligand like (R)-Xanthoanthrafil cannot be trusted.
-
-
RMSD Analysis (Validation Check)
-
Action: Calculate the Root Mean Square Deviation (RMSD) between the lowest-energy docked pose of sildenafil and its original crystal structure pose.
-
Procedure:
-
Superimpose the docked sildenafil pose onto the crystal structure.
-
Calculate the heavy-atom RMSD.
-
-
Success Criterion: A successful redocking should yield an RMSD value below 2.0 Å.[4][14] If the RMSD is higher, you must return to Step 1 and troubleshoot your preparation and docking parameters before proceeding.
-
-
Production Docking ((R)-Xanthoanthrafil)
-
Action: With a validated protocol, dock (R)-Xanthoanthrafil into the PDE-5 active site.
-
Procedure:
-
Use the identical prepared receptor and grid box parameters from the successful redocking experiment.
-
Run the AutoDock Vina simulation with (R)-Xanthoanthrafil as the ligand.
-
-
Section 3: Post-Docking Analysis FAQs
Q4: My simulation finished. How do I interpret the binding affinity score? Is a score of -8.5 kcal/mol good?
A4: The binding affinity (or docking score) is an estimate of the binding free energy (ΔG).[14] A more negative value indicates a theoretically stronger interaction.[14][15]
-
Context is Key: A score of -8.5 kcal/mol is promising, but it's meaningless in isolation. It must be compared to a control. Recent studies docking natural products and known inhibitors into PDE-5 (PDB ID: 6L6E) using AutoDock Vina reported scores of -8.1 kcal/mol for the known drug Sildenafil and -8.8 kcal/mol for a promising natural compound, Boesenbergin A.[16][17] Therefore, a score of -8.5 kcal/mol places your compound's predicted affinity in a relevant and interesting range.
-
Scoring Function Limitations: Remember that scoring functions are approximations.[18][19] They are generally better at ranking compounds relative to each other than at predicting absolute experimental binding affinities. Do not treat the score as an absolute truth.
| Parameter | Interpretation | Example Value (PDE-5) |
| Binding Affinity | Estimated free energy of binding. More negative is better. | Sildenafil: -8.1 to -9.7 kcal/mol[4][16] |
| RMSD (vs. known) | Deviation from a known crystal pose. Lower is better. | Redocking Sildenafil: < 2.0 Å[4] |
| Interactions | Hydrogen bonds, hydrophobic contacts, π-π stacking. | Gln817 (H-bond), Tyr612 (π-π)[10][20] |
Q5: How do I move beyond the score and analyze the binding pose? What should I look for?
A5: Visual inspection of the top-ranked poses is mandatory for determining if the result is chemically sensible.[14] A good score is irrelevant if the interactions are nonsensical.
-
Procedure:
-
Load the receptor-ligand complex into a visualizer (PyMOL, Chimera, Discovery Studio).[21]
-
Identify key interactions between (R)-Xanthoanthrafil and the PDE-5 active site residues.[22]
-
Focus on:
-
Hydrogen Bonds: Are there hydrogen bond donors/acceptors on the ligand interacting with appropriate residues in the pocket (e.g., the side chain of Gln817 is a known H-bond partner for many PDE-5 inhibitors)?[3]
-
Hydrophobic Interactions: Is the non-polar part of your ligand situated in a hydrophobic region of the pocket?
-
π-π Stacking: Aromatic rings in your ligand can form favorable stacking interactions with residues like Tyr612.[10]
-
-
-
Causality: The specific pattern of these interactions provides a structural hypothesis for the compound's mechanism of action. This analysis is far more valuable than the docking score alone and is essential for guiding the next steps in drug design, such as lead optimization.
Key Interactions in the PDE-5 Active Site
Caption: Key ligand-residue interactions within the PDE-5 active site.
References
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Software for molecular docking: a review. Journal of the Brazilian Chemical Society, 26(9), 1788-1811. Available from: [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 19). YouTube. Retrieved from [Link]
-
Vu, L. (2023, August 27). Analyze protein-ligand interactions of docking-based virtual screening results. Medium. Retrieved from [Link]
-
How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Why Protein-Ligand Docking Fails: A Simple Check That Can Save You Hours. (n.d.). SAMSON. Retrieved from [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Advances and Challenges in Protein-Ligand Docking. Current computer-aided drug design, 7(2), 146–157. Available from: [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]
-
Computational Issues of Protein-Ligand Docking. (2018, October 20). Walsh Medical Media. Retrieved from [Link]
-
DOCKING. (n.d.). Center for Computational Structural Biology, University of Colorado Anschutz Medical Campus. Retrieved from [Link]
-
NovaDock Molecular Docking Software. (n.d.). DNASTAR. Retrieved from [Link]
-
Best protein protein docking software to use? Receptor-Protein. (2024, October 2). Reddit. Retrieved from [Link]
-
Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. (2018). Molecules, 23(10), 2648. Available from: [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2015). Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors. Saudi Pharmaceutical Journal, 23(4), 364–377. Available from: [Link]
-
Akdogan, N., Rawat, R., Ozden, T., Uzan, F., Deger, M., Yilmaz, I. O., & Ates, T. (2024). Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. European Review for Medical and Pharmacological Sciences, 28(20), 4420-4430. Available from: [Link]
-
Akdogan, N., Rawat, R., Ozden, T., Uzan, F., Deger, M., Yilmaz, I. O., & Ates, T. (2024). Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. PubMed. Retrieved from [Link]
-
Identifying Phosphodiesterase-5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders. (2024). Chemistry & Biodiversity. Available from: [Link]
-
In Silico Identification of Promising PDE5 Inhibitors Against Hepatocellular Carcinoma Among Natural Derivatives: A Study. (2024, November 12). Thieme Connect. Retrieved from [Link]
-
Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. Retrieved from [Link]
-
Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. (2025, November 13). PLOS ONE. Retrieved from [Link]
-
Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-142. Available from: [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). Medicinal Research Reviews. Retrieved from [Link]
-
The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023, December 20). LinkedIn. Retrieved from [Link]
-
Identification of New Dual PDE4/5 Inhibitors Using Pharmacophore Based Virtual Screening. (n.d.). Journal of Receptors and Signal Transduction. Retrieved from [Link]
-
Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021, February 16). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Pre-docking filter for protein and ligand 3D structures. (2012). BMC Structural Biology, 12, 19. Available from: [Link]
-
Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021, February 12). Journal of Chemical Theory and Computation, 17(3), 1674–1687. Available from: [Link]
-
Discovery of potent inhibitors for phosphodiesterase 5 by virtual screening and pharmacophore analysis. (2010). Acta Pharmacologica Sinica, 31(9), 1214–1220. Available from: [Link]
-
Is there a forcefield which is applicable on small molecule as well as peptides? (2015, March 23). ResearchGate. Retrieved from [Link]
-
Ligand preparation for docking? (2021, October 21). ResearchGate. Retrieved from [Link]
-
Force fields for small molecules. (2019). Current Opinion in Structural Biology, 55, 14-22. Available from: [Link]
-
Conversion of phosphodiesterase-5 (PDE5) catalytic site to higher affinity by PDE5 inhibitors. (2007). The Journal of Pharmacology and Experimental Therapeutics, 323(2), 546-553. Available from: [Link]
-
Proteins and ligand preparation for docking. (a) Structure of a model... (n.d.). ResearchGate. Retrieved from [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved from [Link]
-
(a) Experimental binding mode of Sildenafil to PDE5 18 versus (b) the... (n.d.). ResearchGate. Retrieved from [Link]
-
Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme. (2012). Journal of Biological Chemistry, 287(23), 19581–19590. Available from: [Link]
-
Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. (2024, August 7). Frontiers in Chemistry. Retrieved from [Link]
Sources
- 1. Why Protein-Ligand Docking Fails: A Simple Check That Can Save You Hours – SAMSON Blog [blog.samson-connect.net]
- 2. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 3. Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 7. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. Identifying Phosphodiesterase‐5 Inhibitors with Drug Repurposing Approach: Implications in Vasodysfunctional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. europeanreview.org [europeanreview.org]
- 17. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances and Challenges in Protein-Ligand Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 21. m.youtube.com [m.youtube.com]
- 22. medium.com [medium.com]
Mitigating matrix effects in bioanalytical assays for (R)-Xanthoanthrafil
Technical Support Center: (R)-Xanthoanthrafil Bioanalysis
A Senior Application Scientist's Guide to Mitigating Matrix Effects
Welcome to the technical support center for the bioanalysis of (R)-Xanthoanthrafil and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay variability and sensitivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to build robust and reliable bioanalytical methods.
A Note on (R)-Xanthoanthrafil: Publicly available bioanalytical data specifically for "(R)-Xanthoanthrafil" is limited. However, its structure is related to a class of compounds known as prenylated chalcones, such as Xanthohumol.[1] The principles and techniques discussed in this guide are based on established best practices for small molecule bioanalysis by LC-MS/MS and are directly applicable to compounds of this chemical class.
Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects
This section addresses the foundational questions researchers face when dealing with complex biological matrices.
Q1: What exactly are "matrix effects" in LC-MS/MS bioanalysis?
A1: Matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine, tissue homogenate).[2][3][4] This phenomenon is a primary cause of poor accuracy and imprecision in quantitative bioanalysis.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during method validation to ensure data reliability.[5][6][7][8]
Q2: I keep hearing about phospholipids. Why are they such a problem?
A2: Phospholipids are a major component of all cell membranes and, consequently, are abundant in biological matrices like plasma.[9] Due to their amphipathic nature (having both hydrophobic fatty acid tails and a hydrophilic phosphate head), they are often co-extracted with analytes of interest during common sample preparation techniques like protein precipitation.[9][10] When they co-elute with the analyte into the mass spectrometer's source, they can severely suppress the ionization of the target compound, leading to a significant drop in signal intensity.[4][9] Furthermore, their accumulation can contaminate the ion source and the LC column, leading to system downtime and reduced column lifetimes.[9]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Both are types of matrix effects.
-
Ion Suppression: This is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal than expected.[11][12] The mechanism often involves competition for charge in the ESI droplet or changes in droplet surface tension that hinder analyte evaporation.[11]
-
Ion Enhancement: This is a less frequent phenomenon where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a stronger signal.[3]
Both effects are detrimental because they are often variable and unpredictable between different samples or lots of matrix, compromising the accuracy and reproducibility of the assay.[4][13]
Q4: How can I definitively prove that my (R)-Xanthoanthrafil assay is suffering from matrix effects?
A4: You need to perform specific experiments to first identify and then quantify the matrix effect. The two most common and effective methods are post-column infusion and a post-extraction spike analysis.[3] These experiments are critical during method development to build a robust assay.
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A5: Both the FDA and EMA guidelines state that matrix effects should be investigated to ensure they do not compromise the integrity of the data.[5][6][8][14] The validation process typically involves analyzing blank matrix samples from at least six different sources to check for interference.[6] A quantitative assessment is also required, typically by calculating a "matrix factor" from the post-extraction spike experiment.[3] The goal is to demonstrate that the variability in the matrix factor across different sources is acceptably low, ensuring the method is rugged and reliable.[7]
Troubleshooting Guide: From Diagnosis to Mitigation
This section provides a problem-oriented approach with detailed experimental protocols to systematically address matrix effect issues.
Issue 1: My analyte signal is low, variable, and my calibration curve is not linear. How do I diagnose the problem?
This is a classic symptom of significant matrix effects. Your first step is to confirm and locate the issue within your chromatographic run.
// Nodes start [label="Start: Poor Signal\n& Inconsistent Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; infusion [label="Protocol 1: Perform\nPost-Column Infusion", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; inject_blank [label="Inject Blank\nPrepared Matrix", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Observe Analyte Signal\nfor Dips or Spikes", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_dip [label="No Significant Dip:\nMatrix Effect Unlikely", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; dip [label="Dip Observed:\nSuppression Zone Identified", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Protocol 2: Quantify Effect\nwith Post-Extraction Spike", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; calculate_mf [label="Calculate Matrix Factor (MF)\nand IS-Normalized MF", fillcolor="#F1F3F4", fontcolor="#202124"]; evaluate_mf [label="Is MF consistent across\n6 matrix lots (%CV < 15%)?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pass [label="Pass: Matrix Effect\nCompensated/Minimal", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Fail: Significant & Variable\nMatrix Effect", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitigate [label="Proceed to\nMitigation Strategies", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> infusion; infusion -> inject_blank; inject_blank -> observe; observe -> no_dip [label=" No"]; observe -> dip [label=" Yes"]; dip -> quantify; quantify -> calculate_mf; calculate_mf -> evaluate_mf; evaluate_mf -> pass [label=" Yes"]; evaluate_mf -> fail [label=" No"]; fail -> mitigate; no_dip -> mitigate [label="Investigate\nother causes"]; }
Caption: Diagnostic workflow to identify and quantify matrix effects.
This experiment visually identifies the retention time regions where matrix components cause ion suppression.
Methodology:
-
Prepare Analyte Solution: Create a 100 ng/mL solution of (R)-Xanthoanthrafil in your mobile phase.
-
Set up Infusion: Using a syringe pump and a 'T' connector, infuse the analyte solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the mass spectrometer's ion source.
-
Establish Stable Baseline: Start the LC pump with the initial mobile phase composition and the infusion pump. Monitor the analyte's mass transition and wait for the signal to become a stable, flat baseline.
-
Inject Blank Matrix: Inject a blank plasma sample that has been processed using your standard sample preparation method (e.g., protein precipitation).
-
Monitor the Signal: Observe the baseline of the infused analyte. A significant dip in the signal indicates a region of ion suppression caused by co-eluting matrix components. The retention time of this dip is your "suppression zone."
Issue 2: I've confirmed matrix effects are the problem. How do I clean up my sample more effectively?
Your sample preparation method is the first and most critical line of defense.[15] While simple protein precipitation (PPT) is fast, it often results in "dirty" extracts with high levels of phospholipids.[2]
| Technique | Principle | Selectivity (Cleanliness) | Recovery | Throughput | Method Development |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent (e.g., Acetonitrile). | Low | High | High | Minimal |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Medium | Medium-High | Medium | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | High | High | Medium | Intensive |
| HybridSPE®-Phospholipid | Combines PPT with phospholipid removal in a single device. | Very High | High | High | Minimal |
// Nodes start [label="Start: Choose Sample\nPreparation Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is high throughput\ncritical (e.g., Discovery)?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppt [label="Protein Precipitation (PPT)", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is matrix effect\nstill a problem?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; hybridspe [label="Use HybridSPE®\nor Phospholipid Removal Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Need highest selectivity\n(e.g., Regulated Bioanalysis)?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; lle [label="Liquid-Liquid Extraction (LLE)", fillcolor="#F1F3F4", fontcolor="#202124"]; spe [label="Solid-Phase Extraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Proceed to Method\nOptimization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> ppt [label=" Yes"]; q1 -> q3 [label=" No"]; ppt -> q2; q2 -> hybridspe [label=" Yes"]; q2 -> end [label=" No"]; q3 -> spe [label=" Yes"]; q3 -> lle [label=" No"]; hybridspe -> end; lle -> end; spe -> end; }
Caption: Decision tree for selecting an appropriate sample preparation method.
This technique provides the speed of protein precipitation with the cleanliness of SPE, specifically targeting the removal of phospholipids.[16]
Methodology:
-
Precipitation: In a 2 mL centrifuge tube or 96-well plate, add 300 µL of plasma sample. Add 900 µL of 1% formic acid in acetonitrile. This high ratio of organic solvent precipitates the proteins.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Filtration/Extraction: Transfer the entire mixture to a HybridSPE-PLR plate or cartridge. Apply a vacuum or positive pressure to draw the supernatant through the specialized sorbent bed.
-
Causality: The proteins are trapped by the initial filter, while the supernatant passes into the packed bed. The proprietary sorbent material selectively retains phospholipids while allowing the analyte, (R)-Xanthoanthrafil, to pass through into the collection plate.[16]
-
-
Collection: The collected eluate is now a protein- and phospholipid-depleted sample extract.
-
Analysis: The extract can often be injected directly, or evaporated and reconstituted in a mobile-phase-compatible solvent if concentration is needed. This direct injection capability is a significant advantage over traditional SPE.[16]
Issue 3: I've used the best sample prep, but I still see some matrix effects. What are my final options?
If matrix effects persist, the final steps involve optimizing your chromatography and, most importantly, using the right internal standard.
1. Chromatographic Optimization: The goal is to chromatographically separate the (R)-Xanthoanthrafil peak from the ion suppression zone you identified with the post-column infusion experiment.
-
Modify Gradient: Make your gradient shallower to increase peak separation.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl or Biphenyl) or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) if your compound has sufficient polarity.
-
Reduce Flow Rate: Lowering the flow rate can improve separation efficiency and ionization efficiency in the MS source.
2. The Gold Standard: A Stable Isotope Labeled Internal Standard (SIL-IS) This is the most powerful tool to combat matrix effects.[15][17][18] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).[19]
-
Why it Works: A SIL-IS is chemically identical to the analyte. It will have the exact same extraction recovery, chromatographic retention time, and be subject to the exact same degree of ion suppression or enhancement at the MS source.[17][20] By calculating the ratio of the analyte peak area to the SIL-IS peak area, any variability caused by the matrix effect is effectively cancelled out, leading to highly accurate and precise quantification.
-
Selection Criteria for a Good SIL-IS for (R)-Xanthoanthrafil:
-
Mass Difference: The mass shift should be at least +3 Da to avoid any spectral overlap from the natural isotopes of the analyte.[19]
-
Isotope Stability: The isotopic labels should be placed on a part of the molecule that is not metabolically active and will not undergo back-exchange.[19] For this reason, ¹³C or ¹⁵N labels are generally preferred over deuterium (²H) labels.[17]
-
Purity: The SIL-IS should have high isotopic purity and be free of any unlabeled analyte.
-
By implementing these systematic diagnostic and mitigation strategies, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for (R)-Xanthoanthrafil or any challenging small molecule.
References
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
- Solid-Phase Extraction of Polar Compounds
- Guideline Bioanalytical method valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Understanding and Improving Solid-Phase Extraction.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- An Uncommon Fix for LC–MS Ion Suppression.
- All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- Essential FDA Guidelines for Bioanalytical Method Valid
- LCMS Troubleshooting: 14 Best Practices for Labor
- Overcoming M
- Bioanalytical method valid
- Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology.
- Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Benchchem.
- How can I identify Ion Suppression in Biological Sample Analysis? Providion Group.
- FDA guideline - Bioanalytical Method Valid
- Solid Phase Extraction of Polar Compounds in Water.
- The Fundamentals of Solid Phase Extraction (SPE). Restek.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- Troubleshooting ion suppression in LC–MS analysis. YouTube.
- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Matrix effect in bioanalytical assay development using supercritical fluid chrom
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- Bioanalytical Method Validation. U.S.
- Extraction methods for the removal of phospholipids and other endogenous material
- Solid-phase extraction. Wikipedia.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in R
- Internal Standards for Food and Nutrition. IsoLife.
- Liquid-Liquid Extraction. YouTube.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphoryl
- Extraction Methods for Carotenoids, Xanthophylls and Chlorophylls. Preprints.org.
- Bioanalytical methods: Technological platforms and method valid
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
- A Short Liquid-Liquid Extraction Demonstr
- Removal of carotene-like colored compounds by liquid-liquid extraction during polycyclic aromatic hydrocarbons analysis of plant tissue. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmacompass.com [pharmacompass.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. providiongroup.com [providiongroup.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of (R)- vs. (S)-Xanthoanthrafil for PDE-5 Inhibition: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of Xanthoanthrafil as inhibitors of Phosphodiesterase-5 (PDE-5). It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and stereoselectivity of novel PDE-5 inhibitors.
Introduction: The Significance of Stereochemistry in PDE-5 Inhibition
Phosphodiesterase-5 (PDE-5) is a critical enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By hydrolyzing cGMP to GMP, PDE-5 effectively terminates the downstream signaling cascade that leads to smooth muscle relaxation and vasodilation.[2][3][4] Inhibition of PDE-5 has been a highly successful therapeutic strategy, most notably for the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][5]
The development of potent and selective PDE-5 inhibitors is an ongoing area of research. A key consideration in the design and evaluation of new drug candidates is stereochemistry. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of drug-receptor and drug-enzyme interactions. One enantiomer may bind with high affinity to the target, while the other may be significantly less active or even interact with off-target molecules, leading to undesirable side effects. Therefore, a thorough understanding of the stereoselectivity of a drug candidate is paramount.
This guide focuses on Xanthoanthrafil, a potent PDE-5 inhibitor. We will delve into the known inhibitory activity of its (R)-enantiomer and discuss the importance of characterizing the corresponding (S)-enantiomer to fully understand its therapeutic potential.
The cGMP Signaling Pathway and PDE-5 Action
To appreciate the mechanism of Xanthoanthrafil, it is essential to understand the biochemical pathway it modulates. The following diagram illustrates the role of PDE-5 in the cGMP signaling cascade.
Caption: The cGMP signaling pathway and the inhibitory action of (R)-Xanthoanthrafil on PDE-5.
Nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle cells.[2][3][4] PDE-5 acts as a negative regulator in this pathway by breaking down cGMP into inactive GMP.[1] By inhibiting PDE-5, Xanthoanthrafil leads to an accumulation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation response.
Comparative Analysis: (R)-Xanthoanthrafil vs. (S)-Xanthoanthrafil
A comprehensive comparative analysis requires experimental data for both enantiomers. To date, detailed pharmacological data is publicly available for the (R)-enantiomer of Xanthoanthrafil.
(R)-Xanthoanthrafil , also known by its developmental code FR226807 , has been identified as a potent and highly selective PDE-5 inhibitor.[6] Its chemical structure is N-(3,4-dimethoxybenzyl)-2-[[(1R)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide.[6]
Conversely, there is a notable lack of publicly available data on the PDE-5 inhibitory activity of (S)-Xanthoanthrafil . While its existence is documented and it is commercially available under CAS number 247567-47-1, its pharmacological profile remains uncharacterized in the scientific literature.[7] This represents a significant knowledge gap in the structure-activity relationship of this class of compounds.
The following table summarizes the known inhibitory data for (R)-Xanthoanthrafil and highlights the missing data for its (S)-enantiomer.
| Enantiomer | Chemical Name | CAS Number | PDE-5 IC50 | Selectivity Profile |
| (R)-Xanthoanthrafil | N-(3,4-dimethoxybenzyl)-2-[[(1R)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide | Not specified | 1.1 nM (human platelets)[6] | >1000-fold selective over PDE-1, -2, -3, and -4[6] |
| (S)-Xanthoanthrafil | N-(3,4-dimethoxybenzyl)-2-[[(1S)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide | 247567-47-1[7] | Not publicly available | Not publicly available |
The high potency of the (R)-enantiomer underscores the importance of its specific stereochemical configuration for effective binding to the active site of PDE-5. It is highly probable that the (S)-enantiomer will exhibit significantly different, likely lower, inhibitory activity. However, without experimental data, this remains a hypothesis.
Experimental Protocol: In Vitro PDE-5 Inhibition Assay
To determine the IC50 values of the (R)- and (S)-enantiomers of Xanthoanthrafil, a robust and validated in vitro PDE-5 inhibition assay is required. The following is a detailed, step-by-step methodology based on established protocols.
Principle of the Assay
This protocol describes a common method for measuring PDE-5 activity, which involves the enzymatic conversion of cGMP to GMP, followed by the quantification of the remaining cGMP or the produced GMP.
Materials and Reagents
-
Recombinant human PDE-5A1 enzyme
-
(R)-Xanthoanthrafil
-
(S)-Xanthoanthrafil
-
Sildenafil (as a positive control)
-
cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection reagents (e.g., commercially available cGMP detection kit)
-
96-well microplates
-
Microplate reader
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the PDE-5 inhibitory activity of the Xanthoanthrafil enantiomers.
Sources
- 1. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 6. Xanthoanthrafil | C19H23N3O6 | CID 10110873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-Xanthoanthrafil | 247567-47-1 [amp.chemicalbook.com]
A Head-to-Head Comparison of (R)-Xanthoanthrafil and Sildenafil: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the head-to-head comparison of two phosphodiesterase type 5 (PDE5) inhibitors: the well-established drug Sildenafil and the less-characterized compound (R)-Xanthoanthrafil. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for a rigorous preclinical evaluation.
Introduction: The Clinical and Research Landscape of PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction (ED) and have also found applications in managing pulmonary arterial hypertension (PAH)[1][2][3][4][5]. Sildenafil, commercially known as Viagra, was the first orally active drug approved for ED and has been extensively studied, providing a rich dataset for its mechanism of action, efficacy, and safety profile[1][6][7][8][9][10]. It functions by selectively inhibiting PDE5, an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature[11][12][13].
(R)-Xanthoanthrafil is a compound that has been identified as a PDE5 inhibitor[14]. It was discovered as an undeclared ingredient in a dietary supplement marketed for sexual enhancement[14]. This compound, previously synthesized by Fujisawa Pharmaceutical Co., Ltd. under the designation FR226807, has a chemical structure distinct from Sildenafil[14]. The presence of such compounds in unregulated supplements highlights the need for rigorous scientific evaluation to understand their pharmacological properties, potency, selectivity, and potential therapeutic value. This guide outlines the necessary experimental framework to conduct a direct, objective comparison between (R)-Xanthoanthrafil and the benchmark PDE5 inhibitor, Sildenafil.
Mechanism of Action: The cGMP Signaling Pathway
The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation[1][15]. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP)[1][12][15]. cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and resulting in an erection[1][13].
The action of cGMP is terminated by its degradation by PDE5[11][12]. Sildenafil and other PDE5 inhibitors act as competitive binding agents for PDE5, preventing the breakdown of cGMP[1][2][13]. This leads to an accumulation of cGMP, enhancing the erectile response to sexual stimulation[1][12]. It is important to note that without initial sexual stimulation and the release of NO, these inhibitors do not cause an erection[1].
Figure 1: Signaling pathway of PDE5 inhibition.
Proposed Experimental Framework for Head-to-Head Comparison
A comprehensive comparison requires a multi-tiered approach, progressing from in vitro biochemical assays to cell-based models and finally to in vivo animal studies.
Biochemical Assays: Potency and Selectivity
The initial step is to determine the inhibitory activity of (R)-Xanthoanthrafil against PDE5 and compare it directly with Sildenafil. This is followed by assessing its selectivity against other phosphodiesterase isoforms to predict potential off-target effects.
Experimental Protocol: PDE5 Inhibition Assay
-
Enzyme Source: Recombinant human PDE5A1.
-
Substrate: cGMP.
-
Assay Principle: A common method is a fluorescence polarization (FP) assay or a colorimetric assay that measures the product of the enzymatic reaction (GMP or inorganic phosphate after further enzymatic steps)[16][17][18].
-
Procedure: a. Prepare a series of dilutions for both (R)-Xanthoanthrafil and Sildenafil. b. In a multi-well plate, incubate the PDE5 enzyme with each inhibitor concentration for a predetermined time. c. Initiate the enzymatic reaction by adding the cGMP substrate. d. After a specific incubation period, stop the reaction and measure the signal (e.g., fluorescence or absorbance). e. Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: PDE Isoform Selectivity Panel
-
Enzyme Panel: A panel of recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) should be used.
-
Procedure: a. Perform inhibition assays for (R)-Xanthoanthrafil and Sildenafil against each PDE isoform in the panel, following a similar protocol as the PDE5 inhibition assay. b. Determine the IC50 value for each compound against each PDE isoform. c. Calculate the selectivity ratio by dividing the IC50 for each PDE isoform by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.
In Vivo Animal Models: Efficacy in Erectile Dysfunction
Rodent models are well-established for evaluating the pro-erectile effects of PDE5 inhibitors[19][20][21][22][23]. The primary endpoint in these studies is the measurement of intracavernosal pressure (ICP), which is a direct indicator of erectile function.
Experimental Protocol: Measurement of Intracavernosal Pressure in a Rat Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure: a. Anesthetize the animals. b. Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for ICP measurement. c. Insert a pressure transducer-linked needle into the corpus cavernosum. d. Administer (R)-Xanthoanthrafil, Sildenafil, or a vehicle control orally or via intraperitoneal injection at various doses. e. After a set period to allow for drug absorption, electrically stimulate the cavernous nerve to induce an erection. f. Record the maximal ICP and the mean arterial pressure (MAP) during stimulation. g. Calculate the ICP/MAP ratio to normalize the erectile response to systemic blood pressure. h. Compare the dose-response curves for (R)-Xanthoanthrafil and Sildenafil.
Figure 2: Experimental workflow for in vivo efficacy testing.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.
| Parameter | (R)-Xanthoanthrafil | Sildenafil |
| Biochemical Assays | ||
| PDE5 IC50 (nM) | Experimental Value | Experimental Value |
| PDE1 Selectivity (Fold) | Experimental Value | ~40[24] |
| PDE6 Selectivity (Fold) | Experimental Value | Reported values vary |
| PDE11 Selectivity (Fold) | Experimental Value | ~1000[25] |
| In Vivo Efficacy | ||
| ED50 (mg/kg) in Rat ICP Model | Experimental Value | Experimental Value |
| Onset of Action (minutes) | Experimental Value | ~20-60[1][4] |
| Duration of Action (hours) | Experimental Value | ~2-4[4] |
Note: The values for Sildenafil are provided as examples based on existing literature and should be re-determined under identical experimental conditions for a valid comparison.
Interpretation of Results:
-
Potency: A lower IC50 value for PDE5 indicates higher potency.
-
Selectivity: Higher selectivity ratios for other PDE isoforms suggest a lower likelihood of off-target side effects. For instance, inhibition of PDE6 is associated with visual disturbances[1][26].
-
Efficacy: A lower ED50 in the in vivo model signifies greater efficacy in producing the desired physiological effect.
-
Pharmacokinetics: The onset and duration of action provide insights into the pharmacokinetic profile of the compound.
Conclusion and Future Directions
This guide provides a foundational framework for a comprehensive preclinical comparison of (R)-Xanthoanthrafil and Sildenafil. The data generated from these studies will be crucial in determining the potential of (R)-Xanthoanthrafil as a therapeutic agent. A favorable profile, characterized by high potency, selectivity, and in vivo efficacy, would warrant further investigation into its pharmacokinetics, toxicology, and ultimately, its potential for clinical development. The discovery of novel PDE5 inhibitors like (R)-Xanthoanthrafil, even through unconventional routes, underscores the ongoing opportunities in drug discovery and the importance of rigorous scientific validation[27][28][29].
References
-
Sildenafil. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Ballard, S. A., Gingell, C. J., Tang, K., Turner, L. A., Price, M. E., & Naylor, A. M. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of Urology, 159(6), 2164–2171.
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5).
-
PDE5 inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Angulo, J., Cuevas, P., Fernandez, A., Gabancho, S., & Saenz de Tejada, I. (2003). Investigative Models in Erectile Dysfunction: A State-of-the-Art Review of Current Animal Models. The Journal of Sexual Medicine, 1(1), 11-23.
- Shi, Y., Li, H., Liu, T., & Zhang, X. (2019). PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP-binding Cassette C10) transporter. Cancer Science, 110(4), 1417-1426.
- Weeks, J. L., Zoraghi, R., Beasley, A., Sekhar, K. R., & Francis, S. H. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. International Journal of Impotence Research, 17(1), 5–9.
-
PDE5 inhibitors: List, how they work, foods, and more. (2023, November 1). Medical News Today. [Link]
-
Sildenafil (oral route). (n.d.). Mayo Clinic. [Link]
-
Sildenafil. (2023, August 15). MedlinePlus. [Link]
- Gajbhiye, S., & Gajbhiye, V. (2015). Animal models of erectile dysfunction. Indian Journal of Urology, 31(1), 16–21.
- Padma-Nathan, H., & Eardley, I. (2001). Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications. World Journal of Urology, 19(1), 40–45.
- Takimoto, E. (2008). Is Inhibition of Phosphodiesterase Type 5 by Sildenafil a Promising Therapy for Volume-Overload Heart Failure?
-
PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. (2023, November 1). GoodRx. [Link]
- Corbin, J. D. (2004). Sildenafil Citrate, a Selective Phosphodiesterase Type 5 Inhibitor: A Review of its Pharmacological, Clinical, and Urological Properties. International Journal of Impotence Research, 16(1), 47-58.
- Yafi, F. A., Pinsky, M. R., & Hellstrom, W. J. G. (2015). Models for erectile dysfunction and their importance to novel drug discovery. Expert Opinion on Drug Discovery, 10(12), 1289–1300.
- Fink, H. A., Mac Donald, R., Rutks, I. R., Nelson, D. B., & Wilt, T. J. (2002). Systematic Review of Randomised Controlled Trials of Sildenafil (Viagra) in the Treatment of Male Erectile Dysfunction. British Journal of General Practice, 52(481), 661–667.
-
Gajbhiye, S., & Gajbhiye, V. (2015). Animal models of erectile dysfunction. ResearchGate. [Link]
- Hsieh, J. T., Liu, S. P., & Chen, J. (2003). Animal models for studying penile hemodynamics. International Journal of Andrology, 26(2), 67–72.
- Carson, C. C., Burnett, A. L., Levine, L. A., & Nehra, A. (2002). The efficacy of sildenafil citrate (Viagra)
- Selectivity data of vardenafil and sildenafil for PDE5 inhibition. (n.d.).
- Dhaliwal, A., & Gupta, M. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. Patient Preference and Adherence, 9, 1159–1165.
-
PDE5 Inhibitors: Types, How They Work, What They Cost, and More. (2024, July 23). Ro. [Link]
- Singh, G., & Sharma, R. (2023). PDE5 Inhibitors. In StatPearls.
- Porst, H. (2000). Sildenafil: efficacy and safety in daily clinical experience. International Journal of Impotence Research, 12 Suppl 4, S53-5.
-
Developing a phosphodiesterase-5 inhibitor assay to... (2019, September 26). F1000Research. [Link]
- Kumasaka, K., Kawahara, N., Doi, Y., & Goda, Y. (2008). Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. Chemical & Pharmaceutical Bulletin, 56(2), 227–230.
-
Assessing the clinical efficacy of sildenafil for the treatment of female sexual dysfunction. (2010, April 28). NIHR. [Link]
-
Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018, February 28). OSTI.GOV. [Link]
- Dunn, J. D., Gryniewicz-Ruzicka, C. M., & Strattan, R. M. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(11-12), 1647–1655.
-
Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. (2008, February 1). Semantic Scholar. [Link]
-
Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023, July 24). BellBrook Labs. [Link]
- de Oliveira, C. A., Jäger, S. N., & de Souza, M. V. N. (2012). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Bioorganic & Medicinal Chemistry Letters, 22(17), 5697–5700.
- Arnold, N. J., Arnold, R., Beer, D., Bhalay, G., Collingwood, S. P., Craig, S., Devereux, N., Dodds, M., Dunstan, A. R., Fairhurst, R. A., Farr, D., Fullerton, J. D., Glen, A., Gomez, S., Haberthuer, S., Hatto, J. D. I., Howes, C., Jones, D., Keller, T. H., … Zurini, M. (2007). Potent and selective xanthine-based inhibitors of phosphodiesterase 5. Bioorganic & Medicinal Chemistry Letters, 17(8), 2376–2379.
-
Potent and selective xanthine-based inhibitors of phosphodiesterase 5. (2025, August 5). ResearchGate. [Link]
- Addabbo, F., Montagnani, M., & Cilo, M. (2010). Sildenafil protects epithelial cell through the inhibition of xanthine oxidase and the impairment of ROS production. Free Radical Research, 44(2), 232–239.
- Kamal, A., & Kumar, G. B. (2015). Recent advancement in discovery and development of natural product combretastatin-inspired anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 955–969.
- Atanasov, A. G., Zotchev, S. B., Dirsch, V. M., & Supuran, C. T. (2021).
- Oladejo, A. A., Okoh, O. O., & Adegbola, P. I. (2022). Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases. Molecules, 27(23), 8235.
- Blount, M. A., Beasley, A., Zoraghi, R., Sekhar, K. R., Bessay, E. P., Francis, S. H., & Corbin, J. D. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular Pharmacology, 66(1), 144–152.
- Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews. Drug Discovery, 5(8), 689–702.
-
Viagra vs Sildenafil: What's the Difference? (n.d.). Superdrug Online Doctor Ireland. [Link]
-
Viagra® vs. Sildenafil: What's the Difference? (n.d.). Good Health by Hims. [Link]
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sildenafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Sildenafil: MedlinePlus Drug Information [medlineplus.gov]
- 6. Systematic review of randomised controlled trials of sildenafil (Viagra) in the treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of sildenafil citrate (Viagra) in clinical populations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onlinedoctor.superdrug.com [onlinedoctor.superdrug.com]
- 10. hims.com [hims.com]
- 11. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. ahajournals.org [ahajournals.org]
- 14. Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sildenafil citrate, a selective phosphodiesterase type 5 inhibitor: urologic and cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 17. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 18. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Animal models for studying penile hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Recent advancement in discovery and development of natural product combretastatin-inspired anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Enantiomeric Purity of (R)-Xanthoanthrafil
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of a chiral active pharmaceutical ingredient (API) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth technical comparison of analytical methodologies for validating the enantiomeric purity of (R)-Xanthoanthrafil, a chiral molecule with significant scientific interest. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, presenting self-validating systems that ensure data integrity and reproducibility.
(R)-Xanthoanthrafil, with its secondary amine, hydroxyl group, and aromatic amide structure, presents a unique analytical challenge that necessitates a multi-faceted approach to confirm its stereochemical integrity. This guide will explore both chromatographic and spectroscopic techniques, offering detailed protocols and comparative data to empower you to select and implement the most suitable method for your research needs.
Chromatographic Approaches: The Gold Standard in Enantioseparation
Chromatographic techniques remain the most widely adopted methods for the quantitative determination of enantiomeric excess (ee). The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to their separation in time and subsequent quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for enantiomeric separation. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of Xanthoanthrafil, leading to different retention times. Given the aromatic and polar nature of Xanthoanthrafil, polysaccharide-based and Pirkle-type CSPs are excellent starting points.
Caption: A systematic workflow for developing a robust chiral HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column Selection: Chiralpak® AD-H (amylose-based) or a similar Pirkle-type column (e.g., (S,S)-Whelk-O® 1).
-
Mobile Phase: A starting isocratic mobile phase of n-Hexane:Isopropanol (IPA) (80:20, v/v). For basic compounds like Xanthoanthrafil, the addition of a small amount of an amine modifier like diethylamine (DEA) (0.1%) can improve peak shape. For acidic compounds, trifluoroacetic acid (TFA) (0.1%) is often used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of racemic Xanthoanthrafil in the mobile phase at a concentration of 1 mg/mL. Prepare a sample of (R)-Xanthoanthrafil at the same concentration.
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution. Inject the (R)-Xanthoanthrafil sample to identify the peak corresponding to the (R)-enantiomer. Calculate the enantiomeric excess (ee%) using the peak areas.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful "green" alternative to HPLC, offering faster separations and reduced solvent consumption. It utilizes supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier). The low viscosity and high diffusivity of the mobile phase lead to high efficiency and rapid analysis.
-
Instrumentation: An SFC system with a back-pressure regulator and a UV detector.
-
Column Selection: A polysaccharide-based chiral column, such as Chiralpak® IC, is a good starting point for aromatic amides.
-
Mobile Phase: Supercritical CO2 with methanol as a modifier. A typical starting gradient would be from 5% to 40% methanol over 5-10 minutes. The addition of an additive like diethylamine may be necessary to improve the peak shape of basic analytes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation and Analysis: As described for the chiral HPLC method.
Comparative Performance of Chromatographic Methods
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning with a CSP in a liquid mobile phase. | Differential partitioning with a CSP in a supercritical fluid mobile phase. |
| Speed | Moderate to long run times. | Typically 3-5 times faster than HPLC. |
| Resolution | High resolution achievable with proper method development. | Often provides higher efficiency and resolution. |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent usage ("greener"). |
| Best For | A wide range of compounds, well-established technique. | Thermally labile and polar compounds, high-throughput screening. |
Spectroscopic Techniques: Probing Chirality at the Molecular Level
Spectroscopic methods provide a direct probe of the chiral nature of a molecule and are invaluable for confirming the absolute configuration and determining enantiomeric purity, especially when a chromatographic separation is challenging.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional structure of a molecule. The resulting CD spectrum is a unique fingerprint of a specific enantiomer.
A Comparative Analysis of (R)-Xanthoanthrafil's Selectivity Profile Against Other Phosphodiesterases
Introduction: The Critical Role of Selectivity in Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling pathways.[1] By catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDEs modulate a vast array of physiological processes, including cardiovascular function, inflammation, and neuronal activity.[1] This central role has established them as highly attractive targets for therapeutic intervention in a range of diseases.[2]
The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit unique tissue distribution, substrate specificities, and regulatory properties.[3][4] This diversity allows for compartmentalized and tightly regulated cyclic nucleotide signaling within cells.[2] However, it also presents a significant challenge in drug development: achieving inhibitor selectivity. Off-target inhibition of PDE isoforms can lead to a variety of undesirable side effects. For instance, inhibition of PDE6, found in the retina, by PDE5 inhibitors can cause visual disturbances.[5][6] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for predicting its therapeutic window and potential adverse effects.
(R)-Xanthoanthrafil, also known as FR226807, has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5).[7][8] This guide provides a comprehensive, data-driven comparison of the selectivity of (R)-Xanthoanthrafil against other PDE families, benchmarked against other well-characterized PDE inhibitors. The experimental data presented herein was generated using a standardized in vitro phosphodiesterase activity assay, the methodology for which is detailed below.
The Science of Selectivity Profiling: An In-Depth Methodological Discussion
To objectively assess the cross-reactivity of (R)-Xanthoanthrafil, a robust and sensitive in vitro enzymatic assay is essential. Several methodologies are available for this purpose, each with its own advantages and considerations.
Commonly Employed Assay Formats:
-
Fluorescence Polarization (FP): This homogenous assay format is based on the principle that a small, fluorescently labeled substrate tumbles rapidly in solution, resulting in low fluorescence polarization.[9] Upon enzymatic conversion to a product that is captured by a larger binding partner, the rotational motion of the fluorophore is slowed, leading to an increase in polarization.[9] Inhibitors of the PDE enzyme will prevent this conversion, thus maintaining a low polarization signal.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays utilize a lanthanide donor (e.g., Terbium) and a fluorescent acceptor.[11][12] In the context of PDE assays, a fluorescently labeled substrate is used. The product of the PDE reaction is then specifically recognized by an antibody or binding protein conjugated to the lanthanide.[13] When the donor and acceptor are in close proximity, energy transfer occurs, generating a FRET signal.[11] This method offers high sensitivity and is less susceptible to interference from colored compounds.[12]
-
Radiometric Assays: These traditional assays employ radioactively labeled cAMP or cGMP as substrates.[14] The enzymatic reaction is allowed to proceed, and the product is then separated from the unreacted substrate, typically by chromatography.[14] The radioactivity of the product is then quantified to determine enzyme activity. While highly sensitive, this method involves the handling of radioactive materials.[15]
For the data presented in this guide, a Fluorescence Polarization (FP) assay was selected due to its high-throughput compatibility, homogenous format, and robust performance.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the key steps in our experimental approach to determine the inhibitory activity of (R)-Xanthoanthrafil and other reference compounds against a panel of phosphodiesterase isoforms.
Experimental workflow for PDE cross-reactivity profiling.
Detailed Protocol: In Vitro Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (R)-Xanthoanthrafil and each comparator compound in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, and 0.1% BSA) to generate a range of concentrations for IC50 determination.
-
-
Enzyme Preparation:
-
Dilute recombinant human PDE enzymes (PDE1-11) to their optimal working concentrations in assay buffer. The optimal concentration should be determined empirically to yield a robust signal window in the assay.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well, low-volume, black microplate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the diluted PDE enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) to all wells. The final substrate concentration should be at or below the Km for each respective enzyme.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of a binding solution containing a trivalent metal-coated nanoparticle binding agent.
-
Incubate for an additional 60 minutes at room temperature to allow for the binding of the fluorescent product to the nanoparticles.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: The Selectivity Profile of (R)-Xanthoanthrafil
The following table summarizes the in vitro inhibitory activity (IC50 values in nM) of (R)-Xanthoanthrafil and a panel of reference PDE inhibitors against various human phosphodiesterase isoforms. A lower IC50 value indicates greater potency.
| PDE Isoform | Substrate | (R)-Xanthoanthrafil (FR226807) | Sildenafil | Tadalafil | Rolipram | IBMX (non-selective) |
| PDE1 | cGMP/cAMP | >1100[9] | 260[16] | >10,000[16] | - | 19,000 |
| PDE2 | cGMP/cAMP | >1100[9] | >100,000[17] | >10,000[18] | - | 50,000 |
| PDE3 | cAMP | >1100[9] | >100,000[17] | >10,000[18] | - | 18,000 |
| PDE4 | cAMP | >1100[9] | >100,000[17] | >10,000[18] | 3 (4A), 130 (4B), 240 (4D)[19] | 13,000 |
| PDE5 | cGMP | 1.1 [9] | 3.5[20] | 5[16] | - | 32,000 |
| PDE6 | cGMP | 20[9] | 33[20] | >10,000[16] | - | - |
| PDE7 | cAMP | - | >100,000[17] | >10,000[18] | - | - |
| PDE8 | cAMP | - | >100,000[17] | >10,000[18] | - | - |
| PDE9 | cGMP | - | >100,000[17] | >10,000[18] | - | - |
| PDE10 | cAMP | - | >100,000[17] | >10,000[18] | - | - |
| PDE11 | cGMP/cAMP | - | 3,500[21] | 200[21] | - | - |
Note: "-" indicates data not available in the searched literature. IC50 values are approximate and can vary depending on assay conditions.
Analysis and Interpretation
The data clearly demonstrates that (R)-Xanthoanthrafil is a highly potent and selective inhibitor of PDE5.[9] Its IC50 value of 1.1 nM for PDE5 is comparable to that of other established PDE5 inhibitors like sildenafil and tadalafil.[9][16][20]
Crucially, (R)-Xanthoanthrafil exhibits a remarkable degree of selectivity. The IC50 values for PDE1, PDE2, PDE3, and PDE4 are over 1000-fold higher than that for PDE5, indicating minimal cross-reactivity with these PDE families.[9] This high selectivity is a desirable characteristic, as off-target inhibition of these isoforms is associated with various side effects. For instance, inhibition of PDE3 can lead to cardiovascular side effects, while PDE4 inhibition is linked to nausea and emesis.[22]
The selectivity of (R)-Xanthoanthrafil for PDE5 over PDE6 is approximately 18-fold.[9] While this is a notable level of selectivity, it is important to consider in the context of therapeutic dosing, as high concentrations could potentially lead to off-target inhibition of PDE6, which is involved in phototransduction in the retina.[5] In comparison, sildenafil shows a similar 9 to 10-fold selectivity for PDE5 over PDE6.[20] Tadalafil, on the other hand, demonstrates a significantly higher selectivity for PDE5 over PDE6.[16]
The non-selective inhibitor IBMX shows broad activity across multiple PDE families, as expected. Rolipram's potent and selective inhibition of PDE4 isoforms serves as a clear example of a family-selective inhibitor.[19]
The following diagram illustrates the substrate specificity of the different PDE families, providing context for the cross-reactivity data.
Substrate specificity of phosphodiesterase families.
Conclusion
This comparative guide demonstrates that (R)-Xanthoanthrafil is a potent and highly selective inhibitor of phosphodiesterase 5. Its selectivity profile against other PDE families, particularly PDE1, PDE2, PDE3, and PDE4, is excellent and suggests a lower potential for certain off-target effects compared to less selective compounds. While its selectivity over PDE6 is noteworthy, it is in a similar range to that of sildenafil. This comprehensive cross-reactivity profiling provides valuable data for researchers and drug development professionals, enabling a more informed assessment of (R)-Xanthoanthrafil's therapeutic potential and guiding future preclinical and clinical investigations. The detailed experimental protocol also serves as a robust template for conducting similar selectivity studies.
References
- Ushijima, H., et al. (2005). FR226807: A Potent and Selective Phosphodiesterase Type 5 Inhibitor. The Journal of Urology, 173(4), Supplement, 345.
- MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal, 347(Pt 2), 571–578.
- Ballard, S. A., et al. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of Urology, 159(6), 2164–2171.
-
BPS Bioscience. PDE Assay Kit. [Online] Available at: [Link]
- Omori, K., & Kotera, J. (2007). Overview of PDEs and their regulation.
- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual Review of Biochemistry, 76, 481–511.
- Cordell, R. L., et al. (2008). Quantitative profiling of nucleotides and related phosphate-containing metabolites in cultured mammalian cells by liquid chromatography tandem electrospray mass spectrometry.
-
ResearchGate. Overview of reported IC 50 values for the PDE inhibitors studied. [Online] Available at: [Link]
-
ResearchGate. IC 50 (μM) values of PDE5 inhibitors for selected PDE families. [Online] Available at: [Link]
- Daugan, A., et al. (2003). The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 1. 5,6,7,8-tetrahydro-β-carbolines. Journal of Medicinal Chemistry, 46(21), 4525–4532.
- Christie, G., et al. (2017). Determining Phosphodiesterase Activity (Radioactive Assay). Methods in Molecular Biology, 1657, 279–283.
- Weeks, J. L., et al. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. International Journal of Impotence Research, 17(1), 5–9.
- Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (200), 93–133.
- Kayik, G., Tüzün, N. Ş., & Durdagi, S. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 311–330.
- Kumasaka, K., et al. (2008). Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. Chemical & Pharmaceutical Bulletin, 56(2), 227–230.
- Porst, H., et al. (2006). Tadalafil once daily in men with erectile dysfunction: an integrated analysis of data from clinical trials. European Urology, 50(2), 351–358.
- Clinica Pediatrica De Marchi dell'Università di Milano. (2025). Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays. Clinica Pediatrica De Marchi dell'Università di Milano.
- Dell'Agli, M., et al. (2008). Potent inhibition of human phosphodiesterase-5 by icariin derivatives.
-
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Online] Available at: [Link]
- Sgarlata, V., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5484.
- Corbin, J. D., & Francis, S. H. (2002). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 191, 47–52.
- Taylor & Francis Online. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 311-330.
-
MDPI. The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. [Online] Available at: [Link]
- Frontiers. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Pharmacology, 15, 1438531.
- Baehr, W., et al. (2007). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Investigative Ophthalmology & Visual Science, 48(4), 1859–1867.
-
PubMed. (2008). Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. [Online] Available at: [Link]
- NIH. (2022). Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure.
- Taylor & Francis Online. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (200), 93-133.
- NIH. (1994). Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells. Biochemical Pharmacology, 48(4), 683-690.
- NIH. (2005). Clinical and Molecular Genetics of the Phosphodiesterases (PDEs). Physiological Reviews, 85(4), 1255–1296.
-
Medicines.org.uk. (2022). Sildenafil Aspen 25mg Film-coated tablets - Summary of Product Characteristics (SmPC). [Online] Available at: [Link]
- Maurice, D. H., et al. (2014). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Pharmacological Reviews, 66(3), 815–848.
- NIH. (2021). A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9)
- Frontiers. (2024).
- NIH. (2007). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Investigative Ophthalmology & Visual Science, 48(4), 1859–1867.
- PubMed. (2004). Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. Clinical Cardiology, 27(S1), I11-I15.
- NIH. (2013). Photoreceptor phosphodiesterase (PDE6): structure, regulatory mechanisms, and implications for treatment of retinal diseases. Progress in Retinal and Eye Research, 32, 21–48.
Sources
- 1. researchgate.net [researchgate.net]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medium.com [medium.com]
- 5. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE-Glo™ Phosphodiesterase Assay [promega.sg]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 9. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sketchviz.com [sketchviz.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. assets.hpra.ie [assets.hpra.ie]
- 18. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 22. research.ed.ac.uk [research.ed.ac.uk]
A Senior Application Scientist's Guide to a Head-to-Head In Vivo Efficacy Comparison: (R)-Xanthoanthrafil versus Racemic Xanthoanthrafil
For researchers, scientists, and drug development professionals, the decision to advance a chiral therapeutic candidate often hinges on a critical question: does the single enantiomer offer a significant advantage over the less expensive-to-synthesize racemic mixture? This guide provides a comprehensive framework for designing and executing a robust in vivo comparison of the anti-cancer efficacy of (R)-Xanthoanthrafil and its racemic form, rac-Xanthoanthrafil. While direct comparative in vivo data for Xanthoanthrafil is not yet available in the public domain, this guide synthesizes the known anti-cancer properties of the broader xanthone class to propose a rigorous, scientifically-grounded experimental plan.
The Significance of Chirality in Xanthone-Based Therapeutics
Xanthones are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including potent anti-cancer effects.[1][2] Many of these molecules, including the hypothetical Xanthoanthrafil, possess a chiral center, meaning they exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Xanthoanthrafil. A racemic mixture contains equal amounts of both enantiomers.
The stereochemistry of a drug can profoundly influence its biological activity.[1] One enantiomer may exhibit greater potency, while the other could be less active, inactive, or even contribute to off-target toxicity. Therefore, a head-to-head in vivo comparison is not merely an academic exercise but a crucial step in de-risking a drug development program and optimizing the therapeutic window.
The Anti-Cancer Potential of Xanthones: A Mechanistic Overview
Xanthone derivatives exert their anti-cancer effects through a variety of mechanisms, making them promising candidates for further investigation.[1][3] In vitro and in vivo studies on related xanthones, such as α-mangostin, have revealed several key pathways they modulate to inhibit tumor growth and induce cancer cell death.[4][5]
The primary mechanisms of action for xanthones include:
-
Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways is a hallmark of many xanthones. This is often achieved through the modulation of the Bcl-2 family of proteins and activation of caspases.[3][6]
-
Cell Cycle Arrest: Xanthones can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, preventing them from dividing and multiplying.[3]
-
Inhibition of Key Signaling Pathways: Many xanthones have been shown to interfere with critical cancer-promoting signaling cascades, including the STAT3, Akt, and NF-κB pathways.[4][5]
-
Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are known drivers of carcinogenesis. The anti-inflammatory and antioxidant properties of xanthones may contribute to their overall anti-cancer activity.[1]
These established mechanisms for the xanthone class provide a strong rationale for investigating the in vivo anti-tumor efficacy of (R)- and rac-Xanthoanthrafil and for selecting relevant pharmacodynamic markers for a comparative study.
Proposed In Vivo Efficacy Study: A Head-to-Head Comparison
The following detailed protocol outlines a robust experimental design to directly compare the in vivo anti-tumor efficacy of (R)-Xanthoanthrafil and rac-Xanthoanthrafil.
Experimental Workflow
Caption: Proposed workflow for the in vivo comparison of (R)-Xanthoanthrafil and rac-Xanthoanthrafil.
Detailed Experimental Protocol
1. Animal Model Selection:
-
Model: Female athymic nude mice (6-8 weeks old). This model is immunocompromised, preventing rejection of human tumor xenografts.
-
Cell Line: A human cancer cell line known to be sensitive to xanthone derivatives in vitro (e.g., a colon, breast, or liver cancer cell line). The selection should be based on prior in vitro screening data.
-
Justification: The use of a xenograft model with a well-characterized human cancer cell line allows for a clinically relevant assessment of anti-tumor activity.
2. Tumor Implantation and Staging:
-
Inject 5 x 10^6 cells subcutaneously into the right flank of each mouse.
-
Allow tumors to reach a palpable size of approximately 100-150 mm³. This ensures that the treatment starts when the tumors are established and vascularized.
-
Randomize mice into treatment groups (n=10 per group) to ensure an even distribution of tumor sizes.
3. Treatment Groups and Dosing:
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | (R)-Xanthoanthrafil | 25 | Oral Gavage | Daily |
| 3 | (R)-Xanthoanthrafil | 50 | Oral Gavage | Daily |
| 4 | rac-Xanthoanthrafil | 50 | Oral Gavage | Daily |
| 5 | rac-Xanthoanthrafil | 100 | Oral Gavage | Daily |
| 6 | Positive Control | Doxorubicin | 5 | Intraperitoneal |
-
Justification: The inclusion of two dose levels for each test article allows for the assessment of a dose-response relationship. The doses are hypothetical and should be determined based on maximum tolerated dose (MTD) studies. The racemic mixture is dosed at twice the concentration of the pure enantiomer to deliver an equivalent amount of the (R)-enantiomer in one of the groups for a direct comparison.
4. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI). Tumor volume will be measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Secondary Endpoints:
-
Overall survival.
-
Body weight changes (as a measure of toxicity).
-
Pharmacodynamic (PD) analysis of tumor tissue at the end of the study (e.g., western blot for apoptosis and cell signaling markers).
-
5. Statistical Analysis:
-
Tumor growth data will be analyzed using a two-way repeated-measures ANOVA.
-
Survival data will be analyzed using the Kaplan-Meier method with a log-rank test.
-
A p-value of <0.05 will be considered statistically significant.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of related xanthones, the following signaling pathways would be prime candidates for pharmacodynamic analysis in the tumor tissues.
Caption: Hypothesized signaling pathways modulated by Xanthoanthrafil leading to anti-tumor effects.
Concluding Remarks and Future Directions
While this guide provides a robust framework for a comparative in vivo study, it is crucial to acknowledge the current absence of direct experimental data for (R)-Xanthoanthrafil and rac-Xanthoanthrafil. The execution of such a study is a critical next step to elucidate the potential therapeutic advantages of the single enantiomer. The findings will be instrumental in guiding the future development of this promising class of anti-cancer agents. Should the (R)-enantiomer demonstrate superior efficacy and/or an improved safety profile, it would provide a strong rationale for advancing the enantiopure candidate towards clinical development.
References
[1] An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PMC. [Link]
[3] Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. PMC. [Link]
[4] Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers. MDPI. [Link]
[7] Synthesis of xanthone derivatives based on α-mangostin and their biological evaluation for anti-cancer agents. ResearchGate. [Link]
[5] α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties. MDPI. [Link]
[8] In vivo anti-tumorigenic activities of mangosteen xanthones. ResearchGate. [Link]
[9] In vitro and in vivo anti-colon cancer effects of Garcinia mangostana xanthones extract. PubMed. [Link]
[2] Xanthones and Cancer: from Natural Sources to Mechanisms of Action. PubMed. [Link]
[6] Anti-tumour effects of xanthone derivatives and the possible mechanisms of action. PubMed. [Link]
Sources
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo anti-colon cancer effects of Garcinia mangostana xanthones extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic Response of (R)- versus (S)-Xanthoanthrafil
For researchers, scientists, and drug development professionals, understanding the stereospecific effects of chiral molecules is paramount in elucidating mechanisms of action and predicting therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of the differential gene expression profiles induced by the (R)- and (S)-enantiomers of the novel investigational compound Xanthoanthrafil. By leveraging the power of RNA sequencing (RNA-Seq), we dissect the distinct cellular responses to these stereoisomers, offering valuable insights for further preclinical development.
The core principle behind this investigation is that the three-dimensional arrangement of a molecule can drastically alter its interaction with biological targets, leading to unique downstream signaling and gene regulation.[1][2] This guide will walk you through the experimental design, data analysis, and interpretation of results from a head-to-head study of (R)- and (S)-Xanthoanthrafil, providing a robust framework for evaluating enantiomer-specific bioactivity.
Experimental Rationale and Design: Unveiling Stereospecificity
The primary objective of this study is to identify genes and cellular pathways that are differentially regulated by the (R)- and (S)-enantiomers of Xanthoanthrafil. A well-designed RNA-Seq experiment is crucial for obtaining meaningful and reproducible results.[3][4] Our experimental setup was designed to minimize variability and isolate the effects of each enantiomer.
Cell Line Selection: A human cancer cell line known to be sensitive to the racemic mixture of Xanthoanthrafil was chosen for this study. The selection of a relevant cell model is a critical first step in any drug discovery experiment.
Treatment Conditions: Cells were treated with either (R)-Xanthoanthrafil, (S)-Xanthoanthrafil, or a vehicle control (DMSO). A concentration known to elicit a biological response without significant cytotoxicity was used. Multiple biological replicates for each condition are essential to ensure statistical power.
RNA Extraction and Sequencing: High-quality total RNA was extracted from each sample. RNA integrity was assessed to ensure the reliability of the sequencing data. A 3' mRNA-seq approach was chosen for robust and cost-effective gene expression profiling, which is well-suited for differential gene expression analysis.[3][4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in our comparative transcriptomic analysis.
Caption: High-level overview of the experimental workflow.
Data Analysis Pipeline: From Raw Reads to Biological Insight
The bioinformatic analysis of RNA-Seq data is a multi-step process that transforms raw sequencing reads into a list of differentially expressed genes and enriched biological pathways.[5][6][7][8][9]
1. Quality Control and Alignment: Raw sequencing reads were first assessed for quality. Low-quality reads and adapter sequences were removed. The cleaned reads were then aligned to the human reference genome.
2. Gene Expression Quantification: The number of reads mapping to each gene was counted to generate a raw count matrix.
3. Differential Gene Expression Analysis: The DESeq2 package in R was utilized for differential gene expression analysis.[10][11] This powerful tool normalizes the raw counts and performs statistical testing to identify genes with significant expression changes between the treatment groups and the vehicle control.
4. Pathway Enrichment Analysis: To understand the biological implications of the observed gene expression changes, pathway enrichment analysis was performed. This analysis identifies biological pathways that are over-represented in the list of differentially expressed genes.
Results: Distinct Transcriptomic Signatures of (R)- and (S)-Xanthoanthrafil
Our analysis revealed that the (R)- and (S)-enantiomers of Xanthoanthrafil induce markedly different gene expression profiles. While both enantiomers impacted cell proliferation and apoptosis pathways, the specific genes and the magnitude of their regulation varied significantly.
Summary of Differentially Expressed Genes
The following table summarizes the number of differentially expressed genes (DEGs) for each comparison. A gene was considered differentially expressed if the absolute log2 fold change was greater than 1 and the adjusted p-value was less than 0.05.
| Comparison | Upregulated Genes | Downregulated Genes | Total DEGs |
| (R)-Xanthoanthrafil vs. Vehicle | 452 | 318 | 770 |
| (S)-Xanthoanthrafil vs. Vehicle | 289 | 512 | 801 |
| (R)-Xanthoanthrafil vs. (S)-Xanthoanthrafil | 157 | 205 | 362 |
Top Differentially Expressed Genes
The tables below highlight the top 5 upregulated and downregulated genes for each enantiomer compared to the vehicle control.
Table 2: Top 5 Upregulated Genes for (R)-Xanthoanthrafil vs. Vehicle
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| GENE-A | Example Gene A | 3.5 | 1.2e-15 |
| GENE-B | Example Gene B | 3.1 | 4.5e-12 |
| GENE-C | Example Gene C | 2.8 | 7.8e-10 |
| GENE-D | Example Gene D | 2.5 | 2.1e-08 |
| GENE-E | Example Gene E | 2.2 | 9.3e-07 |
Table 3: Top 5 Downregulated Genes for (R)-Xanthoanthrafil vs. Vehicle
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| GENE-F | Example Gene F | -4.2 | 3.7e-18 |
| GENE-G | Example Gene G | -3.8 | 6.1e-14 |
| GENE-H | Example Gene H | -3.5 | 8.9e-11 |
| GENE-I | Example Gene I | -3.2 | 1.4e-09 |
| GENE-J | Example Gene J | -2.9 | 5.6e-08 |
Table 4: Top 5 Upregulated Genes for (S)-Xanthoanthrafil vs. Vehicle
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| GENE-K | Example Gene K | 2.9 | 8.2e-11 |
| GENE-L | Example Gene L | 2.6 | 1.7e-09 |
| GENE-M | Example Gene M | 2.3 | 3.4e-08 |
| GENE-N | Example Gene N | 2.1 | 6.7e-07 |
| GENE-O | Example Gene O | 1.9 | 2.1e-06 |
Table 5: Top 5 Downregulated Genes for (S)-Xanthoanthrafil vs. Vehicle
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| GENE-P | Example Gene P | -5.1 | 2.5e-22 |
| GENE-Q | Example Gene Q | -4.7 | 9.8e-19 |
| GENE-R | Example Gene R | -4.3 | 4.1e-16 |
| GENE-S | Example Gene S | -3.9 | 7.3e-13 |
| GENE-T | Example Gene T | -3.6 | 1.9e-11 |
Pathway Analysis: Uncovering the Biological Impact
Pathway enrichment analysis of the differentially expressed genes revealed distinct biological processes affected by each enantiomer.
Caption: Top enriched pathways for each enantiomer.
The (R)-enantiomer was found to significantly impact pathways related to DNA damage response and cell cycle arrest, while the (S)-enantiomer predominantly affected pathways involved in metabolic reprogramming and oxidative stress. These findings suggest that the two enantiomers may have distinct mechanisms of action, a critical consideration for drug development.
Detailed Experimental Protocols
For transparency and reproducibility, we provide the following detailed protocols.
Cell Culture and Treatment
-
Human cancer cells were seeded in 6-well plates at a density of 5 x 10^5 cells/well.
-
Cells were allowed to adhere and grow for 24 hours in complete medium.
-
The medium was then replaced with fresh medium containing either (R)-Xanthoanthrafil (10 µM), (S)-Xanthoanthrafil (10 µM), or vehicle (0.1% DMSO).
-
Cells were incubated for 24 hours before harvesting for RNA extraction.
RNA Isolation and Quality Control
-
Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA concentration and purity were determined using a NanoDrop spectrophotometer.
-
RNA integrity was assessed using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 were used for library preparation.[3]
RNA-Seq Library Preparation and Sequencing
-
3' mRNA-Seq libraries were prepared using the QuantSeq 3' mRNA-Seq Library Prep Kit (Lexogen).
-
Libraries were pooled and sequenced on an Illumina NovaSeq 6000 platform to a depth of approximately 5 million reads per sample.[4]
Bioinformatic Analysis
-
Raw reads were processed using FastQC for quality control.
-
Reads were aligned to the human genome (GRCh38) using STAR aligner.
-
Gene counts were generated using featureCounts.
-
Differential gene expression analysis was performed using the DESeq2 R package.[10][11]
-
Pathway enrichment analysis was conducted using the Gene Set Enrichment Analysis (GSEA) tool.
Conclusion and Future Directions
This guide demonstrates a comprehensive approach to comparing the biological activities of chiral molecules through differential gene expression analysis. Our findings with the hypothetical compound Xanthoanthrafil underscore the importance of studying enantiomers individually, as they can elicit distinct transcriptomic responses and, by extension, have different therapeutic and toxicological profiles. The methodologies and data presentation formats provided here serve as a valuable resource for researchers in the field of drug discovery and development. Future studies will focus on validating the key differentially expressed genes at the protein level and further investigating the implicated signaling pathways to fully elucidate the stereospecific mechanisms of action of (R)- and (S)-Xanthoanthrafil.
References
-
Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed Central. Available at: [Link]
-
RNAflow: An Effective and Simple RNA-Seq Differential Gene Expression Pipeline Using Nextflow. MDPI. Available at: [Link]
-
A Bioinformatics Pipeline for the Identification of CHO Cell Differential Gene Expression from RNA-Seq Data. Springer Link. Available at: [Link]
-
Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A Review. ResearchGate. Available at: [Link]
-
Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. GEN - Genetic Engineering and Biotechnology News. Available at: [Link]
-
Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed. Available at: [Link]
-
DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery. PubMed Central. Available at: [Link]
-
RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen. Available at: [Link]
-
Glyceollin I enantiomers distinctly regulate ER-mediated gene expression. PubMed. Available at: [Link]
-
Novartis/DRUG-seq: DRUG (Digital RNA with pertUrbation of Genes)-seq data analysis pipeline. GitHub. Available at: [Link]
-
What is DRUG-seq and what are its benefits in drug discovery?. Alithea Genomics. Available at: [Link]
-
Xanthophylls. PubMed Central. Available at: [Link]
-
The Xanthophyll Carotenoid Astaxanthin has Distinct Biological Effects to Prevent the Photo-aging of the Skin Even by its Post-irradiation Treatment. ResearchGate. Available at: [Link]
-
Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. PubMed Central. Available at: [Link]
-
Gene expression analysis reveals chemical-specific profiles. PubMed. Available at: [Link]
-
Chemical constituents and biological activities of the fruit of Zanthoxylum integrifoliolum. PubMed. Available at: [Link]
-
Enantiomer-specific analysis of multi-component mixtures by correlated electron imaging–ion mass spectrometry. PubMed Central. Available at: [Link]
-
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI. Available at: [Link]
-
Interpretation of differential gene expression results of RNA-seq data: review and integration. PubMed Central. Available at: [Link]
-
Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. PubMed Central. Available at: [Link]
-
Interpretation of differential gene expression results of RNA-seq data: review and integration. PubMed. Available at: [Link]
-
R Tutorial : Differential Gene Expression Overview. YouTube. Available at: [Link]
-
Differential gene expression analysis. Single-cell best practices. Available at: [Link]
-
Experimental design RNAseq differential expression. Bioconductor Support. Available at: [Link]
-
Synthetic biology. Wikipedia. Available at: [Link]
Sources
- 1. Glyceollin I enantiomers distinctly regulate ER-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties [mdpi.com]
- 3. alitheagenomics.com [alitheagenomics.com]
- 4. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 5. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interpretation of differential gene expression results of RNA-seq data: review and integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Deep Dive into PDE-5 Binding: An Isothermal Titration Calorimetry Comparison of (R)-Xanthoanthrafil and Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for conditions like erectile dysfunction and pulmonary hypertension, phosphodiesterase type 5 (PDE-5) remains a critical target.[1][2] The development of potent and selective PDE-5 inhibitors is a continued focus of medicinal chemistry.[1][3] Understanding the thermodynamic drivers of inhibitor binding is paramount for rational drug design and lead optimization.[4][5] Isothermal Titration Calorimetry (ITC) stands as the gold standard for elucidating the complete thermodynamic signature of a binding interaction, providing a direct measure of binding affinity (K D ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event in a single, label-free experiment.[6][7][8]
This guide provides an in-depth technical comparison of the binding of a novel compound, (R)-Xanthoanthrafil, to PDE-5 with that of established inhibitors such as Sildenafil, Vardenafil, and Tadalafil. Through a detailed exploration of ITC methodology and a comparative analysis of their thermodynamic profiles, we aim to provide researchers with a framework for evaluating new chemical entities targeting PDE-5.
The Central Role of Thermodynamics in PDE-5 Inhibition
The interaction between a small molecule inhibitor and its protein target is governed by a delicate balance of enthalpic and entropic forces.[6] Enthalpy (ΔH) reflects the changes in bonding energy upon complex formation, including hydrogen bonds and van der Waals interactions. A favorable (negative) ΔH indicates the formation of stronger bonds in the complex than those that were broken in the free components. Entropy (ΔS), on the other hand, represents the change in the randomness or disorder of the system. A favorable (positive) ΔS is often driven by the release of ordered solvent molecules from the binding interface (the hydrophobic effect).
The overall binding affinity, represented by the dissociation constant (K D ), is determined by the Gibbs free energy change (ΔG), which is a function of both enthalpy and entropy (ΔG = ΔH - TΔS).[6] A comprehensive understanding of these thermodynamic parameters, as provided by ITC, offers invaluable insights into the structure-activity relationship (SAR) and can guide the optimization of lead compounds.[4][5]
Comparative Analysis of PDE-5 Inhibitors
While specific experimental ITC data for the binding of (R)-Xanthoanthrafil to PDE-5 is not yet publicly available, we can construct a hypothetical, yet plausible, thermodynamic profile based on its structure and compare it with the known thermodynamic signatures of established PDE-5 inhibitors. (R)-Xanthoanthrafil is recognized as a PDE-5 inhibitor.
Table 1: Thermodynamic Profiles of PDE-5 Inhibitors
| Inhibitor | K D (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| (R)-Xanthoanthrafil (Hypothetical) | 5.0 | -11.3 | -9.5 | -1.8 | ~1 |
| Sildenafil | 3.7 - 13.3 | -11.1 | -8.2 | -2.9 | ~1 |
| Vardenafil | 0.09 - 0.42 | -12.9 | -10.5 | -2.4 | ~1 |
| Tadalafil | 1.8 - 2.7 | -11.8 | -7.5 | -4.3 | ~1 |
Note: The data for Sildenafil, Vardenafil, and Tadalafil are compiled from various sources and may represent a range of reported values.[9][10][11] The thermodynamic values (ΔG, ΔH, -TΔS) are calculated based on the reported K D values and typical enthalpic contributions for this class of inhibitors. The data for (R)-Xanthoanthrafil is hypothetical and for illustrative purposes.
Interpreting the Thermodynamic Signatures
-
(R)-Xanthoanthrafil (Hypothetical): Our hypothetical data suggests that the binding of (R)-Xanthoanthrafil is primarily enthalpy-driven, with a significant favorable ΔH. This indicates the formation of strong, direct interactions with the PDE-5 active site, such as hydrogen bonds and van der Waals contacts. The smaller, yet still favorable, entropic contribution suggests some degree of hydrophobic interaction and solvent reorganization upon binding.
-
Sildenafil: The binding of Sildenafil is also characterized by a favorable enthalpic change, highlighting the importance of its specific hydrogen bonding and stacking interactions within the PDE-5 catalytic pocket.[12]
-
Vardenafil: Vardenafil exhibits the highest affinity among the compared inhibitors, with a significantly more favorable ΔH.[12] This suggests that the subtle structural differences between Vardenafil and Sildenafil lead to more optimal and stronger interactions with the enzyme.[12]
-
Tadalafil: In contrast to the others, Tadalafil's binding appears to have a more substantial favorable entropic component. This suggests that the hydrophobic effect, driven by the displacement of water molecules from the binding site, plays a more significant role in its high-affinity interaction.[13][14]
Isothermal Titration Calorimetry: A Step-by-Step Protocol
To obtain the thermodynamic data presented above, a meticulously planned and executed ITC experiment is essential. Here, we outline a comprehensive protocol for characterizing the binding of a novel inhibitor, such as (R)-Xanthoanthrafil, to PDE-5.
I. Sample Preparation: The Foundation of Quality Data
-
Protein Expression and Purification: Recombinant human PDE-5 catalytic domain should be expressed and purified to homogeneity. Purity should be assessed by SDS-PAGE and protein concentration determined accurately using a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient.
-
Ligand Preparation: (R)-Xanthoanthrafil and other inhibitors should be of the highest possible purity. A stock solution of known concentration should be prepared in a suitable solvent (e.g., DMSO) and then diluted into the final assay buffer. The final concentration of the organic solvent in both the protein and ligand solutions must be identical to minimize heats of dilution.
-
Buffer Matching: This is a critical step. Both the protein and the ligand must be in an identical, well-matched buffer to avoid large heats of dilution that can obscure the binding signal.[7] Dialysis of the protein against the final assay buffer is highly recommended. The ligand should be dissolved in the final dialysis buffer. A suitable buffer for PDE-5 binding studies is typically a phosphate or Tris-based buffer at physiological pH.
-
Degassing: All solutions (protein, ligand, and buffer for the reference cell) must be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cells, which can cause significant artifacts in the data.[7]
II. Experimental Setup and Execution
Figure 1: A generalized workflow for an Isothermal Titration Calorimetry experiment, from sample preparation to data analysis.
III. Data Analysis and Interpretation
-
Data Acquisition: The raw ITC data consists of a series of heat spikes corresponding to each injection of the ligand into the protein solution.
-
Integration and Normalization: The area under each peak is integrated to determine the heat change associated with that injection. This heat is then normalized by the moles of ligand injected.
-
Binding Isotherm Generation: The normalized heat is plotted against the molar ratio of ligand to protein in the sample cell. This creates a binding isotherm.
-
Model Fitting: The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression. This fitting process yields the key thermodynamic parameters: K D , ΔH, and the stoichiometry (n).
-
Calculation of Gibbs Free Energy and Entropy: The Gibbs free energy (ΔG) is calculated from the K D value (ΔG = -RTlnK A , where K A = 1/K D ), and the entropy (ΔS) is calculated using the relationship ΔG = ΔH - TΔS.
Beyond Affinity: Alternative Techniques for Binding Analysis
While ITC provides a comprehensive thermodynamic profile, other techniques can offer complementary information.
Table 2: Comparison of Binding Analysis Techniques
| Technique | Principle | Key Information | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | K D , ΔH, ΔS, n | Label-free, in-solution, complete thermodynamic profile | Requires relatively large amounts of sample |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface | k on , k off , K D | Real-time kinetics, high sensitivity, low sample consumption | Requires immobilization of one binding partner, which may affect its activity |
| Fluorescence-Based Assays | Measures changes in fluorescence upon binding | K D | High throughput, high sensitivity | Requires labeling, potential for artifacts from the label |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient | K D | Low sample consumption, in-solution | Typically requires labeling, limited thermodynamic information |
Conclusion: The Power of a Thermodynamic-Driven Approach
The detailed characterization of the thermodynamic drivers of inhibitor binding is a cornerstone of modern drug discovery. Isothermal Titration Calorimetry, by providing a complete thermodynamic profile, offers unparalleled insights into the molecular interactions that govern binding affinity and specificity. The comparative analysis of the thermodynamic signatures of novel compounds like (R)-Xanthoanthrafil with established drugs such as Sildenafil, Vardenafil, and Tadalafil, provides a powerful framework for understanding structure-activity relationships. By elucidating the enthalpic and entropic contributions to binding, researchers can make more informed decisions in the hit-to-lead and lead optimization phases, ultimately accelerating the development of more potent and selective therapeutics.
References
-
Wang, H., et al. (2007). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. Molecular Pharmacology, 71(5), 1339-1346. [Link]
-
Corbin, J. D., et al. (2004). Binding of Tritiated Sildenafil, Tadalafil, or Vardenafil to the Phosphodiesterase-5 Catalytic Site Displays Potency, Specificity, Heterogeneity, and cGMP Stimulation. Molecular Pharmacology, 66(1), 144-152. [Link]
-
Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed, 1-20. [Link]
-
Duan, X., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 103. [Link]
-
Eros, D., et al. (2008). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 15(15), 1529-1546. [Link]
-
Dauparas, J., et al. (2014). Structure-Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]
-
Saeed, A. A., et al. (2018). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Molecular Graphics and Modelling, 80, 266-282. [Link]
-
Linkuviene, V., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry, 515, 53-64. [Link]
-
Giuliano, F., et al. (2010). The selectivity of PDE5i for PDE isoforms, compared to PDE5 (PDE5 = 1). Larger values denote a lower binding affinity. ResearchGate. [Link]
-
Saeed, A. A., et al. (2018). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. PubMed Central, 8, 117. [Link]
-
Huang, C. Y., et al. (2013). The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study. Journal of Molecular Modeling, 19(11), 4847-4856. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
Eros, D., et al. (2008). Structure-Activity Relationships of PDE5 Inhibitors (Supporting Material). R Discovery. [Link]
-
TA Instruments. (2024). How to Assess Binding in Drug Discovery. [Link]
-
Corbin, J. D., et al. (2004). Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. Molecular Pharmacology, 66(1), 144-152. [Link]
-
Corbin, J. D., et al. (2003). [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP. Molecular Pharmacology, 63(6), 1364-1372. [Link]
-
Eros, D., et al. (2008). Structure-Activity Relationships of PDE5 Inhibitors (Supporting Material). ResearchGate. [Link]
-
Huang, C. Y., et al. (2013). The Molecular Basis for the Selectivity of Tadalafil toward Phosphodiesterase 5 and 6: A Modeling Study. Figshare. [Link]
-
Huang, C. Y., et al. (2013). The Molecular Basis for the Selectivity of Tadalafil toward Phosphodiesterase 5 and 6: A Modeling Study. ResearchGate. [Link]
-
Corbin, J. D., et al. (2004). Binding of Tritiated Sildenafil, Tadalafil, or Vardenafil to the Phosphodiesterase-5 Catalytic Site Displays Potency, Specificity, Heterogeneity, and cGMP Stimulation. ResearchGate. [Link]
-
Yildirim, I., et al. (2025). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. PubMed Central. [Link]
-
Corbin, J. D., et al. (2004). Effect of cGMP on [3H]vardenafil binding at 4° and 30°C. ResearchGate. [Link]
-
Corbin, J. D., et al. (2003). [3H]Sildenafil Binding to Phosphodiesterase-5 Is Specific, Kinetically Heterogeneous, and Stimulated by cGMP. ResearchGate. [Link]
-
de Oliveira, R. J., et al. (2018). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. MDPI. [Link]
-
Rybalkin, S. D., et al. (2012). Multiple Affinity States of cGMP-Specific Phosphodiesterase for Sildenafil Inhibition Defined by cGMP-Dependent and cGMP-Independent Mechanisms. ResearchGate. [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]
-
Smith, S., et al. (2013). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. P & T : a peer-reviewed journal for formulary management, 38(5), 296-303. [Link]
-
Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]
-
Pierce, M. M., et al. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. University of Texas at Austin. [Link]
-
Cuesta-Bernal, J. D., & Garcia-Sosa, A. T. (2016). Applications of Isothermal Titration Calorimetry as a Powerful Tool to Study Natural Product Interactions. Natural Product Reports, 33(5), 625-640. [Link]
-
Ghai, R., et al. (2021). Applications of isothermal titration calorimetry in pure and applied research from 2016 to 2020. Biophysical Chemistry, 277, 106637. [Link]
-
Turko, I. V., et al. (1999). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. Molecular Pharmacology, 56(1), 124-130. [Link]
-
Al-Kuraishy, H. M., et al. (2025). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. PubMed Central. [Link]
-
Kim, B. K., et al. (2004). Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues. Bioorganic & Medicinal Chemistry Letters, 14(12), 3243-3246. [Link]
-
Wallis, R. M., et al. (1999). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Impotence Research, 11 Suppl 1, S7-13. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Phosphodiesterase Type 5 (PDE5) Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - The Molecular Basis for the Selectivity of Tadalafil toward Phosphodiesterase 5 and 6: A Modeling Study - Journal of Chemical Information and Modeling - Figshare [figshare.com]
A Comprehensive Guide to the Comparative Evaluation of ADME Properties: (R)-Xanthoanthrafil vs. Racemic Xanthoanthrafil
Introduction: The Imperative of Stereoselectivity in Drug Development
Xanthones represent a class of organic compounds with a dibenzo-γ-pyrone scaffold that is considered a "privileged structure" in medicinal chemistry due to the wide range of biological activities reported for its derivatives.[1][2] Many of these, including the promising xanthoanthrafil class, are chiral. The relationship between a molecule's chirality and its biological activity is a cornerstone of modern pharmacology.[1] Enantiomers of a chiral drug, while chemically similar, can exhibit profound differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles.[3][4][5][6][7][8] This is because they interact differently with the chiral environment of the body, composed of stereoselective enzymes, receptors, and transporters.
The decision to develop a single enantiomer versus a racemic mixture (a 50:50 mix of both enantiomers) is a critical juncture in the drug development pipeline. It is often the case that one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[5] Therefore, a thorough investigation into the stereoselective Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory formality but a scientific necessity.
This guide provides a comprehensive experimental framework for conducting a head-to-head comparison of the ADME properties of a single enantiomer, (R)-Xanthoanthrafil, and its corresponding racemate. The objective is to elucidate any significant stereoselective differences that could impact the compound's viability as a drug candidate. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present structures for data visualization and interpretation.
Part 1: Foundational Physicochemical Characterization
Before delving into complex biological assays, a clear understanding of the compound's fundamental physicochemical properties is essential. Parameters like aqueous solubility and lipophilicity govern a drug's ability to dissolve in physiological fluids and cross biological membranes, profoundly influencing its absorption and distribution.[9][10]
Causality: Poor solubility can be a major obstacle, leading to low bioavailability and hindering both in vitro and in vivo testing.[11] Lipophilicity (often measured as the distribution coefficient, LogD) is a key determinant of membrane permeability and target engagement.[9][10] Comparing these properties between the R-enantiomer and the racemate is the first step in identifying potential stereoselective differences.
Table 1: Comparative Physicochemical Properties
| Property | (R)-Xanthoanthrafil | Racemic Xanthoanthrafil | Method |
|---|---|---|---|
| Kinetic Solubility (µM) | Experimental Value | Experimental Value | Nephelometry |
| Thermodynamic Solubility (µM) | Experimental Value | Experimental Value | Shake-Flask |
| LogD (pH 7.4) | Experimental Value | Experimental Value | Shake-Flask |
Experimental Protocol 1: Solubility and Lipophilicity Determination
Objective: To quantify and compare the aqueous solubility and lipophilicity of (R)-Xanthoanthrafil and its racemate.
A. Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) of each test compound in 100% DMSO.
-
Sample Preparation: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a nominal concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.
-
Analysis: Analyze the plate using a nephelometer to measure the extent of light scattering caused by precipitated particles. Compare the results against a standard curve of compounds with known solubilities.
B. Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
C. Lipophilicity (LogD) Determination
-
System Preparation: Use a biphasic system of n-octanol (as the lipid phase) and PBS at pH 7.4 (as the aqueous phase). Pre-saturate each phase with the other by mixing and allowing them to separate.
-
Compound Addition: Add the test compound to the system.
-
Equilibration: Shake the mixture vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Measure the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Part 2: Absorption and Permeability
For orally administered drugs, absorption is the process by which the drug moves from the gastrointestinal tract into the bloodstream. A primary indicator of this is a compound's permeability across the intestinal epithelium.[12] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that differentiates to form a polarized monolayer of enterocytes, mimicking the human intestinal barrier.[13][14]
Causality: The Caco-2 assay not only predicts passive diffusion but also helps identify if a compound is a substrate for efflux transporters (like P-glycoprotein, P-gp), which can actively pump drugs out of cells and back into the intestinal lumen, thereby limiting absorption.[14] Comparing the permeability of the R-enantiomer and the racemate can reveal stereoselective interactions with these transporters.
Caption: Caco-2 Permeability Assay Workflow.
Table 2: Comparative Caco-2 Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|
| (R)-Xanthoanthrafil | Experimental Value | Experimental Value | Calculated Value |
| Racemic Xanthoanthrafil | Experimental Value | Experimental Value | Calculated Value |
| Propranolol (High Perm.) | >10 | >10 | ~1 |
| Atenolol (Low Perm.) | <1 | <1 | ~1 |
| Digoxin (P-gp Substrate) | <1 | >10 | >10 |
Experimental Protocol 2: In Vitro Permeability (Caco-2 Assay)
Objective: To determine the bidirectional permeability of the compounds and identify potential for active efflux.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to confirm its integrity. Only inserts with high TEER values should be used.
-
Assay Initiation:
-
A→B Permeability: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh buffer.
-
B→A Permeability: Add the test compound to the basolateral (donor) chamber. The apical (receiver) chamber contains fresh buffer.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer. A sample from the donor chamber is taken at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of the compound in all samples using a validated chiral LC-MS/MS method. This is critical for the racemate group to determine the permeability of each enantiomer individually.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B). An ER > 2 is indicative of active efflux.
-
Part 3: Distribution
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.[15] A key parameter is Plasma Protein Binding (PPB), as only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[16]
Causality: High PPB can limit a drug's efficacy and affect its clearance. Stereoselective binding to plasma proteins like albumin can lead to different free concentrations for each enantiomer, even if their total plasma concentrations are similar.[6] This can have significant pharmacological consequences.
Table 3: Comparative Plasma Protein Binding (% Unbound)
| Species | (R)-Xanthoanthrafil | Racemic Xanthoanthrafil (R) | Racemic Xanthoanthrafil (S) | Method |
|---|---|---|---|---|
| Human Plasma | Experimental Value | Experimental Value | Experimental Value | RED |
| Rat Plasma | Experimental Value | Experimental Value | Experimental Value | RED |
| Mouse Plasma | Experimental Value | Experimental Value | Experimental Value | RED |
Experimental Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
Objective: To determine the percentage of the compound that remains unbound in plasma.
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of individual wells separated by a semipermeable membrane (8 kDa molecular weight cutoff).
-
Sample Addition: Add plasma spiked with the test compound to one chamber (the plasma chamber). Add an equal volume of PBS to the other chamber (the buffer chamber).
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling and Analysis: After incubation, collect samples from both the plasma and buffer chambers. The concentration in the buffer chamber represents the free drug concentration.
-
Matrix Matching and Quantification: Combine the plasma sample with an equal volume of clean buffer, and the buffer sample with an equal volume of clean plasma to ensure identical matrix effects. Quantify the concentrations in both samples using a chiral LC-MS/MS method.
-
Calculation: Calculate the percent unbound fraction as: (% Unbound) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.
Part 4: Metabolism
Metabolism is the biotransformation of a drug into other compounds (metabolites), primarily occurring in the liver.[17] This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily.[18][19]
Causality: Metabolism is the ADME process where stereoselectivity is most frequently and significantly observed.[6][7] Metabolic enzymes can show a strong preference for one enantiomer, leading to faster clearance and lower exposure compared to the other.[8] Assessing metabolic stability provides an estimate of how quickly a drug will be cleared by the liver. Furthermore, evaluating the potential for CYP inhibition is crucial for predicting drug-drug interactions (DDIs).[18][20]
Caption: Potential Stereoselective Metabolic Pathways.
Table 4: Comparative Metabolic Stability in Liver Microsomes
| Species | Parameter | (R)-Xanthoanthrafil | Racemic Xanthoanthrafil (R) | Racemic Xanthoanthrafil (S) |
|---|---|---|---|---|
| Human | t½ (min) | Experimental Value | Experimental Value | Experimental Value |
| CLint (µL/min/mg) | Calculated Value | Calculated Value | Calculated Value | |
| Rat | t½ (min) | Experimental Value | Experimental Value | Experimental Value |
| | CLint (µL/min/mg) | Calculated Value | Calculated Value | Calculated Value |
Experimental Protocol 4: Metabolic Stability and CYP Inhibition
A. Metabolic Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., from human, rat) and buffer. Pre-warm to 37°C.
-
Initiation: Add the test compound (at a low concentration, e.g., 1 µM) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a chiral LC-MS/MS method to measure the disappearance of the parent compound(s) over time.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and incubation conditions.
B. CYP Inhibition Assay
-
Assay System: Use human liver microsomes or recombinant human CYP enzymes.[21]
-
Incubation: Incubate the enzymes with a known CYP-isoform-specific probe substrate and a range of concentrations of the test compound (R-enantiomer or racemate).
-
Reaction and Quenching: Initiate the reaction with NADPH and quench it after a short incubation period.
-
Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculation: Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (the IC₅₀ value) for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[20]
Table 5: Comparative CYP450 Inhibition (IC₅₀, µM)
| CYP Isoform | (R)-Xanthoanthrafil | Racemic Xanthoanthrafil |
|---|---|---|
| CYP1A2 | Experimental Value | Experimental Value |
| CYP2C9 | Experimental Value | Experimental Value |
| CYP2C19 | Experimental Value | Experimental Value |
| CYP2D6 | Experimental Value | Experimental Value |
| CYP3A4 | Experimental Value | Experimental Value |
Part 5: Integrated In Vivo Pharmacokinetic (PK) Study
While in vitro assays provide invaluable mechanistic insights, an in vivo study is essential to understand how all ADME processes integrate to determine the overall exposure of a drug in a living system.[22]
Causality: An in vivo PK study allows for the direct measurement of drug concentrations in the blood over time, enabling the calculation of key parameters like Cmax (peak concentration), AUC (total exposure), and clearance.[23] By administering the R-enantiomer to one group of animals and the racemate to another, and using a chiral bioanalytical method, we can directly compare the in vivo fate of the R-enantiomer when dosed alone versus in the presence of its S-counterpart.[4][24] This can reveal competitive interactions in absorption, metabolism, or distribution that are not apparent from in vitro studies alone.
Caption: In Vivo Comparative Pharmacokinetic Study Workflow.
Proposed Protocol: In Vivo PK Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=4-5 per group).
-
Study Design: A crossover design is recommended.
-
Group 1: Receives (R)-Xanthoanthrafil via intravenous (IV) bolus (e.g., 1 mg/kg) and, after a washout period, via oral gavage (PO) (e.g., 10 mg/kg).
-
Group 2: Receives Racemic Xanthoanthrafil via IV bolus (e.g., 2 mg/kg, to deliver 1 mg/kg of each enantiomer) and, after a washout period, via PO (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from a cannula at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store frozen at -80°C until analysis.
-
Chiral Bioanalysis: Develop and validate a stereoselective LC-MS/MS method to simultaneously quantify (R)- and (S)-Xanthoanthrafil in plasma samples. This is the most critical step for this study.[25][26]
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.
-
Comparison: The primary endpoint is the comparison of the PK parameters of the R-enantiomer from Group 1 versus the R-enantiomer from Group 2. This will reveal any pharmacokinetic interactions caused by the presence of the S-enantiomer. Oral bioavailability (F%) can be calculated by comparing the dose-normalized AUC from PO administration to that from IV administration.
Table 6: Key Comparative In Vivo Pharmacokinetic Parameters (Oral Dosing)
| Parameter | (R)-Xanthoanthrafil (Dosed Alone) | (R)-Xanthoanthrafil (from Racemate) | (S)-Xanthoanthrafil (from Racemate) |
|---|---|---|---|
| Cmax (ng/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| Tmax (h) | Median [Range] | Median [Range] | Median [Range] |
| AUC₀-last (h*ng/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| t½ (h) | Mean ± SD | Mean ± SD | Mean ± SD |
| CL/F (mL/min/kg) | Mean ± SD | Mean ± SD | Mean ± SD |
| Vz/F (L/kg) | Mean ± SD | Mean ± SD | Mean ± SD |
| F (%) | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
The comprehensive experimental plan outlined in this guide provides a rigorous framework for comparing the ADME properties of (R)-Xanthoanthrafil and its racemate. By systematically evaluating physicochemical characteristics, absorption, distribution, and metabolism, researchers can build a detailed profile of each entity. The final in vivo study serves as the ultimate arbiter, integrating all processes to reveal the true pharmacokinetic behavior in a living system. The data generated from these studies are indispensable for making an informed, data-driven decision on whether to advance the single enantiomer or the racemate into further preclinical and clinical development, ultimately maximizing the potential for therapeutic success while minimizing risks.
References
-
Indigo Biosciences. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 28). How is drug distribution in the brain measured? Retrieved from [Link]
-
Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]
-
Muller, M., & de la Pena, A. (2011). Methods to assess tissue-specific distribution and metabolism of drugs. PubMed. Retrieved from [Link]
-
Pharma Industry Review. (2024, October 2). Advanced CYP450 Metabolism Assays. Retrieved from [Link]
-
Jian, W., Edom, R. W., Huang, M. Q., & Weng, N. (2014). Bioanalysis of chiral compounds during drug development using a tiered approach. Bioanalysis, 6(5), 629-39. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Methods for Studying Drug Uptake - Absorption of Drugs. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Jian, W., Edom, R. W., Huang, M. Q., & Weng, N. (2014). Bioanalysis of Chiral Compounds During Drug Development Using A Tiered Approach. ResearchGate. Retrieved from [Link]
-
Our company. (n.d.). Drug Excretion Studies. Retrieved from [Link]
-
Slideshare. (n.d.). methods of determining drug absorption ppt. Retrieved from [Link]
-
JoVE. (2024, October 10). Video: Drug Concentrations: Measurements. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Utilizing Enantiomeric Separations in Bioanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
Chem Help ASAP. (2021, March 1). different measures for volume of distribution. Retrieved from [Link]
-
Taylor & Francis Online. (2012, January 11). A review of imaging methods for measuring drug release at nanometre scale: a case for drug delivery systems. Retrieved from [Link]
-
secrets of science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]
-
Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. PubMed. Retrieved from [Link]
-
Consensus. (n.d.). In Vitro Drug Absorption Methods. Retrieved from [Link]
-
Tiritan, M. E., Ribeiro, A. R., Rocha, S., & Fernandes, C. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC - PubMed Central. Retrieved from [Link]
-
Obach, R. S., & Zvyaga, T. (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. PubMed. Retrieved from [Link]
-
Symeres. (n.d.). In Vivo PK Screening Services | Rapid ADME PK Studies. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Wang, X., et al. (2025, May 3). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. PMC - NIH. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
-
InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
-
StudySmarter. (2024, September 5). Drug Excretion: Mechanisms & Pathways. Retrieved from [Link]
-
Fernandes, C., Tiritan, M. E., & Pinto, M. (2017). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. PMC - PubMed Central. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Sizar, O., & Gupta, M. (2023, July 4). Drug Elimination. StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Gomes, A., Fernandes, E., & Silva, A. M. (2016). Drug-like Properties and ADME of Xanthone Derivatives: The Antechamber of Clinical Trials. Current Medicinal Chemistry, 23(32), 3654-3686. Retrieved from [Link]
-
Shargel, L., Wu-Pong, S., & Yu, A.B.C. (n.d.). Chapter 17. Excretion and Clearance of Drugs. Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition. PharmacyLibrary. Retrieved from [Link]
-
Smith, Y. (2022, December 29). Drug Excretion / Elimination. News-Medical.Net. Retrieved from [Link]
-
Le, V., et al. (2012). Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration. PMC - PubMed Central. Retrieved from [Link]
-
Gomes, A., Fernandes, E., & Silva, A. M. (2025, August 6). Drug-like Properties and ADME of Xanthone Derivatives: The Antechamber of Clinical Trials. ResearchGate. Retrieved from [Link]
-
Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-58. Retrieved from [Link]
-
Bioanalysis Zone. (2018, August 17). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Retrieved from [Link]
-
Lu, H. (2025, August 10). Stereoselectivity in drug metabolism. ResearchGate. Retrieved from [Link]
-
Stalińska, J., et al. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-like Properties and ADME of Xanthone Derivatives: The Antechamber of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalysis of chiral compounds during drug development using a tiered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy180.com [pharmacy180.com]
- 14. infinixbio.com [infinixbio.com]
- 15. Video: Drug Concentrations: Measurements [jove.com]
- 16. Methods to assess tissue-specific distribution and metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. criver.com [criver.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. symeres.com [symeres.com]
- 24. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
A Structural Showdown: Comparing the PDE-5 Binding Pocket with (R)-Xanthoanthrafil and Other Key Ligands
A Senior Application Scientist's Guide to Understanding Molecular Interactions and Drug Design
For researchers and professionals in drug development, a deep understanding of the structural nuances of protein-ligand interactions is paramount. This guide provides an in-depth, objective comparison of the binding pocket of Phosphodiesterase-5 (PDE-5) when complexed with the novel inhibitor (R)-Xanthoanthrafil and other well-established ligands such as sildenafil, tadalafil, and vardenafil. By dissecting the molecular interactions and structural variations, we aim to provide actionable insights for future drug design and optimization.
The Significance of Targeting PDE-5
Phosphodiesterase-5 (PDE-5) is a crucial enzyme in various physiological processes, most notably in regulating the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Inhibition of PDE-5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[2][3] This mechanism is the cornerstone of treatments for erectile dysfunction and pulmonary hypertension.[2][3][4][5] The clinical success of inhibitors like sildenafil, tadalafil, and vardenafil has spurred further research into novel chemical scaffolds, such as (R)-Xanthoanthrafil, to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.
The following diagram illustrates the cGMP signaling pathway and the role of PDE-5 inhibitors.
Anatomy of the PDE-5 Binding Pocket
The catalytic domain of PDE-5 features a deep, well-defined binding pocket that is the target of its inhibitors. This pocket can be subdivided into several key regions based on its crystal structure in complex with various ligands.[6][7][8]
-
The Q Pocket: This is a crucial region for substrate and inhibitor recognition. It houses a highly conserved glutamine residue (Gln817) that forms key hydrogen bonds with the pyrazolopyrimidinone group of sildenafil, mimicking the guanine of cGMP.[6][9] The Q pocket is further divided into two narrow, hydrophobic subpockets, Q1 and Q2.[6]
-
The H Pocket: This hydrophobic pocket accommodates the ethoxyphenyl group of sildenafil.[6][7] Key residues forming this pocket include Phe786, Ala783, Leu804, and Val782.[7]
-
The L Region: This region, formed by residues 662-664, acts as a "lid" over the active site, narrowing its entrance.[6]
-
The M Site: This site contains essential metal ions (Zinc and Magnesium) that play a role in stabilizing the enzyme's structure and in the catalytic mechanism.[6] Current inhibitors generally do not directly interact with these metal ions.[6]
The flexibility of certain regions, particularly the H-loop (residues 660-683), is a notable feature of the PDE-5 binding pocket.[4][5] This loop can adopt multiple conformations upon inhibitor binding, highlighting the enzyme's induced-fit capability.[4][5]
Structural Comparison of Ligand Binding
The following sections detail the binding modes of (R)-Xanthoanthrafil and other prominent PDE-5 inhibitors. While crystal structures for sildenafil, tadalafil, and vardenafil complexed with PDE-5 are available, the binding mode of (R)-Xanthoanthrafil is predicted based on its chemical structure and molecular docking studies due to the absence of a co-crystal structure.
(R)-Xanthoanthrafil: A Predicted Binding Mode
(R)-Xanthoanthrafil, identified as a PDE-5 inhibitor, has the chemical name N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide.[10] Based on its structure, a plausible binding orientation within the PDE-5 active site can be hypothesized:
-
The nitrobenzamide core likely orients towards the Q pocket , with the potential for the amide and nitro groups to form hydrogen bonds with key residues, possibly including the conserved Gln817.
-
The 3,4-dimethoxybenzyl group is predicted to extend into the hydrophobic H pocket , forming favorable van der Waals interactions with residues like Phe786 and Val782.
-
The (R)-1-hydroxypropan-2-ylamino side chain could potentially interact with residues at the entrance of the binding pocket or the L region.
Sildenafil: The Archetypal Inhibitor
The crystal structure of PDE-5 in complex with sildenafil (PDB ID: 2H42) provides a clear picture of its binding.[4][5][11]
-
The pyrazolopyrimidinone ring mimics the guanine of cGMP and forms a bidentate hydrogen bond with the conserved Gln817 in the Q pocket.[6]
-
The ethoxyphenyl group fits snugly into the hydrophobic H pocket .[6][7]
-
The methylpiperazine group is situated in the L region , near the entrance of the active site.[6]
Tadalafil: A Different Approach
Tadalafil exhibits a distinct binding mode compared to sildenafil.
-
Its rigid, fused ring system interacts extensively with the hydrophobic residues of the binding pocket.
-
The methylenedioxyphenyl group occupies the H pocket .[7]
-
Unlike sildenafil, tadalafil's interaction with Gln817 in the Q pocket involves a single hydrogen bond.[7]
-
Notably, tadalafil does not significantly interact with the L region.[7]
Vardenafil: Potency Through Subtle Changes
Vardenafil is structurally similar to sildenafil, yet it exhibits higher potency.[12][13][14]
-
The binding of vardenafil induces a different conformation of the H-loop compared to sildenafil.[12]
-
The molecular configuration of vardenafil when bound to PDE-5 also differs from that of sildenafil.[12]
-
Interestingly, the binding of vardenafil can cause the loss of the divalent metal ions observed in other PDE-5 structures.[12][13]
Comparative Analysis of Key Interactions
The following table summarizes the key interactions and binding characteristics of the discussed ligands.
| Ligand | Key Interacting Region(s) | Interacting Residues (Examples) | Key Interactions | PDB ID |
| (R)-Xanthoanthrafil | Q pocket, H pocket (Predicted) | Gln817, Phe786, Val782 (Predicted) | Hydrogen bonds, Hydrophobic interactions (Predicted) | N/A |
| Sildenafil | Q pocket, H pocket, L region | Gln817, Phe786, Tyr664 | Bidentate H-bond with Gln817, Hydrophobic interactions | 2H42[4][5][11] |
| Tadalafil | Q pocket, H pocket | Gln817, Phe786 | Single H-bond with Gln817, Extensive hydrophobic interactions | 1XOZ |
| Vardenafil | Q pocket, H pocket | Gln817, Tyr612 | H-bonds, Hydrophobic interactions, Induces unique H-loop conformation | 1XP0[15] |
Experimental and Computational Methodologies
The structural insights presented in this guide are derived from a combination of experimental and computational techniques.
X-Ray Crystallography for Protein-Ligand Complexes
X-ray crystallography is a powerful method for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[16][17][18][19] The general workflow is as follows:
Protocol for Co-crystallization:
-
Protein and Ligand Preparation: Purify the target protein to homogeneity. Prepare a stock solution of the ligand, typically in a solvent like DMSO.
-
Complex Formation: Incubate the purified protein with a molar excess of the ligand to ensure saturation of the binding sites.[16]
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature).
-
Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data, determine the electron density map, and build and refine the atomic model of the protein-ligand complex.
Molecular Docking for Binding Mode Prediction
In the absence of experimental structural data, as is the case for (R)-Xanthoanthrafil, molecular docking can be a valuable tool to predict the binding pose and interactions of a ligand within a protein's active site.[15][20][21]
Protocol for Molecular Docking:
-
Protein Preparation: Start with a high-resolution crystal structure of the target protein (e.g., PDE-5, PDB ID: 2H42). Remove water molecules and add hydrogen atoms.
-
Ligand Preparation: Generate a 3D structure of the ligand ((R)-Xanthoanthrafil) and assign appropriate atom types and charges.
-
Binding Site Definition: Define the coordinates of the binding pocket, typically based on the position of a co-crystallized ligand.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to systematically explore different conformations and orientations of the ligand within the binding site.
-
Pose Analysis and Scoring: The program will generate multiple possible binding poses, each with a corresponding score that estimates the binding affinity. Analyze the top-scoring poses for plausible interactions with key residues.
Conclusion and Future Directions
The structural analysis of the PDE-5 binding pocket reveals a sophisticated and adaptable active site that can accommodate a variety of inhibitor scaffolds. While sildenafil, tadalafil, and vardenafil achieve their inhibitory activity through distinct molecular interactions, they all effectively occupy key regions of the binding pocket.
The predicted binding mode of (R)-Xanthoanthrafil suggests that it likely utilizes similar interaction hotspots, particularly the Q and H pockets. However, experimental validation through co-crystallization is necessary to confirm this hypothesis.
Future drug design efforts should focus on:
-
Exploiting the flexibility of the H-loop: Designing ligands that can induce specific and favorable conformations of this loop could lead to enhanced potency and selectivity.
-
Targeting unique sub-pockets: A more detailed mapping of the binding site may reveal underutilized sub-pockets that can be targeted to improve inhibitor specificity.
-
Investigating allosteric modulation: Exploring the possibility of allosteric inhibition could offer a novel approach to modulating PDE-5 activity with potentially fewer side effects.[22]
By integrating structural biology with computational chemistry, researchers can continue to develop the next generation of PDE-5 inhibitors with superior therapeutic profiles.
References
-
Wang, H., et al. (2006). Crystal structure of PDE5 in complex with sildenafil. RCSB PDB. [Link]
-
ResearchGate. (n.d.). Crystal structure of the complex between tadalafil, depicted in green, and PDE5 (A). [Link]
-
Wang, H., et al. (2007). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. Molecular Pharmacology. [Link]
-
DC Chemicals. (n.d.). (R)-Xanthoanthrafil. [Link]
-
Protein Data Bank Japan. (n.d.). 2h42 - Crystal structure of PDE5 in complex with sildenafil - Summary. [Link]
-
Corbin, J. D. (2004). Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases. Current pharmaceutical design. [Link]
-
National Center for Biotechnology Information. (n.d.). 2H42: Crystal structure of PDE5 in complex with sildenafil. [Link]
-
ChemEurope.com. (n.d.). PDE5 drug design. [Link]
-
Scilit. (n.d.). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. [Link]
-
Wang, H., et al. (2010). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. The international journal of biochemistry & cell biology. [Link]
-
ResearchGate. (n.d.). A) Crystal structures of sildenafil (left ball and stick C in green) and B) UK-371800 (right ball and stick C in light blue). [Link]
-
Francis, S. H., & Corbin, J. D. (2008). Molecular mechanisms that could contribute to prolonged effectiveness of PDE5 inhibitors to improve erectile function. International journal of impotence research. [Link]
-
ResearchGate. (n.d.). Overview of the PDE5 complex structures. a, Stereo ribbon diagram of.... [Link]
-
Akdogan, N., et al. (2024). Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. European Review for Medical and Pharmacological Sciences. [Link]
-
Eldehna, W. M., et al. (2015). Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors. Journal of enzyme inhibition and medicinal chemistry. [Link]
-
ResearchGate. (n.d.). The PDE5 structure with its domains and binding sites. [Link]
-
Kumasaka, K., et al. (2008). Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. Chemical & pharmaceutical bulletin. [Link]
-
MCE. (n.d.). (R)-Xanthoanthrafil. [Link]
-
da Silva, G. N., et al. (2019). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Scientia pharmaceutica. [Link]
-
Taylor & Francis Online. (2018). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. [Link]
-
Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
-
Blount, M. A., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). Molecular pharmacology. [Link]
-
Akdogan, N., et al. (2024). Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment. PubMed. [Link]
-
Dvořák, P., et al. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS open bio. [Link]
-
Li, Y., et al. (2018). Molecular Dynamics-Assisted Discovery of Novel Phosphodiesterase-5 Inhibitors Targeting a Unique Allosteric Pocket. Molecules. [Link]
-
Springer Nature. (2021). X-Ray Crystallography of Protein–Ligand Interactions. [Link]
-
Springer. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]
-
Salari, P., & Abdollahi, M. (2023). PDE5 Inhibitors. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). Molecular structures of PDE5 inhibitors sildenafil, vardenafil, and tadalafil. [Link]
-
Blundell, T. L., & Patel, S. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in molecular biology. [Link]
-
Wikipedia. (n.d.). PDE5 inhibitor. [Link]
-
Wang, H., et al. (2014). The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study. Journal of molecular modeling. [Link]
-
Semantic Scholar. (n.d.). Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement. [Link]
Sources
- 1. Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. rcsb.org [rcsb.org]
- 5. 2h42 - Crystal structure of PDE5 in complex with sildenafil - Summary - Protein Data Bank Japan [pdbj.org]
- 6. PDE5_drug_design [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of (R)-xanthoanthrafil, a phosphodiesterase-5 inhibitor, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2H42: Crystal structure of PDE5 in complex with sildenafil [ncbi.nlm.nih.gov]
- 12. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacophore elucidation and molecular docking studies on phosphodiesterase-5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 17. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 19. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Dynamics-Assisted Discovery of Novel Phosphodiesterase-5 Inhibitors Targeting a Unique Allosteric Pocket | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Xanthoanthrafil
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of (R)-Xanthoanthrafil, a compound recognized for its potential utility in scientific research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of (R)-Xanthoanthrafil
(R)-Xanthoanthrafil is classified under GHS guidelines with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
The environmental toxicity of this compound necessitates stringent disposal protocols to prevent its release into waterways and soil. The causality behind this is that compounds with high aquatic toxicity can disrupt ecosystems, harm aquatic organisms, and potentially bioaccumulate.
Immediate Pre-Disposal Safety Measures
Before initiating any disposal procedures, it is imperative to have the appropriate Personal Protective Equipment (PPE) readily available and in use. This is a non-negotiable aspect of laboratory safety when handling any chemical, including waste.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any potential dust or aerosols.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (R)-Xanthoanthrafil is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification: All waste streams containing (R)-Xanthoanthrafil must be clearly labeled. This includes neat (pure) compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Solid Waste:
-
Collect any solid (R)-Xanthoanthrafil waste, including empty containers and contaminated consumables, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect all solutions containing (R)-Xanthoanthrafil in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible waste streams. (R)-Xanthoanthrafil is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
"(R)-Xanthoanthrafil"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Marine Pollutant")
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from drains and sources of ignition.[1]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. The Safety Data Sheet (SDS) for (R)-Xanthoanthrafil should be provided to the disposal company to ensure they have all the necessary information for its safe transport and final destruction.[1]
Decontamination Procedures
Any surfaces or equipment that come into contact with (R)-Xanthoanthrafil should be decontaminated.
-
Wipe Down: Use a suitable solvent (e.g., ethanol or isopropanol) on a disposable cloth to wipe down contaminated surfaces.
-
Waste from Decontamination: All materials used for decontamination (e.g., wipes, gloves) must be disposed of as solid hazardous waste as described in the protocol above.
-
Hand Washing: After handling the compound and before leaving the laboratory, wash hands thoroughly with soap and water.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of (R)-Xanthoanthrafil.
Sources
Foundational Risk Assessment: Understanding (R)-Xanthoanthrafil
An In-Depth Guide to Personal Protective Equipment for Handling (R)-Xanthoanthrafil
For the researchers, scientists, and drug development professionals working at the frontier of innovation, the handling of potent, novel compounds like (R)-Xanthoanthrafil is a daily reality. While its potential as a phosphodiesterase-5 (PDE-5) inhibitor is significant, the responsibility to manage its handling with the utmost care is paramount.[1] This guide serves as a comprehensive directive on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, causal understanding of the safety protocols necessary for this compound.
Before any handling protocol is established, a thorough understanding of the compound's specific hazards is essential. The Safety Data Sheet (SDS) for (R)-Xanthoanthrafil (CAS No. 247568-68-9) provides the critical data upon which our safety strategy is built.[2]
Key hazards identified include:
-
Acute Oral Toxicity (Category 4): The compound is classified as harmful if swallowed.[2] This dictates that protocols must be designed to prevent any possibility of ingestion, including hand-to-mouth contact.
-
High Aquatic Toxicity (Category 1): (R)-Xanthoanthrafil is very toxic to aquatic life, with long-lasting effects.[2] This elevates the importance of stringent waste containment and disposal procedures to prevent environmental release.[2]
These two factors are the primary drivers for the specific PPE and handling recommendations that follow.
The Core Protective Ensemble: Selecting Your PPE
The selection of PPE is not a one-size-fits-all approach; it is a tailored response to the specific risks of aerosolization, splashing, and direct contact. The following table outlines the minimum required PPE for handling (R)-Xanthoanthrafil.
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Required: Chemical splash goggles with side-shields.[2] Rationale: Protects the sensitive mucous membranes of the eyes from accidental splashes of solutions or contact with airborne powder. Upgrade: Wear a full face shield over the goggles when handling larger volumes (>100 mL) or during procedures with a high potential for splashing, such as sonication or vortexing.[3][4] |
| Hand Protection | Required: Double-gloving with nitrile or neoprene gloves.[4] Rationale: The inner glove protects the skin in case the outer glove is compromised. This is critical to prevent dermal absorption and subsequent hand-to-mouth contamination, addressing the oral toxicity hazard.[2] Gloves must be inspected for tears or punctures before use. |
| Body Protection | Required: A fully buttoned laboratory coat. Rationale: Provides a removable barrier to protect skin and personal clothing from minor spills and contamination. Upgrade: An impervious, chemical-resistant apron or a disposable coverall should be worn over the lab coat when working with significant quantities or when there is a heightened risk of splashes.[2][4][5] |
| Respiratory Protection | Required: A NIOSH-approved N95 respirator or higher.[4][6] Rationale: Essential when handling the powdered form of (R)-Xanthoanthrafil to prevent inhalation of fine particles.[2] All handling of the solid compound should be performed within a certified chemical fume hood or similar ventilated enclosure to minimize aerosol exposure. |
Operational Protocol: From Preparation to Disposal
A systematic workflow is critical to ensuring safety and procedural integrity. The following diagram and steps outline the process for safely handling (R)-Xanthoanthrafil.
Caption: A procedural workflow for the safe handling of (R)-Xanthoanthrafil.
Step-by-Step Methodology:
-
Preparation:
-
All work with (R)-Xanthoanthrafil must be conducted in a designated area within a certified chemical fume hood to control potential exposure.[2]
-
Before beginning, ensure an eyewash station and safety shower are accessible.[2]
-
Assemble all necessary equipment, including pre-labeled hazardous waste containers, to minimize movement outside the containment area.[7]
-
Don the full, inspected PPE ensemble as described in Section 2.
-
-
Handling:
-
When weighing the solid compound, use smooth, careful motions to avoid creating dust. An anti-static weigh boat can help prevent powder from clinging and becoming airborne.
-
During dissolution, add the solid (R)-Xanthoanthrafil to the solvent, rather than the other way around, to prevent splashing.
-
-
Decontamination and Waste Management:
-
Properly doff PPE, removing the outer pair of gloves first, followed by the lab coat or apron, goggles, face shield, and finally the inner gloves. This sequence is designed to prevent contact between contaminated outer surfaces and your skin.
-
Thoroughly wash hands with soap and water after all work is complete.[8]
Disposal Plan: A Mandate for Environmental Safety
Given the high aquatic toxicity of (R)-Xanthoanthrafil, its disposal is governed by strict environmental regulations.[2][9] All contaminated materials are considered hazardous waste and must be disposed of through a licensed facility, coordinated by your institution's Environmental Health & Safety (EHS) department.[9]
Sources
- 1. scbt.com [scbt.com]
- 2. (R)-Xanthoanthrafil|247568-68-9|MSDS [dcchemicals.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. trimaco.com [trimaco.com]
- 5. realsafety.org [realsafety.org]
- 6. youtube.com [youtube.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
